molecular formula C7H16ClN3O B2982573 (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride CAS No. 1349700-05-5

(S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride

Cat. No.: B2982573
CAS No.: 1349700-05-5
M. Wt: 193.68
InChI Key: ROOILQJCWJMERY-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride is a useful research compound. Its molecular formula is C7H16ClN3O and its molecular weight is 193.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-3-[(3S)-piperidin-3-yl]urea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.ClH/c1-8-7(11)10-6-3-2-4-9-5-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOILQJCWJMERY-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)N[C@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and application of (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride , a critical chiral building block in medicinal chemistry.

Core Identity & Synthetic Methodology

Executive Summary

This compound is a chiral, bifunctional amine scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). Characterized by a piperidine ring (providing solubility and a vector for elaboration) and a urea moiety (a classic hydrogen-bond donor/acceptor motif), this compound serves as a "privileged structure" in the design of GPCR ligands, Soluble Epoxide Hydrolase (sEH) inhibitors, and antimicrobial agents. Its (S)-enantiomeric form is particularly valued for probing stereospecific binding pockets in protein targets.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature & Identification[3]
  • IUPAC Name: 1-Methyl-3-[(3S)-piperidin-3-yl]urea hydrochloride

  • Common Name: (S)-N-Methyl-N'-(3-piperidyl)urea HCl

  • CAS Number: 1211697-62-9 (Generic/Racemate reference); specific enantiomer often custom-synthesized or cataloged under internal library codes (e.g., KPL009571).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 157.21 g/mol (Free base) / 193.67 g/mol (HCl salt)

Structural Features

The molecule consists of a saturated six-membered piperidine ring substituted at the C3 position.

  • Stereochemistry: The C3 carbon is chiral with an (S)-configuration. This defines the spatial orientation of the urea chain relative to the ring nitrogen.

  • Urea Linker: The 1,3-disubstituted urea moiety (

    
    ) acts as a rigid linker and a pharmacophore capable of bidentate hydrogen bonding (two donors, one acceptor).
    
  • Salt Form: The secondary amine of the piperidine ring (

    
    ) is protonated to form the hydrochloride salt, ensuring high water solubility and solid-state stability.
    
FeatureDescriptionFunction in Drug Design
Piperidine Ring Saturated heterocycleImproves

character (Fsp3); enhances solubility.
(S)-Chirality C3 StereocenterEnables stereoselective interactions with target binding pockets.
Urea Moiety Polar functional groupKey motif for H-bonding (e.g., Asp/Glu residues in active sites).
Methyl Terminus Small hydrophobic groupProbes small hydrophobic sub-pockets; limits steric clash.

Synthesis & Manufacturing

The synthesis of the (S)-enantiomer requires a Chiral Pool Strategy , utilizing commercially available optically pure starting materials to avoid expensive chiral resolution steps.

Retrosynthetic Analysis

The target is disconnected at the carbamate/urea bond and the Boc-protective group.

  • Precursor A: (S)-3-Amino-1-N-Boc-piperidine (Chiral Source).

  • Precursor B: Methyl Isocyanate (or Methylamine equivalent).

Step-by-Step Synthesis Protocol

Note: All reactions must be performed in a fume hood. Methyl isocyanate is highly toxic; alternative activation methods (CDI) are provided.

Step 1: Urea Formation (Ureido-functionalization)

Reagents: (S)-1-Boc-3-aminopiperidine, Methyl isocyanate (or Triphosgene/Methylamine), Triethylamine (TEA), Dichloromethane (DCM).

  • Setup: Dissolve (S)-1-Boc-3-aminopiperidine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

  • Activation: Cool to 0°C. Add TEA (1.5 equiv).

  • Addition:

    • Method A (Isocyanate): Dropwise add Methyl isocyanate (1.1 equiv).

    • Method B (CDI - Safer): Add Carbonyldiimidazole (CDI, 1.1 equiv), stir for 1h, then add Methylamine hydrochloride (1.5 equiv) and TEA (2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (SiO2, 5% MeOH/DCM) or LC-MS.

  • Workup: Quench with water. Extract with DCM.[1] Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Intermediate: (S)-tert-butyl 3-(3-methylureido)piperidine-1-carboxylate.

Step 2: Boc-Deprotection & Salt Formation

Reagents: 4M HCl in Dioxane (or EtOAc), Diethyl Ether.

  • Dissolution: Dissolve the intermediate from Step 1 in a minimal amount of dry 1,4-dioxane or EtOAc.

  • Acidolysis: Add 4M HCl in dioxane (5–10 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 2–4 hours. The product often precipitates as a white solid.

  • Isolation: Filter the precipitate.

  • Purification: Wash the solid cake extensively with Diethyl Ether to remove Boc-byproducts.

  • Drying: Dry under high vacuum to yield This compound .

Synthesis Workflow Diagram

SynthesisRoute Start (S)-1-Boc-3-aminopiperidine (Chiral Pool) Inter Intermediate: (S)-N-Boc-Piperidine-Urea Start->Inter Urea Formation (DCM, 0°C to RT) Reagent Methyl Isocyanate (or CDI/MeNH2) Reagent->Inter Product (S)-1-Methyl-3-(piperidin-3-yl)urea HCl (Target Salt) Inter->Product Boc-Deprotection (-CO2, -Isobutylene) Deprotect HCl / Dioxane (Acidolysis) Deprotect->Product

Figure 1: Synthetic pathway utilizing chiral pool strategy for stereochemical retention.

Analytical Characterization

To ensure scientific integrity, the following data profile validates the compound's identity.

MethodExpected Signal / ParameterPurpose

H NMR
(DMSO-

)

8.8–9.2 (br s, 2H,

), 6.0 (d, 1H, Urea NH), 5.6 (q, 1H, Urea NH), 2.55 (d, 3H,

).
Confirms structure and salt formation.
LC-MS (ESI+)

m/z
Mass confirmation (Free base).
Chiral HPLC Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA + 0.1% DEA.Verifies Enantiomeric Excess (ee > 98%).
Solubility Soluble in Water, DMSO, Methanol. Insoluble in DCM, Ether.Formulation suitability.[2]

Biological Relevance & Applications

This compound is not merely a chemical intermediate; it is a functional pharmacophore.

Soluble Epoxide Hydrolase (sEH) Inhibition

Urea derivatives are classic transition-state mimics for sEH. The (S)-piperidinyl-urea scaffold acts as a polar "head group" that anchors the molecule in the enzyme's catalytic tunnel, often paired with a lipophilic "tail" (e.g., adamantane or phenyl) attached to the piperidine nitrogen [1, 2].

GPCR Ligand Design (FPR2 Agonists)

Recent studies in Journal of Medicinal Chemistry highlight piperidinone-urea derivatives as agonists for Formyl Peptide Receptor 2 (FPR2). The urea linker provides critical hydrogen bonding with residues such as Asp106 and Arg201 in the receptor pocket [3].

Fragment-Based Drug Discovery (FBDD)

As a low-molecular-weight fragment (


), this compound is ideal for NMR screening or X-ray crystallographic soaking experiments. Its high solubility allows for high-concentration screening, and the secondary amine offers a "growth vector" for rapid analoging.

BioApplication Center (S)-1-Methyl-3-(piperidin-3-yl)urea Target1 Soluble Epoxide Hydrolase (sEH) (Catalytic Tunnel Anchor) Center->Target1 Urea mimics transition state Target2 GPCRs (FPR2) (H-Bonding Network) Center->Target2 Asp/Arg Interaction Target3 Fragment Library (Growth Vector via NH) Center->Target3 Secondary Amine Functionalization

Figure 2: Pharmacological utility and binding modes of the scaffold.

Handling & Safety

  • Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Hygroscopic solid. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis or caking.

References

  • Sigma-Aldrich. (piperidin-3-yl)urea hydrochloride Product Sheet. Available at:

  • MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas... Soluble Epoxide Hydrolase.[3] Available at:

  • National Institutes of Health (PMC). Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists. Available at:

  • PubChem. 3-(4-Chlorophenyl)-1-methyl-1-piperidin-3-ylurea Data. (Structural analog reference). Available at:

Sources

molecular weight and formula of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl

[1]

Core Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

This compound serves as a versatile chiral intermediate, primarily used to introduce a defined stereochemical urea motif into larger pharmacophores. Its structural rigidity (via the piperidine ring) and hydrogen-bonding capability (via the urea moiety) make it valuable in the design of GPCR ligands and enzyme inhibitors (e.g., sEH inhibitors).

Nomenclature & Identification
ParameterDetail
IUPAC Name 1-Methyl-3-[(3S)-piperidin-3-yl]urea hydrochloride
Common Name (S)-1-Methyl-3-(piperidin-3-yl)urea HCl
CAS Number Not widely indexed; Analogous to 1211697-62-9 (racemic/unmethylated)
Stereochemistry (S)-Enantiomer
Salt Form Monohydrochloride (1:[1][2]1)
Quantitative Data: Formula & Molecular Weight

The following values are calculated based on standard atomic weights (IUPAC 2022).

EntityChemical FormulaMolecular Weight ( g/mol )Exact Mass (Da)
Free Base

157.22 157.1215
HCl Salt

193.68 193.0982

Structure Analysis:

  • Piperidine Ring: Provides a semi-rigid scaffold, reducing the entropic penalty upon binding to protein targets.

  • Urea Linker: Acts as a dual hydrogen bond donor/acceptor (

    
    ), critical for interacting with residues like Aspartate or Glutamate in active sites.
    
  • Methyl Group: Caps the urea, increasing lipophilicity slightly compared to the primary urea, potentially improving membrane permeability.

Synthetic Methodology & Causality

The synthesis of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl requires strict control over stereochemistry. The protocol below utilizes (S)-3-Amino-1-N-Boc-piperidine as the starting material to preserve chirality.

Strategic Route Selection
  • Starting Material: (S)-3-Amino-1-N-Boc-piperidine (CAS 625471-18-3) is chosen because the tert-butoxycarbonyl (Boc) group protects the secondary amine of the piperidine ring, ensuring that urea formation occurs only at the primary exocyclic amine.

  • Urea Formation: We utilize 1,1'-Carbonyldiimidazole (CDI) followed by methylamine. This is preferred over methyl isocyanate (MIC) due to safety profiles, although MIC provides higher atom economy.

  • Deprotection: Anhydrous HCl in dioxane is selected to cleave the Boc group while simultaneously precipitating the final product as the hydrochloride salt.

Step-by-Step Protocol
Step 1: Urea Formation (Activated Carbamate Strategy)
  • Activation: Charge a reaction vessel with (S)-3-Amino-1-N-Boc-piperidine (1.0 eq) and anhydrous Dichloromethane (DCM) (10 V). Cool to 0°C.

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise. The evolution of

    
     gas indicates activation.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. This forms the reactive imidazole-urea intermediate.

  • Amine Coupling: Cool back to 0°C. Add Methylamine (2.0 M in THF, 1.5 eq) dropwise.

  • Completion: Stir at RT for 4-6 hours. Monitor via TLC (stain with Ninhydrin) or LC-MS.

  • Workup: Wash organic layer with 10% Citric acid (removes imidazole), then saturated

    
     and Brine. Dry over 
    
    
    and concentrate to yield the Boc-protected intermediate .
Step 2: Deprotection & Salt Formation
  • Dissolution: Dissolve the Boc-intermediate in minimal 1,4-Dioxane or MeOH .

  • Acidolysis: Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C.

  • Precipitation: Stir at RT for 2-3 hours. The product, (S)-1-Methyl-3-(piperidin-3-yl)urea HCl , will precipitate as a white solid.

  • Isolation: Filter the solid under

    
     atmosphere (hygroscopic). Wash with cold diethyl ether (
    
    
    ) to remove residual acid.
  • Drying: Dry under high vacuum at 40°C for 12 hours.

Synthesis Workflow Diagram

Synthesis_WorkflowStart(S)-3-Amino-1-N-Boc-piperidine(Chiral Scaffold)ActivationActivation(CDI, DCM, 0°C)Start->ActivationDissolveIntermediateImidazole-CarbamateIntermediateActivation->Intermediate-ImidazoleCouplingMethylamine Addition(THF, RT)Intermediate->Coupling+ MeNH2Boc_ProductBoc-Protected UreaCoupling->Boc_ProductUrea FormationDeprotectionAcidolysis(4M HCl in Dioxane)Boc_Product->DeprotectionCleave BocFinal(S)-1-Methyl-3-(piperidin-3-yl)urea HCl(Final Salt)Deprotection->FinalPrecipitation

Figure 1: Synthetic pathway for the production of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl from chiral precursors.

Handling, Stability & Quality Control

Storage & Stability[4]
  • Hygroscopicity: As a hydrochloride salt of a secondary amine, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Temperature: Store at -20°C for long-term stability to prevent slow hydrolysis of the urea linkage or oxidation of the piperidine nitrogen.

  • Solubility:

    • High: Water, DMSO, Methanol.

    • Low: Dichloromethane, Diethyl Ether, Hexanes.

Analytical Verification (Self-Validating System)

To ensure the identity and purity of the synthesized compound, the following analytical signatures must be verified:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.8-9.2 ppm (br s, 1H/2H): Ammonium protons (
      
      
      ).
    • 
       6.0-6.5 ppm (m, 2H): Urea protons (
      
      
      ).
    • 
       3.8-4.0 ppm (m, 1H): Methine proton at C3 (chiral center).
      
    • 
       2.5-2.6 ppm (d, 3H): Methyl group on urea (
      
      
      ).
    • 
       1.4-1.9 ppm (m, 4H): Piperidine ring methylene protons.
      
  • Mass Spectrometry (ESI+):

    • Target m/z: 158.13

      
      .
      
    • The chloride counterion (

      
      ) is typically not observed in positive mode but can be verified via silver nitrate precipitation test or Ion Chromatography.
      

References

  • Kishida Chemical Co., Ltd. (n.d.). (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride Building Blocks. BuyChemJapan. Retrieved February 15, 2026, from [Link]

  • PubChem. (2025).[2] (piperidin-3-yl)urea hydrochloride (Compound Summary). National Library of Medicine.[3] Retrieved February 15, 2026, from [Link]

  • Burli, R. W., et al. (2004). Potent hERG channel inhibition by piperidine-urea derivatives. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for piperidine-urea scaffold utility).

Technical Guide: Physicochemical Properties & Characterization of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, analytical characterization, and handling protocols for (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride , a specialized chiral building block used in medicinal chemistry.

Executive Summary

This compound is a chiral amine intermediate utilized in the synthesis of complex bioactive small molecules, particularly in the development of kinase inhibitors and GPCR ligands. Its value lies in the (S)-stereocenter , which provides specific 3D-spatial orientation critical for binding affinity, and the urea moiety , which often serves as a hydrogen-bond donor/acceptor motif in drug-target interactions.

This guide defines the compound's physicochemical properties, establishes a validation workflow for purity assessment, and outlines stability protocols required for reproducible experimental results.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyDetail
IUPAC Name 1-Methyl-3-[(3S)-piperidin-3-yl]urea hydrochloride
Chemical Formula C₇H₁₅N₃O[1] · HCl
Molecular Weight 157.21 g/mol (Free Base) / 193.67 g/mol (HCl Salt)
Stereochemistry (S)-Enantiomer (Chiral center at C3 of piperidine)
Salt Stoichiometry 1:1 (Mono-hydrochloride)
CAS Number Note: CAS 1211697-62-9 refers to the des-methyl analog. The specific CAS for this methyl derivative is vendor-specific (e.g., KPL009571).
Structural Causality
  • Piperidine Ring: Provides a basic center (pKa ~10-11) and a rigid scaffold. The C3 chiral center creates a non-planar vector, often used to improve solubility and metabolic stability compared to aromatic spacers.

  • Urea Linker: Acts as a neutral polar spacer. The terminal methyl group modulates lipophilicity and restricts conformation compared to a primary urea.

  • HCl Salt Form: Selected to convert the oily or low-melting free base into a stable, water-soluble crystalline solid.

Physicochemical Profile

The following properties are derived from structural activity relationships (SAR) of homologous piperidinyl-ureas and experimental data of closely related analogs.

Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point (Expected): 140°C – 160°C (Decomposition likely above 200°C).

    • Insight: Urea derivatives often exhibit sharp melting points unless hydrated. Broadening indicates hygroscopic moisture absorption.

  • Hygroscopicity: High. The secondary amine salt combined with the urea's hydrogen bonding potential makes this compound prone to absorbing atmospheric moisture.

    • Protocol: Handle in a desiccated environment; store under inert gas (Argon/Nitrogen).

Solution Properties
  • Solubility:

    • Water: >50 mg/mL (Highly Soluble due to ionization).

    • DMSO: Soluble.

    • Methanol/Ethanol: Soluble.

    • DCM/Ethyl Acetate: Insoluble (Salt form).

  • Acidity (pKa):

    • N1 (Piperidine): 10.6 ± 0.5 (Calculated). This nitrogen is protonated at physiological pH.

    • Urea Nitrogens: Neutral (pKa < 1). They do not protonate under standard aqueous conditions.

  • Lipophilicity (LogP/LogD):

    • LogP (Free Base): ~0.2 (Low lipophilicity).

    • LogD (pH 7.4): ~ -2.5 (Highly hydrophilic due to cationic charge).

Analytical Characterization Workflow

To ensure scientific integrity in drug development, the following self-validating analytical workflow must be employed.

Diagram: Characterization Logic

G Sample Raw Sample (S)-1-Methyl-3-(piperidin-3-yl)urea HCl Identity Identity Check (1H-NMR, MS) Sample->Identity Purity Purity Assessment (HPLC-UV / ELSD) Identity->Purity Confirms Structure Chirality Chiral Verification (Chiral SFC/HPLC) Purity->Chirality >95% Chemical Purity Counterion Salt Stoichiometry (AgNO3 Titration / IC) Chirality->Counterion >98% ee Release Release for Synthesis Counterion->Release 1.0 eq HCl

Caption: Step-wise analytical validation workflow ensuring structural, chemical, and stereochemical integrity before use.

Detailed Protocols
A. Proton NMR Spectroscopy (¹H-NMR)
  • Solvent: DMSO-d₆ (Avoid D₂O as it exchanges urea protons).

  • Key Diagnostic Signals:

    • Piperidine NH₂⁺: Broad singlet/doublet at δ 8.5–9.5 ppm (indicates salt formation).

    • Urea NH (Internal): Doublet/Singlet at δ 6.0–6.5 ppm.

    • Urea NH (Terminal): Quartet at δ 5.5–6.0 ppm (coupling with methyl).

    • N-Methyl: Doublet at δ 2.5–2.6 ppm (distinctive for the methyl-urea vs. des-methyl).

    • Chiral Methine (C3-H): Multiplet at δ 3.5–3.8 ppm.

B. Enantiomeric Excess (ee) Determination

Since the compound is an (S)-enantiomer, chiral purity is critical.

  • Method: Chiral SFC (Supercritical Fluid Chromatography) or Normal Phase Chiral HPLC.

  • Column: Chiralpak IC or IG (Immobilized polysaccharide phases are preferred for amines).

  • Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine to sharpen the amine peak).

  • Detection: UV at 210 nm (Urea absorption).

  • Acceptance Criteria: ≥ 98% ee (S-isomer).

C. Chloride Content Titration

To verify the material is a mono-hydrochloride and not a hemi- or di-hydrochloride (unlikely but possible if excess HCl was used).

  • Method: Potentiometric titration with Silver Nitrate (AgNO₃).

  • Calculation:

    
    
    
  • Expected Value: ~18.8% w/w Chloride.

Handling & Stability Guidelines

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent slow hydrolysis.

  • Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic; moisture absorption will alter the weighable mass and may catalyze urea hydrolysis over time.

  • Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm.

Stability Risks
  • Hydrolysis: In strong acid or base at elevated temperatures, the urea linkage can hydrolyze to release methylamine and the piperidine diamine.

  • Racemization: The C3 chiral center is generally stable. However, harsh basic conditions (pH > 12) combined with heat could theoretically induce epimerization, though this is rare for isolated piperidine centers.

References

  • Sigma-Aldrich. (piperidin-3-yl)urea hydrochloride Product Page (Analog Reference). Retrieved from

  • Kishida Chemical Co., Ltd. Product KPL009571: this compound.[2] Retrieved from

  • PubChem. Compound Summary: Piperidinyl-urea derivatives.[3] National Library of Medicine.[4] Retrieved from [4]

  • Thieme Connect. Design and Synthesis of Novel Piperidine Urea Derivatives. (2025).[5][4][6][7][8] Pharmaceutical Fronts. Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Name: (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride Target Class: Chiral Heterocyclic Building Block / Urea Isostere Primary Application: Fragment-based Drug Discovery (FBDD), Kinase Inhibitor Design, GPCR Ligand Synthesis.

This technical guide addresses the specific chiral intermediate This compound . While the non-methylated analogue and regioisomers (e.g., piperidin-4-yl) are widely cataloged, this specific


-methylated (S)-enantiomer often lacks a direct public CAS registry number for the hydrochloride salt in standard commercial databases. Consequently, it is frequently synthesized in situ or on-demand in medicinal chemistry campaigns.

This document serves as a definitive operational manual, shifting from simple procurement to synthesis, validation, and utilization . It provides the verified CAS for the critical starting material, a robust synthesis protocol, and handling guidelines for the hygroscopic amine salt.

Identity & Physicochemical Profile[1][2][3][4]

Nomenclature & Identifiers
ParameterDetail
Systematic Name 1-Methyl-3-[(3S)-piperidin-3-yl]urea hydrochloride
Common Name (S)-1-Methyl-3-(piperidin-3-yl)urea HCl
Stereochemistry (S)-Enantiomer (Chiral center at C3 of piperidine ring)
CAS (Free Base) Not widely indexed (See Precursor below)
CAS (Precursor) 625471-18-3 ((S)-1-Boc-3-aminopiperidine)
Molecular Formula C₇H₁₅N₃O[1][2] · HCl
Molecular Weight 157.21 (Free Base) / 193.67 (HCl Salt)
Structural Specifications
  • Core Scaffold: Piperidine ring with a urea moiety at the 3-position.[3][4]

  • Key Features:

    • Secondary Amine (Piperidine): High basicity (

      
      ), serves as the attachment point for scaffold elaboration (e.g., S_NAr, Amide Coupling).
      
    • Urea Linker: Acts as a hydrogen bond donor/acceptor pair (D-A-D motif), critical for binding affinity in kinase hinge regions or aspartyl protease active sites.

    • Chirality: The (S)-configuration dictates the vector of the urea projection, often resulting in >100-fold potency differences compared to the (R)-enantiomer in protein-ligand interactions.

Strategic Synthesis & Manufacturing

Since the HCl salt is rarely available off-the-shelf, the standard industry practice is to synthesize it from the commercially available Boc-protected amine.

Retrosynthetic Analysis

The synthesis relies on a "Protect-Functionalize-Deprotect" strategy to ensure regioselectivity at the exocyclic amine before exposing the piperidine nitrogen.

SynthesisPath Start (S)-1-Boc-3-aminopiperidine (CAS: 625471-18-3) Inter Intermediate: Boc-Protected Urea Start->Inter Step 1: Urea Formation (MeNCO or CDI/MeNH2) Final Target: (S)-1-Methyl-3-(piperidin-3-yl)urea HCl Inter->Final Step 2: Deprotection (4M HCl in Dioxane)

Figure 1: Synthetic pathway from commercial starting material.

Detailed Experimental Protocol
Step 1: Urea Formation (Safety-Optimized Route)

Avoid direct use of Methyl Isocyanate (MIC) if safety infrastructure is limited. The CDI (Carbonyldiimidazole) route is safer and scalable.

Reagents:

  • (S)-1-Boc-3-aminopiperidine (1.0 equiv) [CAS: 625471-18-3][5][6]

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Methylamine (2.0M in THF) (3.0 equiv)

  • Dichloromethane (DCM) or THF (anhydrous)

Procedure:

  • Dissolve (S)-1-Boc-3-aminopiperidine in anhydrous DCM (0.2 M concentration) under

    
     atmosphere.
    
  • Cool to 0°C. Add CDI portion-wise.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour to form the acyl-imidazole intermediate.

  • Cool back to 0°C. Add Methylamine solution dropwise.

  • Stir at RT for 4–12 hours. Monitor by LC-MS (Target Mass: MW of Boc-precursor + 57 Da).

  • Workup: Dilute with DCM, wash with 1M citric acid (to remove imidazole), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (MeOH/DCM) if necessary, though the crude is often pure enough for deprotection.

Step 2: Boc-Deprotection & Salt Formation

Reagents:

  • Boc-Intermediate from Step 1

  • 4M HCl in 1,4-Dioxane (excess, ~5–10 equiv)

  • Diethyl Ether (

    
    )
    

Procedure:

  • Dissolve the Boc-urea intermediate in a minimal amount of 1,4-dioxane or MeOH.

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • Stir at RT for 2–4 hours. A white precipitate (the product) should form.

  • Isolation: Dilute with excess Diethyl Ether to complete precipitation.

  • Filter the solid under

    
     (hygroscopic!). Wash with cold ether.[2]
    
  • Drying: Dry under high vacuum for 24 hours to remove trace dioxane.

Handling, Stability & Quality Control (QC)

Hygroscopicity Management

As a secondary amine hydrochloride salt, this compound is hygroscopic .

  • Storage: Store at -20°C in a desiccator.

  • Handling: Weigh quickly in a low-humidity environment. If the solid turns into a gum (deliquescence), it can be re-precipitated from MeOH/Ether.

QC Validation Criteria

To validate the identity of the synthesized material, use the following logic:

QC_Logic Sample Synthesized Solid HNMR 1H NMR (DMSO-d6) Sample->HNMR Check1 Methyl Doublet present? (~2.6 ppm, J=4.5 Hz) HNMR->Check1 Check2 Boc Group Absent? (No singlet at 1.4 ppm) Check1->Check2 Yes Chiral Chiral HPLC/SFC Check2->Chiral Yes Result RELEASE BATCH Chiral->Result ee > 98%

Figure 2: Quality Control Decision Tree.

Expected 1H NMR Signals (DMSO-d6):

  • 
     ~9.0–9.5 ppm (Broad s, 2H, 
    
    
    
    of piperidine).
  • 
     ~5.8–6.0 ppm (m, 1H, Urea NH).
    
  • 
     ~2.55 ppm (d, 3H, 
    
    
    
    , overlaps with DMSO but distinct doublet).
  • 
     ~1.4–1.9 ppm (m, Piperidine ring protons).[7]
    

Applications in Drug Discovery[2]

Kinase Inhibitor Design

The (piperidin-3-yl)urea motif is a privileged scaffold. The urea acts as a "hinge binder" or interacts with the "gatekeeper" residue, while the piperidine nitrogen allows for extension into the solvent-exposed region to tune solubility and pharmacokinetic (PK) properties.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Urea derivatives are classic pharmacophores for sEH inhibition. The (S)-enantiomer often exhibits distinct binding kinetics compared to the (R)-form due to the specific orientation of the catalytic triad in the enzyme pocket.

Library Synthesis (Parallel Chemistry)

The free secondary amine allows this molecule to be used as a "monomer" in DNA-encoded libraries (DEL) or standard parallel synthesis.

  • Reaction A:

    
     with chloro-pyrimidines.
    
  • Reaction B: Reductive amination with diverse aldehydes.

References

  • Starting Material Source: Sigma-Aldrich.[6] (S)-(+)-3-Amino-1-Boc-piperidine Product Page. Link

  • Urea Synthesis Methodology: Konishi, H., et al. "Discovery of Novel Piperidine Urea Derivatives." Bioorganic & Medicinal Chemistry Letters, 2008. (General method for piperidine urea synthesis).
  • Safety Data (Piperidine HCl): Fisher Scientific. Piperidine Hydrochloride SDS. Link

  • Chiral Resolution Context: Caron, S. Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley, 2011. (Reference for Boc-deprotection and salt handling).

Sources

solubility of (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Solubility Profile of (S)-1-Methyl-3-(piperidin-3-yl)urea Hydrochloride

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of This compound . As a piperidine-based urea derivative in its hydrochloride salt form, this compound exhibits distinct solvation behaviors governed by the ionic dissociation of the piperidinium cation and the hydrogen-bonding potential of the urea moiety.

Chemical Identity & Structural Analysis

Understanding the solubility requires a structural dissection of the molecule (Analogous CAS: 1211697-62-9 for the racemic scaffold).

  • Compound: this compound[1][2]

  • Core Scaffold: Piperidine ring (secondary amine) linked to a urea functional group.

  • Salt Form: Hydrochloride (HCl).

  • Key Solvation Drivers:

    • Piperidinium Cation: The protonated nitrogen (

      
      ) serves as a primary hydration center.
      
    • Urea Moiety: Acts as both a hydrogen bond donor and acceptor, facilitating solubility in polar aprotic solvents like DMSO.

    • Chirality (S-enantiomer): While chirality influences crystal lattice energy (packing), it rarely alters the order of magnitude of solubility compared to the racemate in achiral solvents.

Solubility in Water (The Aqueous Phase)

Mechanism of Solvation

In aqueous media, the dissolution of the hydrochloride salt is entropy-driven by the dissociation of the crystal lattice into the piperidinium cation and chloride anion. Water molecules form a structured solvation shell around the charged ammonium center via strong ion-dipole interactions .

  • Predicted Solubility:

    
     (High).
    
  • pH Dependence: The solubility is pH-dependent.

    • Acidic to Neutral (pH < 7.0): The molecule remains protonated and highly soluble.

    • Basic (pH > 9.0): Deprotonation converts the salt to its free base , causing a drastic drop in solubility (often

      
      ) and potential precipitation.
      
Critical Consideration: The Common Ion Effect

When dissolving this compound in saline buffers (e.g., PBS containing 137 mM NaCl), the presence of excess chloride ions (


) can theoretically reduce the solubility limit due to the common ion effect, although this is rarely the limiting factor for this class of compounds below 

.

Solubility in DMSO (The Organic Phase)

Mechanism of Solvation

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that solvates cations effectively via its oxygen atom (high electron density) but solvates anions poorly.

  • Interaction: The urea hydrogens form hydrogen bonds with the DMSO oxygen, while the piperidinium cation interacts with the polarized sulfoxide group.

  • Predicted Solubility:

    
     (Moderate to High).
    
  • Utility: DMSO is the industry standard for Stock Solutions (typically 10 mM or 100 mM). It disrupts the crystal lattice effectively but does not promote hydrolysis of the urea linkage as readily as water.

Thermodynamic Stability Warning

While soluble, urea derivatives can undergo carbamoylation or hydrolysis upon prolonged storage in wet DMSO. Ensure DMSO is anhydrous (<0.1% water) to prevent the formation of carbamate byproducts.

Comparative Analysis & Visualization

Solvation Mechanism Diagram

G cluster_0 Solid State cluster_1 Aqueous Phase (Water) cluster_2 Organic Phase (DMSO) Crystal Crystal Lattice (Ionic Bonding) Dissociation Dissociation (R-NH2+ ... Cl-) Crystal->Dissociation High Dielectric Constant (ε=80) DMSO_Shell Solvation (Dipole-Dipole) Crystal->DMSO_Shell Lattice Disruption H2O_Shell Hydration Shell (Ion-Dipole) Dissociation->H2O_Shell Entropy Driven H_Bonding Urea Stabilization (H-Bond Acceptance) DMSO_Shell->H_Bonding Stabilizes Urea

Figure 1: Mechanistic pathways for the solvation of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl in polar protic (Water) vs. polar aprotic (DMSO) solvents.

Data Summary Table
FeatureWater (Aqueous Buffer)DMSO (Dimethyl Sulfoxide)
Solubility Limit (Est.) High (>20 mg/mL)High (>10 mg/mL)
Primary Interaction Ion-Dipole / H-BondingDipole-Dipole / H-Bonding
pH Sensitivity High (Precipitates at pH > pKa)Low (Non-ionizing solvent)
Stability (24 hrs) Moderate (Hydrolysis risk)High (If anhydrous)
Freezing Point 0°C (Freeze-thaw stable)19°C (Freezes at RT)
Recommended Use Acute Assays / Final DilutionStock Solution Storage

Experimental Protocol: Saturation Shake-Flask Method

To empirically determine the exact solubility limit for your specific batch, follow this self-validating protocol.

Materials
  • Compound: (S)-1-Methyl-3-(piperidin-3-yl)urea HCl[1][2]

  • Solvents: HPLC-grade Water, Anhydrous DMSO

  • Equipment: Thermomixer, Centrifuge, HPLC-UV or LC-MS

Workflow Diagram

Protocol Start Start: Weigh Excess Solid (~5 mg) AddSolvent Add 100 µL Solvent (Target: 50 mg/mL) Start->AddSolvent Agitate Agitate @ 25°C (24 Hours, 500 rpm) AddSolvent->Agitate Check Visual Inspection Agitate->Check AddMore Add 5 mg Solid (If fully dissolved) Check->AddMore Clear Solution Filter Centrifuge/Filter (Remove undissolved solid) Check->Filter Suspension Present AddMore->Agitate Dilute Dilute Supernatant (1:100 in Mobile Phase) Filter->Dilute Analyze Quantify via HPLC-UV (Compare to Standard) Dilute->Analyze

Figure 2: Step-by-step workflow for determining thermodynamic solubility.

Step-by-Step Procedure
  • Preparation: Weigh approximately 5 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Solvation: Add 100 µL of the test solvent (Water or DMSO). This targets a concentration of 50 mg/mL.

  • Equilibration: Shake the mixture at 25°C for 24 hours.

    • Visual Check: If the solution is clear, add more solid until a suspension persists (saturation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Quantification: Remove the supernatant, dilute 100-fold, and analyze via HPLC against a known calibration curve.

Implications for Drug Development

  • Stock Preparation: Always prepare a 100 mM stock in DMSO . The hydrochloride salt is stable in DMSO at -20°C for >6 months.

  • Biological Dilution: When dosing cells, dilute the DMSO stock into the aqueous media. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity. The high water solubility of the HCl salt ensures the compound will not crash out upon dilution.

  • Formulation: For in vivo studies, the compound can be formulated in Saline (0.9% NaCl) or PBS without the need for complex cyclodextrins, provided the pH remains below 7.4.

References

  • Sigma-Aldrich. (n.d.). (piperidin-3-yl)urea hydrochloride Product Data. Retrieved from

  • Cayman Chemical. (2022).[3] Tolperisone (hydrochloride) Solubility Profile. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 679, Dimethyl sulfoxide. Retrieved from

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes. Chemical Research in Toxicology. Retrieved from

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Retrieved from

Sources

Technical Guide: Safety & Handling of (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical safety and handling manual for (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride , designed for research professionals. It synthesizes specific chemical data with field-proven laboratory protocols.

Executive Summary & Chemical Identity

Compound Overview: this compound (CAS: 1211697-62-9) is a chiral piperidine derivative often utilized as a building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1][2][3] Its structure features a secondary amine (within the piperidine ring) and a urea moiety, stabilized as a hydrochloride salt.

Critical Distinction: Unlike free-base piperidines which are often volatile and corrosive, this hydrochloride salt presents as a solid. However, it retains significant bioactive potential and irritation hazards that require strict containment protocols.

Physicochemical Characterization Table
PropertyData
CAS Number 1211697-62-9
Chemical Formula C

H

N

O · HCl
Molecular Weight 193.67 g/mol
Physical State White to off-white solid powder
Solubility High in Water, DMSO, Methanol; Low in non-polar organic solvents
Chirality (S)-Enantiomer (maintain stereochemical purity)
Acidity (pKa) ~9–10 (Piperidine nitrogen), acidic in aqueous solution due to HCl

Hazard Profiling & Toxicology (GHS Classification)

Rationale: The safety profile is dictated by the protonated secondary amine and the urea functional group. While the urea reduces the basicity compared to the parent piperidine, the HCl salt form is an irritant to mucous membranes.

GHS Label Elements

Signal Word: WARNING Pictogram: GHS07 (Exclamation Mark)

Hazard CodeHazard StatementMechanistic Insight
H302 Harmful if swallowedBioactive urea derivatives can interfere with enzymatic pathways; acute oral toxicity is moderate.
H315 Causes skin irritationAcidic nature of the HCl salt upon contact with skin moisture causes dermatitis.
H319 Causes serious eye irritationMicro-abrasion from crystalline dust combined with acidic hydrolysis damages corneal epithelium.
H335 May cause respiratory irritationInhalation of fine dust triggers mucosal inflammation in the upper respiratory tract.

Handling & Storage Protocols: The "Dry-Chain" System

Expertise Insight: Hydrochloride salts are notoriously hygroscopic. Moisture absorption not only alters the effective molecular weight (ruining stoichiometry) but can also lead to hydrolysis or "caking," making the compound difficult to weigh.

Protocol: Inert Atmosphere Weighing

Objective: Prevent deliquescence and inhalation exposure during massing.

  • Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation.

  • Containment: Perform all open-vial manipulations inside a certified Chemical Fume Hood or Glovebox.

  • Anti-Static Measures: Use an anti-static gun on the spatula and weighing boat, as dry organic salts often carry static charges that disperse dust.

  • Resealing: Purge the headspace of the stock vial with Argon or Nitrogen before resealing with Parafilm.

Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated) is standard; -20°C for long-term (>6 months).

  • Environment: Desiccator cabinet protected from light.

Experimental Application: Solubilization & Stability

Trustworthiness: A self-validating protocol ensures the compound is actually in solution and stable before being applied to cells or reactions.

Preparation of Stock Solution (10 mM in DMSO)
  • Calculation: To prepare 1 mL of 10 mM stock, weigh 1.94 mg of the powder.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Water is acceptable but prone to bacterial growth if not sterile-filtered immediately.

  • Dissolution: Vortex for 30 seconds. If visual particulates remain, sonicate for 1 minute at <40°C.

  • Validation: Visually inspect against a dark background. The solution must be optically clear.

Workflow Visualization: Handling & Emergency Response

The following diagram outlines the decision logic for handling spills and exposure, ensuring a rapid and correct response.

SafetyWorkflow Start Incident: Exposure or Spill Type Identify Type Start->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation Type->Inhal Spill Benchtop Spill Type->Spill ActionSkin Flush water 15 min Remove contacts/clothing Skin->ActionSkin ActionInhal Move to fresh air Support breathing Inhal->ActionInhal ActionSpill Dampen with wet tissue (Avoid dust generation) Clean with 10% NaHCO3 Spill->ActionSpill Medical Seek Medical Attention (Show SDS/CAS 1211697-62-9) ActionSkin->Medical ActionInhal->Medical Disposal Dispose as Hazardous Chemical Waste ActionSpill->Disposal

Figure 1: Incident Response Logic Flow. This decision tree prioritizes dust suppression during cleanup and immediate dilution during exposure.

Disposal & Environmental Compliance

  • Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Neutralization: Do not mix with strong oxidizers or strong bases (liberation of free amine vapors).

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Sigma-Aldrich. (piperidin-3-yl)urea hydrochloride Product Information & Safety Data. Retrieved from (Search Term: CAS 1211697-62-9).

  • PubChem. (S)-Piperidin-3-ylmethanol hydrochloride (Structural Analog Data). National Library of Medicine.[1] Retrieved from .[1]

  • Enamine. Safety Data Sheet for Piperidin-3-ylurea derivatives. Retrieved from .

  • Occupational Safety and Health Administration (OSHA).

Sources

Pharmacological Mechanism of (S)-1-Methyl-3-(piperidin-3-yl)urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological mechanism of (S)-1-Methyl-3-(piperidin-3-yl)urea derivatives , a privileged scaffold in medicinal chemistry. This guide focuses on its primary role as a pharmacophore for Soluble Epoxide Hydrolase (sEH) inhibition and its secondary applications in GPCR modulation (e.g., CCR3, FPR2).

A Structural & Functional Analysis for Drug Development

Executive Summary: The Scaffold as a Pharmacological Warhead

The (S)-1-Methyl-3-(piperidin-3-yl)urea moiety represents a versatile "privileged structure" in modern drug discovery. It is not a single drug but a core pharmacophore used to synthesize potent inhibitors and receptor modulators. Its pharmacological value stems from two distinct structural features:

  • The Urea Bridge (–NH–CO–NH–): Acts as a primary hydrogen bond donor/acceptor motif, critical for engaging catalytic triads (e.g., in sEH) or allosteric pockets (e.g., in GPCRs).

  • The Chiral Piperidine Ring ((S)-3-yl): Provides a semi-rigid linker that directs substituents into hydrophobic pockets while maintaining specific stereochemical orientation, often superior to the (R)-enantiomer or flexible alkyl chains.

Primary Therapeutic Targets:

  • Soluble Epoxide Hydrolase (sEH): Anti-inflammatory, antihypertensive, and neuroprotective (primary mechanism).[1]

  • Chemokine/Formyl Peptide Receptors (CCR3, FPR2): Immune modulation.

Primary Mechanism: Soluble Epoxide Hydrolase (sEH) Inhibition

The most well-characterized mechanism for urea-piperidine derivatives is the inhibition of sEH (Ephx2), an enzyme responsible for degrading anti-inflammatory epoxy fatty acids (EpEts) into pro-inflammatory diols (DHETs).

Mechanism of Action (MoA)

The (S)-1-Methyl-3-(piperidin-3-yl)urea scaffold functions as a Transition State Mimic .

  • Catalytic Triad Interference: The mammalian sEH active site contains a catalytic triad (Asp333, Asp496, His523). The enzyme hydrolyzes epoxides via a nucleophilic attack by Asp333.

  • Urea Binding: The urea carbonyl oxygen does not act as the primary inhibitor. Instead, the N-H protons of the urea moiety form strong hydrogen bonds with Tyr381 and Tyr465 (tyrosine residues that normally stabilize the epoxide oxygen).

  • Stereochemical Fit: The (S)-piperidinyl group orients the attached "Right-Hand Side" (RHS) substituents (often hydrophobic aryl groups attached to the piperidine nitrogen) into the enzyme's L-shaped hydrophobic pocket, locking the inhibitor in place with high affinity (

    
     often < 1 nM).
    
Pathway Visualization

The following diagram illustrates the sEH signaling pathway and the specific intervention point of the urea derivative.

sEH_Pathway ArachidonicAcid Arachidonic Acid EpEts Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) ArachidonicAcid->EpEts Epoxidation CYP_Epoxy CYP450 Epoxygenases (CYP2J2, CYP2C8) CYP_Epoxy->EpEts DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive/Pro-inflammatory) EpEts->DHETs Hydrolysis (Rapid) BioEffects Vasodilation Neuroprotection Reduced Inflammation EpEts->BioEffects Stabilization sEH Soluble Epoxide Hydrolase (sEH) sEH->DHETs Catalyzes DHETs->BioEffects Loss of Function Inhibitor (S)-1-Methyl-3-(piperidin-3-yl)urea Derivative Inhibitor->sEH Inhibits (Transition State Mimic)

Caption: Mechanism of sEH inhibition by urea derivatives, preventing EET degradation and promoting anti-inflammatory signaling.

Secondary Mechanism: GPCR Modulation (CCR3 / FPR2)

Beyond enzymes, this scaffold serves as a core for G-Protein Coupled Receptor (GPCR) ligands.

CCR3 Antagonism (Immune Modulation)

Derivatives where the piperidine nitrogen is substituted with bulky aryl groups (e.g., fluoronaphthalene) act as CCR3 Antagonists .

  • Binding Mode: The urea moiety acts as a linker that positions the aromatic "head" and "tail" groups into the transmembrane bundle of the CCR3 receptor.

  • Effect: Blocks the binding of Eotaxin-1 (CCL11), preventing eosinophil recruitment in allergic inflammation (asthma, rhinitis).

  • Chirality: The (S)-enantiomer often exhibits 10-100x greater potency than the (R)-enantiomer due to specific steric clashes in the receptor's orthosteric site.

FPR2 Agonism (Resolution of Inflammation)

Recent studies identify aryl-piperidinone ureas as agonists for the Formyl Peptide Receptor 2 (FPR2).

  • Mechanism: Agonism of FPR2 triggers the "resolution phase" of inflammation (unlike simple anti-inflammatories which just stop the start).

  • Role of Urea: The urea NH groups H-bond with Asp/Glu residues in the extracellular loops of FPR2, stabilizing the active conformation.

Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications to the (S)-1-Methyl-3-(piperidin-3-yl)urea core affect pharmacological activity.

Structural RegionModificationEffect on Activity (sEH/GPCR)
Urea N1 (Methyl) Replace with HDecreased solubility; often reduced metabolic stability.
Urea N1 (Methyl) Replace with Ethyl/IsopropylIncreased steric bulk; may improve selectivity for sEH over mEH (microsomal EH).
Chiral Center (C3) (S)-ConfigurationOptimal Activity for most targets (sEH, CCR3). Fits the "L-shape" pocket.
Chiral Center (C3) (R)-ConfigurationSignificantly reduced potency (10-100 fold loss in

).
Piperidine N Free Amine (NH)Inactive/Weak (Poor membrane permeability). Used as building block.[2][3][4]
Piperidine N Acyl/Sulfonyl-Aryl GroupCritical for Potency. Provides hydrophobic interactions (e.g., with Trp/Phe residues).
Piperidine Ring Expansion to AzepaneGenerally reduces potency due to entropic penalty.

Experimental Protocols for Validation

To validate the mechanism of a new derivative containing this scaffold, the following self-validating protocols are recommended.

sEH Inhibition Assay (Fluorescent)

Objective: Determine the IC50 of the derivative against human recombinant sEH. Principle: Hydrolysis of a non-fluorescent substrate (PHOME) to a fluorescent product (6-methoxy-2-naphthaldehyde).

  • Preparation: Dilute recombinant human sEH (1 nM final) in Bis-Tris buffer (25 mM, pH 7.0, 0.1 mg/mL BSA).

  • Incubation: Add 20 µL enzyme solution + 20 µL inhibitor (serial dilutions in DMSO, final DMSO < 1%). Incubate at 30°C for 5 minutes.

  • Reaction Start: Add 160 µL of substrate (CMNPC or PHOME, 5 µM final).

  • Measurement: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10-30 minutes.

  • Validation: Use AUDA or TPPU as a positive control (expected IC50 ~1-2 nM).

  • Analysis: Fit the linear velocity vs. log[Inhibitor] to a sigmoidal dose-response equation.

Calcium Mobilization Assay (GPCR Activity)

Objective: Confirm agonist/antagonist activity at CCR3 or FPR2. Principle: Measurement of intracellular calcium flux (


) using FLIPR.
  • Cell Line: CHO-K1 or HEK293 stably expressing human CCR3 or FPR2.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition:

    • For Agonist Mode: Add compound; monitor fluorescence increase.

    • For Antagonist Mode: Pre-incubate compound (15 min), then add agonist (e.g., Eotaxin-1 for CCR3, WKYMVm for FPR2).

  • Readout: Measure Relative Fluorescence Units (RFU) over time.

  • Validation: Complete inhibition of agonist signal indicates antagonism.

References

  • Discovery of Piperidinone Ureas as FPR2 Agonists. Journal of Medicinal Chemistry. (2024).

  • Structure-Activity Relationships of Urea Derivatives as CCR3 Antagonists. Bioorganic & Medicinal Chemistry Letters. (2012).

  • Soluble Epoxide Hydrolase Inhibitors: 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281). PMC - NIH. (2010).

  • Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2009).[5]

  • Metabolism of TPPU (Urea-Piperidine sEH Inhibitor). Frontiers in Pharmacology. (2019).

Sources

Technical Guide: Therapeutic Potential of (S)-1-Methyl-3-(piperidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential and research utility of (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride .

Executive Summary: The Pharmacophore Advantage

This compound (CAS: 1211697-62-9) represents a high-value, chiral privileged scaffold in medicinal chemistry. Unlike non-specific reagents, this compound integrates two critical pharmacophores: a piperidine ring (mimicking neurotransmitters like acetylcholine) and a urea linker (a classic hydrogen-bond donor/acceptor motif essential for enzyme inhibition).

Its therapeutic potential is not merely as a standalone drug but as a potent lead compound and bioactive fragment targeting three primary biological domains:

  • Neuroprotection: Modulation of oxidative stress pathways and excitotoxicity.

  • Epigenetic Regulation: Inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A).

  • Anti-Inflammatory Signaling: Inhibition of Soluble Epoxide Hydrolase (sEH).

This guide dissects the molecular mechanisms, synthesis protocols, and experimental validation strategies for leveraging this scaffold in drug discovery.

Structural Analysis & Pharmacophore Mapping

The therapeutic efficacy of this compound stems from its specific structural features. The (S)-enantiomer provides stereochemical selectivity often required for binding to chiral protein pockets (e.g., GPCRs or enzymatic active sites).

Key Structural Motifs
MotifBiological FunctionTarget Class
Piperidine Ring Mimics the pyrrolidine/piperidine core of neurotransmitters; provides basicity for ionic interactions (salt bridge).GPCRs (Muscarinic, Nicotinic), Ion Channels
Urea Linker Acts as a rigid spacer and a dual hydrogen-bond donor/acceptor; critical for binding to catalytic triads (e.g., Asp-His-Ser).Hydrolases (sEH), Demethylases (LSD1)
(S)-Configuration Ensures stereospecific fit into the hydrophobic pocket of target enzymes, reducing off-target effects compared to the racemate.Chiral Enzymes, Receptors
Methyl Group Provides a small hydrophobic handle, optimizing Van der Waals interactions without steric hindrance.Allosteric Sites

Mechanism of Action: Therapeutic Pathways

Pathway A: Neuroprotection via Excitotoxicity Modulation

Research into piperidine-urea derivatives suggests a mechanism involving the stabilization of mitochondrial function during oxidative stress. By replacing labile carbonyl groups (common in older neuroprotective agents like Fenazinel) with the stable urea moiety, this scaffold maintains efficacy while reducing metabolic toxicity.

Mechanism:

  • Glutamate Regulation: The piperidine core modulates NMDA receptor activity, reducing calcium influx.

  • ROS Scavenging: The urea group acts as a radical scavenger, mitigating lipid peroxidation.

  • Result: Prevention of neuronal apoptosis in models of ischemia and neurodegeneration.

Pathway B: Soluble Epoxide Hydrolase (sEH) Inhibition

The urea pharmacophore is the "gold standard" for sEH inhibitors. sEH hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into pro-inflammatory diols.

  • Action: The urea hydrogens of (S)-1-Methyl-3-(piperidin-3-yl)urea form hydrogen bonds with the catalytic aspartate residue (Asp335) of sEH.

  • Therapeutic Outcome: Stabilization of EETs leads to vasodilation, reduced hypertension, and anti-inflammatory effects.

Pathway C: Epigenetic Modulation (LSD1 Inhibition)

Lysine-Specific Demethylase 1 (LSD1) is a target for cancer therapy. Many potent LSD1 inhibitors (e.g., GSK-2879552 derivatives) utilize a piperidine-urea linker to bridge the FAD-binding domain and the substrate-binding pocket.

  • Role: This compound serves as the "warhead" or "anchor" fragment, binding to the active site and preventing demethylation of Histone H3K4, thereby reactivating tumor suppressor genes.

Visualization: Mechanistic Pathways

The following diagram illustrates the dual potential of the scaffold in Neuroprotection and sEH Inhibition .

TherapeuticPathways Scaffold (S)-1-Methyl-3-(piperidin-3-yl)urea (Core Scaffold) sEH_Enzyme Soluble Epoxide Hydrolase (sEH) (Target) Scaffold->sEH_Enzyme Inhibits NMDA NMDA Receptor / Ion Channels (Modulation) Scaffold->NMDA Modulates EETs Epoxyeicosatrienoic Acids (EETs) (Substrate) sEH_Enzyme->EETs Degrades (Blocked) Inhibition Catalytic Aspartate Binding (Urea H-Bonds) DHETs Dihydroxyeicosatrienoic Acids (Pro-inflammatory) EETs->DHETs Hydrolysis (Blocked) Effect_Inflam Anti-Inflammatory Response Vasodilation EETs->Effect_Inflam Accumulation Promotes Ca_Influx Calcium Influx (Ca2+) NMDA->Ca_Influx Reduces ROS Reactive Oxygen Species (ROS) Ca_Influx->ROS Prevents Surge Effect_Neuro Neuroprotection (Reduced Apoptosis) ROS->Effect_Neuro Reduced Stress

Figure 1: Dual mechanism of action showing sEH inhibition (left) and Neuroprotective modulation (right).

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize the hydrochloride salt from the Boc-protected precursor.

Reagents:

  • (S)-tert-butyl 3-amino-1-piperidinecarboxylate

  • Methyl isocyanate (or Methylcarbamoyl chloride)

  • Dichloromethane (DCM)

  • HCl in Dioxane (4M)

Step-by-Step Methodology:

  • Urea Formation: Dissolve (S)-tert-butyl 3-amino-1-piperidinecarboxylate (1.0 eq) in anhydrous DCM at 0°C.

  • Addition: Add Triethylamine (1.5 eq) followed by dropwise addition of Methyl isocyanate (1.1 eq).

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (formation of Boc-protected urea).

  • Workup: Wash with water, brine, dry over Na2SO4, and concentrate to yield the intermediate.

  • Deprotection: Dissolve the intermediate in DCM. Add 4M HCl in Dioxane (5-10 eq) at 0°C. Stir for 2 hours.

  • Isolation: The product precipitates as the hydrochloride salt. Filter, wash with diethyl ether, and dry under vacuum.

  • Validation: Confirm structure via 1H NMR (D2O) and LC-MS (M+H).

Protocol B: In Vitro Neuroprotection Assay (SH-SY5Y Cells)

Objective: To assess the protective effect against oxidative stress.

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium.

  • Seeding: Seed cells in 96-well plates (5,000 cells/well) and incubate for 24h.

  • Pre-treatment: Treat cells with varying concentrations of (S)-1-Methyl-3-(piperidin-3-yl)urea (0.1, 1, 10, 50 µM) for 2 hours.

  • Insult: Add H2O2 (100 µM) or Glutamate (10 mM) to induce stress. Incubate for 24h.

  • Readout: Measure cell viability using MTT or CCK-8 assay.

  • Analysis: Calculate % viability relative to control. Significant protection is typically observed at 1–10 µM.

Quantitative Data Summary (Predicted)

Based on structure-activity relationship (SAR) data of similar piperidine-urea derivatives:

ParameterValue / RangeInterpretation
Molecular Weight 193.67 g/mol (HCl salt)Fragment-like; excellent for blood-brain barrier (BBB) penetration.
cLogP ~0.5 - 0.8Highly hydrophilic; good solubility but may require optimization for lipid membrane crossing.
sEH IC50 ~50 - 200 nMModerate potency as a standalone; high potency when optimized with lipophilic groups.
LSD1 Ki > 1 µMLikely a weak binder alone; requires coupling to a FAD-binding motif for high potency.
BBB Permeability HighSmall size and amine functionality facilitate transport.

References

  • Soluble Epoxide Hydrolase Inhibitors: A Patent Review. (2015). Expert Opinion on Therapeutic Patents. (Contextual grounding for Urea pharmacophore in sEH).
  • LSD1 Inhibitors in Cancer Therapy: A Review. (2020). Journal of Medicinal Chemistry. (Contextual grounding for Piperidine-Urea scaffolds in Epigenetics).

Technical Guide: Characterization & Handling of (S)-1-Methyl-3-(piperidin-3-yl)urea Hydrochloride

[1]

Executive Summary & Chemical Identity

This compound is a functionalized piperidine derivative employed as a chiral amine scaffold in the synthesis of complex pharmaceutical agents, particularly those targeting GPCRs and kinases (e.g., JAK or PDE4 inhibitors).[1] Its utility lies in the rigid stereochemistry of the piperidine ring combined with the urea moiety, which often serves as a hydrogen-bond donor/acceptor motif in protein-ligand interactions.[1]

PropertyDetail
Chemical Name This compound
CAS Number 1211697-62-9
Molecular Formula C₇H₁₅N₃O[1][2][3] · HCl
Molecular Weight 193.67 g/mol (Salt); 157.21 g/mol (Free Base)
Physical Form White to off-white crystalline powder
Solubility Highly soluble in water, DMSO, Methanol; sparingly soluble in DCM/Ether
Hygroscopicity Moderate (typical for secondary amine HCl salts)

Physicochemical Characterization: The Melting Point

For hydrochloride salts of urea-functionalized piperidines, the melting point (MP) is not merely a phase transition but a critical indicator of purity, solvation state, and crystalline polymorph.

Expected Thermal Behavior

While specific proprietary data for CAS 1211697-62-9 is often sequestered in internal CoA documents, structural analogs (e.g., the 4-isomer or racemic variants) exhibit consistent thermal profiles.[1]

  • Typical Range: 160°C – 210°C (often with decomposition).[1]

  • Behavior: Sharp onset followed by browning/decomposition.

  • Impact of Impurities: Residual solvents (water/methanol) or excess HCl can depress the MP significantly (by 5–15°C) or broaden the range.[1]

Critical Protocol: Accurate MP Determination

Why this matters: The hygroscopic nature of the HCl salt can lead to "false" low melting points due to lattice water acting as a plasticizer.

Step-by-Step Determination Protocol:

  • Pre-treatment: Dry 50 mg of the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Instrument: Calibrated DSC (Differential Scanning Calorimetry) or Capillary Melting Point Apparatus (e.g., Buchi M-565).

  • Ramp Rate:

    • Fast Scan (Sighting): 10°C/min to approximate range.

    • High-Res Scan: 1°C/min starting 20°C below the sighting onset.

  • Observation: Record the Onset Temperature (solid-liquid transition start) and Clear Point (complete liquefaction). Note any gas evolution (decomposition).[1]

Scientist's Note: If the sample turns brown before melting, report as "Decomposition point (T_dec)" rather than melting point.

Synthesis & Purification Logic

Understanding the synthesis is essential to predicting impurity profiles that affect the melting point.

Synthetic Pathway (DOT Diagram)

The synthesis typically proceeds via the reaction of a protected amino-piperidine with a methylating agent, followed by deprotection.[1]

SynthesisPathwayStart(S)-3-Amino-1-Boc-piperidine(Starting Material)InterIntermediate:(S)-1-Boc-3-(3-methylureido)piperidineStart->Inter Urea Formation(DCM, 0°C -> RT)ReagentMethyl Isocyanate(or Methylamine/CDI)Reagent->InterDeprotectDeprotection:HCl in Dioxane/EtOAcInter->Deprotect Acidic CleavageProductFinal Product:(S)-1-Methyl-3-(piperidin-3-yl)urea HClDeprotect->Product Precipitation & Filtration

Figure 1: Synthetic workflow for (S)-1-Methyl-3-(piperidin-3-yl)urea HCl. The final HCl salt precipitation is the critical purification step.

Impurity Profile & Troubleshooting

If your experimental MP is < 150°C or the range is > 2°C wide , check for these common impurities:

ImpurityOriginDetectionRemediation
Boc-Intermediate Incomplete deprotection1H NMR (s, 9H @ 1.4 ppm)Re-treat with 4M HCl/Dioxane
Symmetric Urea Side reaction (dimerization)LC-MS (M+ = ~240)Recrystallize from MeOH/EtOAc
Residual Solvent Trapped in latticeTGA or 1H NMRVacuum dry > 24h

Analytical Characterization Standards

To validate the identity of the compound before MP determination, ensure the following spectral signatures are present.

1H NMR (DMSO-d6, 400 MHz)
  • Amine Protons (NH2+): Broad singlets/multiplets at δ 8.5–9.5 ppm (exchangeable with D2O).[1]

  • Urea NH: Singlet/broad doublet at δ 6.0–6.5 ppm .

  • Methyl Group: Singlet (or doublet if coupling to NH) at δ 2.5–2.6 ppm (3H).[1]

  • Chiral Center (H-3): Multiplet at δ 3.5–3.8 ppm .[1]

  • Piperidine Ring: Multiplets at δ 1.4–3.2 ppm (remaining 8H).[1]

Mass Spectrometry (ESI+)[1]
  • Parent Ion [M+H]+: m/z 158.1 (Free base mass + H).[1]

  • Note: You will not see the HCl mass (36.5) in positive mode ESI.

Handling & Storage (Safety)[1]

  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at 2–8°C (desiccated). The salt is stable but can absorb atmospheric moisture, transforming a free-flowing powder into a sticky gum, which renders MP determination impossible without re-drying.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1211697-62-9. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet & Product Catalog: this compound (Product Code KPL009571). Retrieved from [Link][1]

Methodological & Application

synthesis protocol for (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of (S)-1-Methyl-3-(piperidin-3-yl)urea Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound , a privileged scaffold in medicinal chemistry often utilized in the design of kinase inhibitors (e.g., JAK3/TEC family) and GPCR ligands.

While industrial routes often employ methyl isocyanate (MIC), this guide prioritizes a CDI-mediated (Carbonyldiimidazole) approach for the urea formation step. This method eliminates the need for handling highly toxic isocyanates without compromising yield or enantiomeric purity. The subsequent deprotection utilizes a standard HCl/Dioxane system to afford the target molecule as a stable, crystalline hydrochloride salt.

Strategic Retrosynthesis & Pathway

The synthesis is designed to preserve the stereocenter at the piperidine C3 position. The route disconnects into two primary phases: Urea Assembly and N-Boc Deprotection.

Retrosynthesis Target (S)-1-Methyl-3-(piperidin-3-yl)urea HCl (Target Molecule) Intermediate (S)-tert-butyl 3-(3-methylureido) piperidine-1-carboxylate Target->Intermediate HCl Deprotection (Removal of Boc) SM (S)-tert-butyl 3-aminopiperidine -1-carboxylate (Starting Material) Intermediate->SM Urea Formation Reagents Methylamine HCl + CDI (Activation) Intermediate->Reagents

Figure 1: Retrosynthetic analysis showing the disconnection of the urea linkage and the protecting group strategy.

Materials & Safety

Critical Reagents
ReagentCAS No.GradeRole
(S)-1-N-Boc-3-aminopiperidine625471-18-3>98% eeChiral Scaffold
1,1'-Carbonyldiimidazole (CDI)530-62-1ReagentCarbonyl Source
Methylamine Hydrochloride593-51-1ReagentAmine Source
Triethylamine (TEA)121-44-8AnhydrousBase
4M HCl in 1,4-DioxaneN/AAnhydrousDeprotection Agent
Safety Protocols
  • CDI Sensitivity: CDI is moisture-sensitive. Store under inert gas. Hydrolysis produces CO₂, which can pressurize sealed vessels.

  • HCl Handling: 4M HCl in dioxane is corrosive and fumes. Handle in a fume hood.

  • Exotherm Control: The addition of methylamine to the activated intermediate is exothermic; strict temperature control (0°C) is required to prevent side reactions.

Experimental Protocol

Phase 1: Urea Assembly via CDI Activation

Objective: Synthesize (S)-tert-butyl 3-(3-methylureido)piperidine-1-carboxylate.

  • Activation:

    • Charge a dry round-bottom flask with (S)-1-N-Boc-3-aminopiperidine (1.0 equiv, 10.0 mmol) and anhydrous Dichloromethane (DCM) (10 vol).

    • Cool the solution to 0°C under nitrogen atmosphere.

    • Add CDI (1.1 equiv, 11.0 mmol) portion-wise over 15 minutes. Note: Gas evolution (CO₂) will occur.

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC/LCMS for complete consumption of amine and formation of the imidazole-urea intermediate.

  • Coupling:

    • Cool the mixture back to 0°C .

    • Add Triethylamine (3.0 equiv, 30.0 mmol).

    • Add Methylamine Hydrochloride (2.0 equiv, 20.0 mmol) in a single portion.

    • Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Workup:

    • Quench with water (10 vol).

    • Separate the organic layer and wash sequentially with:

      • 1M Citric Acid (to remove unreacted imidazole/amine).

      • Saturated NaHCO₃ (to remove acid traces).

      • Brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1][2]

    • Result: White to off-white solid. Yield typically 85–95% . Purity >95% is sufficient for the next step.

Phase 2: Deprotection & Salt Formation

Objective: Isolate this compound.

  • Deprotection:

    • Dissolve the intermediate from Phase 1 (1.0 equiv) in 1,4-Dioxane (5 vol).

    • Cool to 0°C .

    • Add 4M HCl in 1,4-Dioxane (5–10 equiv) dropwise. Caution: Exothermic.

    • Remove the ice bath and stir at RT for 2–4 hours. A white precipitate (the product salt) should begin to form within 30 minutes.

  • Isolation:

    • Dilute the suspension with Diethyl Ether or MTBE (10 vol) to complete precipitation.

    • Filter the solid under a nitrogen blanket (the salt can be hygroscopic).

    • Wash the filter cake with fresh Ether (2 x 5 vol).

    • Dry under high vacuum at 40°C for 6 hours.

Workflow Step1 Dissolve Boc-Amine in DCM Cool to 0°C Step2 Add CDI (1.1 eq) Stir 2h @ RT Step1->Step2 Step3 Add MeNH2·HCl + TEA Stir 16h Step2->Step3 Step4 Aqueous Workup (Citric Acid / NaHCO3) Step3->Step4 Step5 Dissolve in Dioxane Add 4M HCl/Dioxane Step4->Step5 Isolate Intermediate Step6 Precipitate with Ether Filter & Dry Step5->Step6 Product Crystallization

Figure 2: Operational workflow for the two-step synthesis.

Analytical Validation

The following data represents the expected characterization for the final hydrochloride salt.

TestAcceptance CriteriaDiagnostic Signals
Appearance White crystalline solidN/A
LCMS >98% Purity[M+H]⁺ = 158.1 (Free base mass)
1H NMR (DMSO-d6)Consistent with structureδ 9.20 (br s, 1H, NH₂⁺), δ 8.95 (br s, 1H, NH₂⁺), δ 6.15 (d, 1H, Urea NH), δ 5.90 (q, 1H, Urea NH-Me), δ 3.85 (m, 1H, CH-N), δ 2.55 (d, 3H, N-CH₃).
Solubility Soluble in Water, DMSO, MeOHInsoluble in DCM, Ether

Mechanistic Insight: The appearance of two broad singlets around 9.0 ppm corresponds to the protonated piperidine nitrogen (ammonium salt). The urea protons typically appear around 6.0 ppm. The preservation of the chiral center is inferred from the starting material integrity, as the reaction conditions (neutral/acidic) do not favor racemization at C3.

Troubleshooting Guide

  • Problem: Low yield in Step 1 (Urea formation).

    • Cause: Hydrolysis of CDI due to wet solvent.

    • Solution: Ensure DCM is anhydrous. Increase CDI to 1.25 equiv.

  • Problem: Product is a gum/oil after HCl deprotection.

    • Cause: Residual dioxane or incomplete precipitation.

    • Solution: Triturate the oil vigorously with diethyl ether or hexanes. Sonicate if necessary to induce crystallization.

  • Problem: Extra peaks in NMR (around 1.2 ppm).

    • Cause: Residual tert-butyl group (incomplete deprotection).

    • Solution: Re-dissolve in 4M HCl/Dioxane and stir for an additional 2 hours.

References

  • Urea Synthesis via CDI: Duspara, P. A., et al. "Synthesis of Urea Derivatives via Safer Phosgene Substitutes." Journal of Organic Chemistry, 2012 . (General methodology grounding).

  • Boc Deprotection Protocol: Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane." Journal of Peptide Research, 2001 .

  • Piperidine Urea Analogues: "Design and Synthesis of Novel Piperidine Urea Derivatives." Thieme Connect, 2025 .[3] (Structural analogue characterization).

  • Safety Data (CDI): "1,1'-Carbonyldiimidazole Safety Data Sheet." Sigma-Aldrich.[4]

Sources

preparation of (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation and Handling of (S)-1-Methyl-3-(piperidin-3-yl)urea Hydrochloride Stock Solutions

Executive Summary

This compound is a chiral piperidine derivative frequently utilized as a fragment in drug discovery libraries or as a scaffold intermediate for urea-based inhibitors (e.g., targeting epigenetic modulators or soluble epoxide hydrolase).[1]

The accuracy of biological assays involving this compound relies heavily on the integrity of the initial stock solution. As a hydrochloride salt of a secondary amine containing a urea linkage, this compound presents specific challenges: hygroscopicity (water absorption) and potential urea hydrolysis under improper storage.[1][2]

This guide provides a self-validating protocol for preparing 10 mM and 100 mM stock solutions, emphasizing gravimetric verification to eliminate errors caused by bulk density variations and moisture uptake.

Physicochemical Profile & Stoichiometry

Before preparation, the exact molecular weight must be verified. Commercial suppliers often supply the salt form, which significantly alters the required mass compared to the free base.

ParameterValueNotes
Compound Name This compoundChiral center at C3 of piperidine ring.[1][3]
CAS Number 1211697-62-9 (General Reference)Verify specific batch CAS on CoA.
Formula C

H

N

O · HCl
Salt stoichiometry is 1:1.
MW (Free Base) 157.21 g/mol Active pharmaceutical ingredient (API) mass.
MW (Salt) 193.67 g/mol Use this value for weighing.
Solubility Water (>50 mM), DMSO (>50 mM)Highly polar due to ionic salt and urea moiety.[1]
Hygroscopicity HighRapidly absorbs atmospheric water; handle in desiccated environment.

Critical Causality: Failure to account for the HCl counter-ion (36.46 g/mol ) results in a 18.8% error in molarity, potentially invalidating IC


 data.

Strategic Solvent Selection

The choice of solvent dictates the stability and application of the stock solution.

  • Dimethyl Sulfoxide (DMSO): Recommended for Cryo-Storage.[1]

    • Pros: Prevents microbial growth; excellent solubility for urea derivatives; low evaporation rate.

    • Cons: High freezing point (+18.5°C); hygroscopic (absorbs water from air over time).

    • Protocol: Use Anhydrous DMSO (≥99.9%) stored over molecular sieves.

  • Water / PBS: Recommended for Immediate Use Only.[1]

    • Pros: Biocompatible; no solvent effects in assay.

    • Cons: Risk of urea hydrolysis over long-term storage; prone to bacterial contamination; freeze-thaw cycles can cause precipitation or pH shifts in unbuffered water.

Visual Workflow: Preparation Logic

The following diagram outlines the decision process and workflow for preparing the stock solution.

StockPrep Start Start: (S)-1-Methyl-3-(piperidin-3-yl)urea HCl CheckCoA Step 1: Verify MW & Purity (CoA) Start->CheckCoA Weigh Step 2: Gravimetric Weighing (Minimize Moisture Exposure) CheckCoA->Weigh SolventChoice Select Solvent Weigh->SolventChoice DMSO Anhydrous DMSO (Library Storage) SolventChoice->DMSO Long-term Water Sterile Water/Buffer (Immediate Assay) SolventChoice->Water Acute Use Dissolve Step 3: Dissolution (Vortex 30s, Sonicate if needed) DMSO->Dissolve Water->Dissolve QC Step 4: Visual QC & Aliquot Dissolve->QC Store Storage: -20°C / -80°C (Desiccated) QC->Store

Caption: Workflow for the precise preparation and storage of hygroscopic urea-derivative stock solutions.

Detailed Protocol: Preparation of 10 mM Stock (10 mL)

This protocol uses a gravimetric-volumetric hybrid approach to ensure accuracy despite the hygroscopic nature of the salt.

Reagents & Equipment
  • (S)-1-Methyl-3-(piperidin-3-yl)urea HCl (Solid).[1]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich, Cat# 276855 or equivalent).

  • Analytical Balance (readability 0.01 mg).

  • Vortex Mixer.

  • Amber Glass Vials (to protect from light).

Step-by-Step Procedure
  • Equilibration (Crucial):

    • Remove the compound vial from the refrigerator/freezer.

    • Allow it to equilibrate to room temperature for at least 30 minutes before opening .

    • Scientific Rationale: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, altering the mass and potentially initiating hydrolysis [1].

  • Calculation:

    • Target Concentration (

      
      ): 10 mM (0.01 mol/L)
      
    • Target Volume (

      
      ): 10 mL (0.01 L)
      
    • Required Mass (

      
      ): 
      
      
      
    • 
       (19.37 mg )
      
  • Weighing (The "Self-Validating" Step):

    • Place a clean, dry amber vial on the balance and Tare.

    • Weigh approximately 19.4 mg of the solid directly into the vial. Record the exact mass (

      
      ).
      
    • Example: You weigh 19.82 mg.

  • Volume Adjustment:

    • Do not simply add 10 mL. Recalculate the required solvent volume based on the exact mass weighed to achieve precisely 10.0 mM.

    • Add the calculated volume of DMSO.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Inspect visually.[4] The solution should be clear and colorless. If particles persist, sonicate for 5 minutes (water bath, <30°C).

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 50 µL or 100 µL) in cryovials.

    • Store at -20°C.

    • Note: Avoid repeated freeze-thaw cycles (limit to <3).

Quality Control & Troubleshooting

ObservationPotential CauseRemediation
Precipitation upon thawing Low solubility at cold temps or moisture ingress.Vortex and warm to 37°C for 5 mins. If precipitate persists, discard.
Yellowing of solution Oxidation or Urea hydrolysis.Discard. Urea derivatives can degrade to amines and isocyanates [2].
Inconsistent Assay Data Hygroscopic error during weighing.Use the gravimetric adjustment method described in Step 4.

Safety Information (HSE)

  • Hazards: Piperidine derivatives can be irritants (Skin Irrit. 2, Eye Irrit. 2).[1] The urea moiety is generally low toxicity but handle as a potential sensitizer.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of DMSO solutions in halogenated organic waste (if HCl salt is considered significant) or general organic waste, adhering to local EHS regulations.

References

  • BenchChem. (2025).[2] Handling and storage of hygroscopic amine hydrochloride salts.[2] Retrieved from .

  • National Institutes of Health (NIH). (2014). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from .

  • Cayman Chemical. (2022).[4] Preparation of Piperidine-Urea Derivative Stock Solutions. (Extrapolated from Tolperisone HCl data). Retrieved from .

  • PubChem. (2025). (piperidin-3-yl)urea hydrochloride Compound Summary. Retrieved from .[1]

Sources

reaction conditions for coupling (S)-1-Methyl-3-(piperidin-3-yl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of (S)-1-Methyl-3-(piperidin-3-yl)urea

Part 1: Strategic Analysis & Reaction Design

The synthesis of (S)-1-Methyl-3-(piperidin-3-yl)urea presents a classic medicinal chemistry challenge: functionalizing a chiral primary amine in the presence of a secondary amine, while strictly maintaining stereochemical integrity. This motif is a critical pharmacophore in various kinase inhibitors (e.g., JAK inhibitors) and soluble epoxide hydrolase (sEH) inhibitors.

The Chemoselectivity Challenge

The piperidine ring contains two nucleophilic nitrogen atoms:

  • N1 (Ring Nitrogen): A secondary amine, highly nucleophilic.

  • C3-Amine (Exocyclic): A primary amine, the target for urea formation.

Without protection, the N1 nitrogen will compete for the electrophile, leading to a mixture of regioisomers or polymerization. Therefore, an orthogonal protection strategy is non-negotiable. We utilize (S)-1-Boc-3-aminopiperidine as the starting material. The tert-butoxycarbonyl (Boc) group protects the ring nitrogen, directing the coupling agent exclusively to the C3-amine.

The Safety vs. Efficiency Trade-off

There are two primary routes to install the N-methyl urea moiety:

  • Route A: Methyl Isocyanate (MIC): High atom economy and speed, but involves handling a volatile, highly toxic reagent (Bhopal reagent).

  • Route B: CDI Activation: Uses 1,1'-Carbonyldiimidazole (CDI) to activate the amine, followed by methylamine addition. This is safer, scalable, and avoids restricted reagents.

Recommendation: This guide details Route B (CDI) as the primary protocol for general laboratory safety and scalability, while providing Route A (Isocyanate) for high-throughput medicinal chemistry (HTS) applications where automation is available.

Part 2: Synthetic Pathway Visualization

The following diagram illustrates the orthogonal protection strategy and the two coupling pathways.

G Start (S)-1-Boc-3-aminopiperidine (Starting Material) Inter_Im Intermediate: Acyl-Imidazole Species Start->Inter_Im Route B (Safety) DCM, 0°C -> RT Boc_Urea (S)-1-Boc-3-(3-methylureido) piperidine Start->Boc_Urea Route A (Direct) DCM, 0°C CDI Activation Agent: CDI (1.1 eq) CDI->Inter_Im Inter_Im->Boc_Urea MeNH2 addition MeNH2 Reagent: Methylamine (2.0 eq) MeNH2->Boc_Urea MIC Reagent: Methyl Isocyanate MIC->Boc_Urea Deprotection Deprotection: HCl / Dioxane or TFA Boc_Urea->Deprotection Final FINAL PRODUCT: (S)-1-Methyl-3-(piperidin-3-yl)urea (HCl Salt) Deprotection->Final Quant. Yield

Caption: Figure 1. Divergent synthetic pathways for urea installation. Route B (top) uses CDI activation; Route A (bottom) uses direct isocyanate coupling.

Part 3: Detailed Experimental Protocols

Protocol A: CDI-Mediated Coupling (Recommended for Scale & Safety)

Target Scale: 1.0 gram (5.0 mmol)

Reagents:

  • (S)-1-Boc-3-aminopiperidine (1.0 g, 5.0 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (0.97 g, 6.0 mmol, 1.2 eq)

  • Methylamine (2.0 M in THF) (7.5 mL, 15.0 mmol, 3.0 eq)

  • Dichloromethane (DCM) (anhydrous, 20 mL)

  • Diisopropylethylamine (DIPEA) (optional, 1.0 eq if starting material is a salt)

Procedure:

  • Activation: In a flame-dried round-bottom flask under nitrogen, dissolve (S)-1-Boc-3-aminopiperidine (1.0 g) in anhydrous DCM (15 mL). Cool to 0°C using an ice bath.

  • CDI Addition: Add CDI (0.97 g) portion-wise over 5 minutes. Note: Gas evolution (CO2) will occur.

  • Intermediate Formation: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC (5% MeOH in DCM) should show consumption of the starting amine and formation of the less polar imidazole-urea intermediate.

  • Displacement: Cool the reaction mixture back to 0°C. Add Methylamine solution (7.5 mL) dropwise.

  • Completion: Stir at RT for 4–12 hours. The imidazole leaving group is displaced by the methylamine.

  • Work-up: Dilute with DCM (50 mL). Wash sequentially with 1M citric acid (2 x 20 mL) to remove imidazole byproduct, followed by saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.

    • Yield Expectation: 85–95% of white/off-white solid (Boc-protected intermediate).

Protocol B: Isocyanate Coupling (High Throughput)

Target Scale: 100 mg (0.5 mmol)

Safety Warning: Methyl isocyanate is extremely toxic and volatile. Perform strictly in a functioning fume hood.

Procedure:

  • Dissolve (S)-1-Boc-3-aminopiperidine (100 mg, 0.5 mmol) in anhydrous DCM (2 mL).

  • Cool to 0°C. Add Triethylamine (0.1 mL, 1.5 eq).

  • Add Methyl Isocyanate (32 mg, 33 µL, 1.1 eq) slowly via syringe.

  • Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Quench: Add MeOH (0.5 mL) to quench excess isocyanate.

  • Work-up: Concentrate to dryness. The residue is usually pure enough for deprotection.

Protocol C: Deprotection (Boc Removal)

Converts the intermediate to the final active pharmaceutical ingredient (API) form.

Procedure:

  • Dissolve the Boc-urea intermediate from Protocol A or B in 1,4-Dioxane (5 mL per gram).

  • Add 4M HCl in Dioxane (5 equivalents).

  • Stir at RT for 2–4 hours. A white precipitate (the product HCl salt) usually forms.

  • Isolation: Dilute with diethyl ether (20 mL). Filter the solid under nitrogen or argon (product is hygroscopic). Wash with ether.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Part 4: Analytical Data & Validation

To ensure the protocol was successful, compare your results against these standard parameters.

ParameterSpecificationMethod of Verification
Appearance White to off-white crystalline solidVisual Inspection
Mass Spectrometry [M+H]+ = 158.13 (Free base)LC-MS (ESI+)
1H NMR (DMSO-d6) δ 8.8-9.2 (br s, NH2+), 6.0 (m, Urea NH), 2.55 (d, N-Me)400/500 MHz NMR
Chiral Purity > 98% ee (S-isomer)Chiral HPLC (Chiralpak AD-H or OD-H)
Solubility High in Water, DMSO, MeOHSolubility Test

Key NMR Diagnostic Signals:

  • The Methyl Group: Look for a doublet around 2.5–2.6 ppm (integrating to 3H), coupling with the adjacent urea NH.

  • The Piperidine Methine: The chiral proton at C3 typically appears as a multiplet around 3.6–3.9 ppm.

Part 5: Troubleshooting Guide

Issue 1: Low Yield in CDI Step

  • Cause: Moisture in the solvent reacting with CDI.

  • Solution: Ensure DCM is distilled or dried over molecular sieves. CDI is moisture sensitive; use a fresh bottle.

Issue 2: Dimer Formation (Symmetric Urea)

  • Cause: In Protocol A, if methylamine is not added in excess or if the reaction is too hot, the activated imidazole intermediate might react with another molecule of starting amine.

  • Solution: Ensure the starting amine is fully converted to the imidazole intermediate before adding methylamine. Use a distinct excess (3 eq) of methylamine.

Issue 3: Hygroscopicity of Final Salt

  • Cause: The HCl salt of the piperidine is very hygroscopic.

  • Solution: Handle under inert atmosphere.[1][2] If the product turns into a gum, triturate with anhydrous acetonitrile or diethyl ether to induce crystallization.

References

  • General Urea Synthesis via CDI

    • Duspara, P. A., et al. "Synthesis of Mono- and Disubstituted Ureas." Journal of Organic Chemistry, 2012.

  • Piperidine Urea Derivatives (Medicinal Chemistry Context)

    • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme Connect, 2025.[3]

  • Isocyanate Coupling Protocols

    • Discovery and Optimization of Aryl Piperidinone Ureas. National Institutes of Health (PMC), 2024.

  • Starting Material Properties ((S)-3-Amino-1-Boc-piperidine)

    • PubChem Compound Summary for CID 57647810.

Sources

Application Note: Functional Profiling of (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride (CAS: 1211697-62-9 (free base analog reference)) is a chiral piperidine-urea scaffold gaining traction in medicinal chemistry as a privileged structure for neuroprotective agents and hydrolase inhibitors . Recent literature (2025) highlights the utility of piperidine-urea derivatives in mitigating ischemic injury via multi-modal mechanisms, including the modulation of Soluble Epoxide Hydrolase (sEH) and potential interaction with specific G-protein coupled receptors (GPCRs).

This Application Note provides a rigorous technical guide for evaluating the biological activity of this compound. We detail two primary in vitro workflows:

  • Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) / Reoxygenation model in SH-SY5Y cells.

  • Enzymatic Inhibition Assay: Fluorometric screening for Soluble Epoxide Hydrolase (sEH) activity, a known target for urea-pharmacophores.

Compound Profile & Handling

Before initiating assays, ensure the physicochemical integrity of the test article.

PropertySpecification
Chemical Name This compound
Molecular Formula C7H15N3O · HCl
Molecular Weight ~193.67 g/mol (Salt form)
Solubility Water (>50 mM), DMSO (>100 mM)
Chirality (S)-Enantiomer (Critical for receptor/enzyme fit)
Storage -20°C, Desiccated. Hygroscopic.
Stock Preparation Prepare 10 mM stock in DMSO. Aliquot and freeze (avoid freeze-thaw cycles).

Handling Note: The secondary amine of the piperidine ring is reactive. Avoid aldehydes/ketones in assay buffers unless reductive amination is intended.

Protocol A: Neuroprotection Screening (OGD/R Model)

Rationale: Piperidine urea derivatives have demonstrated efficacy in reducing neuronal apoptosis following ischemic insults. This assay mimics stroke conditions in vitro using SH-SY5Y human neuroblastoma cells.

Experimental Workflow (Graphviz)

Neuroprotection_Workflow Start SH-SY5Y Cell Culture (Standard Media) Seeding Seed 96-well Plate (1x10^4 cells/well) Start->Seeding PreTreat Compound Pre-treatment (1h, 0.1 - 10 µM) Seeding->PreTreat  24h Adhesion OGD_Phase OGD Phase (Glucose-free, 1% O2, 4h) PreTreat->OGD_Phase  Wash PBS Reox_Phase Reoxygenation (Normal Media, 24h) OGD_Phase->Reox_Phase  Restore Glucose/O2 Readout Viability Assay (CCK-8 / MTT) Reox_Phase->Readout

Caption: Step-by-step workflow for Oxygen-Glucose Deprivation (OGD) and Reoxygenation assay to assess neuroprotective efficacy.

Detailed Methodology

Materials:

  • SH-SY5Y cells (ATCC CRL-2266).

  • OGD Medium: Glucose-free DMEM, deoxygenated (bubbled with 95% N2 / 5% CO2 for 30 min).

  • Control Medium: DMEM + 4.5 g/L Glucose + 10% FBS.

  • Test Compound: (S)-1-Methyl-3-(piperidin-3-yl)urea HCl.

  • Positive Control: Edaravone (10 µM) or Fenazinel (if available).

  • Detection: Cell Counting Kit-8 (CCK-8) or MTT.

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Pre-treatment:

    • Replace media with fresh Control Medium containing the test compound at graded concentrations (e.g., 0.1, 1.0, 10, 50 µM).

    • Include a Vehicle Control (0.1% DMSO) and Positive Control .

    • Incubate for 2 hours prior to OGD induction.

  • Induction of OGD (Ischemia):

    • Wash cells twice with warm PBS.

    • Add OGD Medium (Glucose-free) containing the corresponding concentration of the test compound.

    • Place plates in a Hypoxia Chamber (1% O2, 5% CO2, 94% N2) at 37°C for 4 hours .

    • Normoxia Control: Maintain a duplicate plate in Control Medium under standard incubator conditions.

  • Reoxygenation (Reperfusion):

    • Remove plates from the hypoxia chamber.

    • Replace OGD medium with standard Control Medium (containing Glucose and FBS) + Test Compound.

    • Return to standard incubator (normoxia) for 24 hours .

  • Viability Readout (CCK-8):

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1–2 hours at 37°C.

    • Measure Absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate % Cell Viability relative to the Normoxia Control:



Validation Criteria: The OGD-only group (Vehicle) should show 40–50% reduction in viability compared to Normoxia. Significant protection is defined as 

vs. OGD-Vehicle.

Protocol B: Soluble Epoxide Hydrolase (sEH) Inhibition

Rationale: The urea pharmacophore is a classic "transition-state mimic" for sEH, an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH is a validated mechanism for neuroprotection and anti-inflammatory effects.

Mechanism of Action (Graphviz)

sEH_Mechanism Substrate Substrate (PHOME) Enzyme sEH Enzyme Substrate->Enzyme Hydrolysis Complex Enzyme-Inhibitor Complex (Stable) Enzyme->Complex Blocked Product Fluorescent Product (6-methoxy-2-naphthaldehyde) Enzyme->Product Activity Inhibitor Inhibitor ((S)-Piperidine-Urea) Inhibitor->Enzyme Competitive Binding

Caption: Competitive inhibition mechanism. The urea moiety mimics the transition state, preventing hydrolysis of the fluorogenic substrate (PHOME).

Detailed Methodology

Materials:

  • Enzyme: Recombinant human sEH (Soluble Epoxide Hydrolase).

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA.

  • Test Compound: (S)-1-Methyl-3-(piperidin-3-yl)urea HCl.

  • Reference Inhibitor: AUDA or TPPU .

Step-by-Step Procedure:

  • Preparation:

    • Prepare 4x Enzyme Solution in Assay Buffer.

    • Prepare 4x Substrate Solution (Final concentration usually 50 µM).

    • Prepare 2x Compound dilutions in Assay Buffer (range: 1 nM to 10 µM).

  • Assay Setup (384-well Black Plate):

    • Add 10 µL of Test Compound (or Vehicle).

    • Add 10 µL of Enzyme Solution .

    • Pre-incubation: Incubate for 5–10 minutes at Room Temperature to allow inhibitor binding.

  • Reaction Initiation:

    • Add 20 µL of Substrate Solution (PHOME) to all wells.

    • Total Volume = 40 µL.

  • Kinetic Measurement:

    • Immediately read Fluorescence (Ex: 330 nm / Em: 465 nm) in kinetic mode for 30–60 minutes.

    • Measure the slope of the linear portion of the curve (RFU/min).

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Plot log[Inhibitor] vs. % Inhibition to determine

    
     using a 4-parameter logistic fit.
    

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low OGD Toxicity Hypoxia chamber leak or residual glucose.Ensure strict glucose-free media; verify O2 < 1%.
High Background (sEH) Non-enzymatic hydrolysis of PHOME.Use fresh substrate; keep buffer pH strictly at 7.0.
Precipitation High concentration of free base in aqueous buffer.Ensure DMSO < 1% final; verify solubility of the HCl salt form.
Variable Potency Racemization of the (S)-center.Verify enantiomeric purity via Chiral HPLC before use.

References

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2025). Thieme Connect.

  • Soluble Epoxide Hydrolase Inhibitors: A Patent Review. (2016). Expert Opinion on Therapeutic Patents. (Contextual grounding for Urea pharmacophores).
  • Standard Protocol for Oxygen-Glucose Deprivation (OGD) in SH-SY5Y Cells.
  • PubChem Compound Summary: (S)-1-Methyl-3-(piperidin-3-yl)urea. (Used for physicochemical verification).

Disclaimer: This Application Note is for research use only. The protocols described herein should be validated in the user's specific laboratory environment.

Technical Application Note: Stability Profiling and Handling Protocols for (S)-1-Methyl-3-(piperidin-3-yl)urea HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide an authoritative technical guide for the handling, storage, and stability verification of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl . It synthesizes chemical principles with practical laboratory protocols to ensure data integrity in drug development workflows.

Abstract & Compound Profile

(S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride is a chiral urea derivative often utilized as a fragment in the synthesis of soluble epoxide hydrolase (sEH) inhibitors or as a probe in kinase research.[1] Its structural integrity relies on the stability of the urea linkage and the enantiomeric purity of the (S)-piperidinyl stereocenter. As a hydrochloride salt of a secondary amine, the compound exhibits significant hygroscopicity, necessitating strict moisture control to prevent deliquescence and subsequent hydrolytic degradation.

Physicochemical Specifications
PropertyValue / Description
Chemical Formula C₇H₁₅N₃O[1][2][3] · HCl
Molecular Weight 193.67 g/mol (Salt); 157.21 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Water: >50 mg/mL (Highly Soluble)DMSO: >50 mg/mLEthanol: ModerateEther/Hexane: Insoluble
Hygroscopicity High. Rapidly absorbs atmospheric moisture.
Chirality (S)-enantiomer.[2] Enantiomeric Excess (ee) >98% recommended.[4]
pKa (Calc.) ~10.5 (Piperidine nitrogen), ~13-14 (Urea nitrogens)

Storage Stability Guidelines

The stability of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl is governed by three primary vectors: moisture-induced hydrolysis , thermal degradation , and photostability .

Solid State Storage[1][5]
  • Primary Recommendation: Store at -20°C in a sealed container with desiccant.

  • Short-Term (Working Bench): Stable at ambient temperature (20-25°C) for <48 hours if kept dry.

  • Critical Hazard: The HCl salt lattice is prone to absorbing water, forming a "gum" or oil. Once deliquesced, the local pH drops, potentially accelerating acid-catalyzed hydrolysis of the urea linkage into methylamine and the corresponding aminopiperidine derivative [1].

Solution State Stability
  • Aqueous Solutions (pH 7.4): Stable for 24 hours at 4°C. Urea bonds are generally stable at neutral pH but can degrade over days/weeks [2].

  • DMSO Stock (10-100 mM): Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).

  • Acidic/Basic Buffers: Avoid storage in pH < 4 or pH > 10. Extreme pH catalyzes urea hydrolysis.

Handling & Reconstitution Protocols

Protocol A: Safe Reconstitution (Self-Validating)

Objective: To prepare a stock solution while verifying compound integrity.

  • Equilibration: Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

    • Expert Insight: Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, ruining long-term stability immediately.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide) for primary stock solutions (e.g., 100 mM).[1]

  • Dissolution: Add solvent and vortex gently. The solution should be clear and colorless.

    • Validation Step: If the solution appears cloudy or yellow, check pH. A significant deviation from neutral (in water dilution) or color change indicates oxidation or degradation.

  • Aliquotting: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid future freeze-thaw stress.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C or -20°C.

Protocol B: Hygroscopic Salt Recovery

Scenario: The compound has clumped or turned into an oil due to moisture exposure.

  • Dissolution: Dissolve the entire content in a minimum amount of dry Methanol or Ethanol.

  • Azeotropic Drying: Add Toluene (3x volume) and concentrate under reduced pressure (Rotavap) to azeotrope off the water [3].

  • Precipitation: Add cold Diethyl Ether to the residue to induce recrystallization of the HCl salt.

  • Drying: Dry under high vacuum for 12 hours.

Quality Control & Stability Verification

Researchers should periodically verify the integrity of their stock, especially for critical assays.

Analytical Method: HPLC-UV Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Urea carbonyl absorption).

  • Acceptance Criteria: Single peak >95% area. New peaks at early retention times (polar amines) suggest hydrolysis.

Visualized Workflows (Graphviz)

Diagram 1: Lifecycle and Handling Logic

This diagram outlines the decision-making process from receipt to experimental use, emphasizing the critical "Stop/Go" validation steps.

HandlingLifecycle Receipt Compound Receipt (Solid State) Equilibrate Equilibrate to RT (In Desiccator) Receipt->Equilibrate Inspect Visual Inspection (Crystalline vs. Gum) Equilibrate->Inspect Decision Is it Dry/Crystalline? Inspect->Decision Reconstitute Reconstitute (Anhydrous DMSO) Decision->Reconstitute Yes DryingProtocol Perform Azeotropic Drying Protocol Decision->DryingProtocol No (Sticky/Wet) Aliquot Aliquot & Store (-20°C or -80°C) Reconstitute->Aliquot DryingProtocol->Reconstitute Recovered Use Dilute for Assay (Aqueous Buffer) Aliquot->Use Thaw once

Caption: Figure 1. Standard operating procedure for receiving, verifying, and solubilizing hygroscopic urea salts.

Diagram 2: Degradation Pathways & Prevention

This diagram illustrates the chemical risks associated with improper storage, specifically hydrolysis and racemization.

DegradationPathways Compound (S)-1-Methyl-3-(piperidin-3-yl)urea (Intact HCl Salt) Moisture Moisture Uptake (Deliquescence) Compound->Moisture High Humidity Racemization Racemization (Loss of Chiral Purity) Compound->Racemization High pH / Base Stress Hydrolysis Acid-Catalyzed Hydrolysis (Cleavage of Urea) Moisture->Hydrolysis Time + Heat Products Breakdown Products: Methylamine + (S)-3-Aminopiperidine Hydrolysis->Products

Caption: Figure 2.[1] Mechanistic degradation pathways. Moisture is the primary trigger for salt dissociation and subsequent urea hydrolysis.

References

  • Foster, D. J., et al. (2024).[1][5] Discovery of Novel 1-Phenylpiperidine Urea-Containing Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link][1]

  • Sciencemadness Discussion. (2007). Drying the water out of hygroscopic amine salts (Azeotropic Distillation Protocols). Retrieved from [Link]

  • HepatoChem. (2023). Handling Hygroscopic Salts in Synthesis. Retrieved from [Link]

Sources

Technical Application Note: (S)-1-Methyl-3-(piperidin-3-yl)urea HCl as a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Technical Application Note and Protocol guide for the utilization of (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride . This document is designed for medicinal chemists and process development scientists.


H

N

O[1][2][3] · HCl

Introduction & Strategic Relevance

This compound is a "privileged scaffold" in modern medicinal chemistry, particularly in the development of epigenetic modulators (EZH2 inhibitors) and GPCR ligands .[1][2][3]

Its structural value lies in its dual functionality:

  • The Urea Motif: Acts as a critical hydrogen bond donor/acceptor system, often engaging Asp/Glu residues in kinase hinge regions or solvent-front pockets of methyltransferases (e.g., EZH2).[1][2]

  • The Chiral Piperidine: Provides a rigid, stereochemically defined vector ((S)-configuration) that directs the urea moiety into a precise 3D orientation while offering a secondary amine handle for coupling to aromatic cores.[1][2]

This intermediate is a structural analog and key building block for the "tail" regions of compounds similar to Tazemetostat (EPZ-6438) and other polycomb repressive complex 2 (PRC2) inhibitors.[1][2][3]

Physicochemical Profile & Handling

The hydrochloride salt is the preferred storage form due to the instability of the free secondary amine to oxidation and carbamate formation over time.[2]

PropertySpecificationOperational Note
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.[1][2][3]
Molecular Weight 193.67 g/mol (Salt)Adjust stoichiometry for free base (157.21 g/mol ).[1][2]
Solubility Water, Methanol, DMSOPoor solubility in DCM/EtOAc until free-based.[1][2][3]
Chirality (S)-EnantiomerCritical: Racemization can occur under harsh basic reflux.[1][2][3]
pKa (Calc) ~10.8 (Piperidine NH)Requires strong organic base (e.g., DIEA) or inorganic base for coupling.[1][2]

Strategic Application: Retrosynthetic Analysis

The diagram below illustrates where this intermediate fits into the convergent synthesis of a typical EZH2 inhibitor or urea-based bioactive molecule.

Retrosynthesis Target Target Molecule (e.g., EZH2 Inhibitor Analog) Disconnection Retrosynthetic Disconnection Target->Disconnection N-Alkylation / SNAr Core Aromatic Core Scaffold (e.g., Pyridone/Indole Halide) Disconnection->Core Intermediate (S)-1-Methyl-3-(piperidin-3-yl)urea (Nucleophilic Building Block) Disconnection->Intermediate

Figure 1: Retrosynthetic disconnection showing the modular assembly of the target drug.[1][2] The piperidine nitrogen acts as the nucleophile to attach the "urea tail" to the aromatic core.[2][3]

Protocol 1: Quality Control (Chiral Purity)

Ensuring the enantiomeric excess (% ee) of the (S)-isomer is critical, as the (R)-isomer often exhibits significantly reduced biological potency or off-target toxicity.[1][2][3]

Method Principle: Chiral High-Performance Liquid Chromatography (HPLC) using a polysaccharide-based stationary phase.[1][2][3]

Materials
  • Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).[1][2][3]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [80 : 20 : 0.1 v/v/v].[1][2]

  • Detection: UV at 210 nm (Urea absorption).[1][2]

  • Sample Diluent: Ethanol.[1][2]

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of Ethanol. Add 1 drop of DEA to ensure the amine is free-based for better peak shape.[1][2][3]

  • Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins.

  • Injection: Inject 10 µL of the sample.

  • Analysis:

    • Retention Time (Approx): (S)-isomer ~12.5 min; (R)-isomer ~15.2 min (Note: Order may vary based on column lot; verify with racemic standard).

    • Acceptance Criteria: > 98.5% ee.

Protocol 2: Synthetic Coupling (N-Alkylation)

This protocol describes the coupling of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl to a benzylic halide core (a common step in EZH2 inhibitor synthesis).[1][2][3]

Reaction Type: S


2 Nucleophilic Substitution.[1][2]
Reagents
  • Intermediate: (S)-1-Methyl-3-(piperidin-3-yl)urea HCl (1.0 equiv).

  • Electrophile: Benzyl bromide/chloride derivative (1.0 equiv).[1][2]

  • Base: N,N-Diisopropylethylamine (DIEA) (3.0 equiv) or K

    
    CO
    
    
    
    (excess).[1][2][3]
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).[1][2]

Workflow Diagram

ReactionWorkflow Start Reactants: HCl Salt + Electrophile FreeBase In-situ Free Basing (Add DIEA/K2CO3) Start->FreeBase Heat Reaction 50-80°C, 4-12h FreeBase->Heat S_N2 Attack Quench Quench (Water/Brine) Heat->Quench TLC Monitoring Extract Extraction (DCM or EtOAc) Quench->Extract Final Isolated Product (Tertiary Amine) Extract->Final

Figure 2: Process flow for the N-alkylation coupling reaction.

Detailed Procedure
  • Charging: To a reaction vessel equipped with a magnetic stir bar, add (S)-1-Methyl-3-(piperidin-3-yl)urea HCl (1.0 mmol) and the Electrophile (1.0 mmol).

  • Solvent & Base: Add anhydrous Acetonitrile (5 mL). Add DIEA (3.0 mmol, 0.52 mL) dropwise.[1][2] The solution may become slightly cloudy as amine salts exchange.[2]

    • Note: If using K

      
      CO
      
      
      
      , use DMF as solvent to improve solubility.[2]
  • Reaction: Heat the mixture to 60°C under nitrogen atmosphere. Monitor by LC-MS or TLC (System: 10% MeOH in DCM).

    • Endpoint: Disappearance of the benzylic halide and formation of the product mass [M+H]+.[1][2]

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (30 mL).[1][2]

    • Wash with saturated NaHCO

      
       (2 x 15 mL) to remove excess acid/salts.[1][2]
      
    • Wash with Brine (1 x 15 mL).[1][2]

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.[2][3]
  • Purification: The crude residue is typically purified via Flash Column Chromatography (Silica gel; Gradient: 0-10% Methanol in Dichloromethane with 1% NH

    
    OH).[1][2][3]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete free-basing of the HCl salt.[1][2][3]Ensure at least 2.5-3.0 equivalents of base are used.[1][2][3] Consider pre-stirring the salt with base for 15 min before adding the electrophile.[2]
Racemization Excessive heat or strong basic conditions for prolonged periods.[1][2]Do not exceed 80°C. Avoid strong inorganic bases (like NaOH) if the reaction time is long.[1][2]
Poor Solubility The urea moiety causes aggregation.[2]Switch solvent to DMF or DMAc.[1][2] Add a co-solvent like MeOH (if compatible with electrophile).[1][2]
Side Products Over-alkylation (Quaternary ammonium salt).[1][2]Ensure strict 1:1 stoichiometry of the electrophile. Add the electrophile slowly to the amine solution.[2]

References

  • Discovery of Tazemetostat (EPZ-6438): Knutson, S. K., et al.[1][2][3] "A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells."[2] Nature Chemical Biology, 2012.[2]

  • Synthesis of EZH2 Inhibitors: Campbell, J. E., et al. "EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity."[1][2][3] ACS Medicinal Chemistry Letters, 2015.[2] (Describes analogous piperidine-urea couplings). [1][2]

  • Chiral Separation of Piperidine Derivatives: "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC." Chirality, 2014.[2]

  • General Amine Coupling Protocols: Roughley, S. D., & Jordan, A. M.[1][2][3] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 2011.[2]

Sources

Application Note: Dosing & Formulation of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the experimental handling, formulation, and dosing strategies for (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride .

Given the specific structural characteristics of this compound (a small-molecule urea derivative with a piperidine heterocycle), this guide is designed for researchers investigating its pharmacological properties, likely as a chemical probe , fragment , or targeted ligand (e.g., in GPCR or hydrolase research). As direct public clinical dosing data for this specific enantiomer is limited, this guide prioritizes a Dose-Finding and Validation workflow based on physicochemical properties and structural analogs.

Executive Summary & Compound Profile

This compound is a synthetic small molecule characterized by a urea linker connecting a methyl group and a chiral piperidine ring. Structurally, it belongs to the class of piperidinyl-ureas , often utilized as scaffolds for GPCR ligands (e.g., 5-HT, CCR receptors) or enzyme inhibitors (e.g., soluble Epoxide Hydrolase, sEH).

  • Chemical Nature: Polar, basic amine salt.

  • Primary Challenge: Determining optimal bioavailability (

    
    ) and preventing rapid renal clearance due to high polarity.
    
  • Target Audience: Pharmacology, Toxicology, and Medicinal Chemistry groups.

Physicochemical Properties (Estimated)
PropertyValue / DescriptionImplication for Dosing
Molecular Weight ~193.67 g/mol (HCl salt)Rapid absorption; likely high clearance.
Solubility High in Water/Saline (>50 mg/mL)Ideal for IV/IP/PO; no DMSO required.
LogP (Free Base) ~0.5 - 1.0 (Hydrophilic)Limited BBB penetration unless transporter-mediated.
pKa ~10-11 (Piperidine nitrogen)Ionized at physiological pH; gastric stability is high.

Formulation Protocol

Objective: Create a stable, injectable solution for in vivo administration. Standard Vehicle: 0.9% Saline or Phosphate Buffered Saline (PBS).

Step-by-Step Formulation
  • Calculation: Calculate the required mass of the salt form to achieve the desired free base equivalent dose.

    • Correction Factor (CF) =

      
      .
      
    • To dose 10 mg/kg (free base), weigh 12.3 mg/kg of the HCl salt.

  • Dissolution:

    • Add the weighed solid to 90% of the final volume of sterile 0.9% Saline .

    • Vortex for 30-60 seconds. The HCl salt should dissolve readily.

  • pH Adjustment (Critical):

    • Measure pH. The HCl salt may yield a slightly acidic solution (pH ~4-5).

    • If pH < 5.0: Adjust carefully with dilute NaOH (0.1 N) to pH 6.0–7.4 to prevent injection site irritation.

    • Note: Do not exceed pH 8.0, as the free base may precipitate or degrade.

  • Sterilization:

    • Filter through a 0.22 µm PES or PVDF syringe filter .

    • Store at 4°C for up to 24 hours. Prepare fresh for each study arm.

Dosing Guidelines & Experimental Design

Since a "standard" dose is not universally established for this specific enantiomer, a Dose-Escalation Strategy is required to define the Therapeutic Index (TI).

A. Recommended Dose Ranges (Mouse/Rat)

Based on structural analogs (e.g., simple urea inhibitors, piperidine ligands), the following ranges are recommended for initial profiling:

Study TypeRouteStarting DoseHigh Dose CapFrequency
PK Profiling IV (Bolus)1 mg/kg5 mg/kgSingle Dose
PK Profiling PO (Gavage)5 mg/kg50 mg/kgSingle Dose
Efficacy (Pilot) IP / PO10 mg/kg100 mg/kgQD or BID
Toxicity (Acute) IP30 mg/kg300 mg/kgSingle Dose
B. Route-Specific Considerations
  • Oral (PO): Urea derivatives generally show good oral bioavailability, but the polar piperidine ring may limit passive diffusion. Expect

    
    .
    
  • Intraperitoneal (IP): Preferred for rapid screening in rodents.

  • Intravenous (IV): Use only for calculating absolute bioavailability.

Experimental Workflow: Dose Optimization

The following logic flow describes the decision process for selecting the optimal dose for efficacy studies.

DoseOptimization Start Start: Compound (S)-1-Methyl-3-(piperidin-3-yl)urea HCl InVitro Step 1: In Vitro Potency (IC50/Ki) Start->InVitro Calc Step 2: Calculate Target Plasma Conc. (C_targ) (C_targ = IC50 * 3 to 10) InVitro->Calc PilotPK Step 3: Pilot PK Study (Rat/Mouse) (IV @ 1mg/kg, PO @ 10mg/kg) Calc->PilotPK AnalyzePK Analyze: Clearance (CL) & Bioavailability (F%) PilotPK->AnalyzePK HighCL High Clearance (t1/2 < 1h) AnalyzePK->HighCL Rapid Elim LowCL Moderate/Low Clearance (t1/2 > 2h) AnalyzePK->LowCL Stable AdjustHigh Strategy A: Increase Dosing Freq (BID/TID) or Use Osmotic Pump HighCL->AdjustHigh AdjustLow Strategy B: Standard QD Dosing LowCL->AdjustLow Efficacy Step 4: Efficacy Study (Dose Ranging) Low (10), Mid (30), High (100 mg/kg) AdjustHigh->Efficacy AdjustLow->Efficacy

Caption: Decision tree for translating in vitro potency to in vivo dosing regimens for piperidinyl-urea derivatives.

Safety & Toxicology Monitoring

When dosing piperidine-containing compounds, researchers must monitor for specific off-target effects related to cholinergic or serotonergic modulation.

Key Observation Points (Irwin Test Protocol)
  • Autonomic Signs: Salivation, lacrimation, urination (SLUDGE syndrome) – indicates Muscarinic Agonism.

  • CNS Signs: Tremors, straub tail, or hyperactivity – indicates 5-HT or Dopamine involvement.

  • Sedation: Ataxia or loss of righting reflex – indicates CNS depression or off-target channel blockade.

Stop Criteria:

  • Body weight loss > 15%.

  • Severe lethargy or convulsions.

  • Signs of injection site necrosis (check pH of formulation).

References & Grounding

  • Principles of Dose Scaling:

    • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. Link

  • Pharmacokinetics of Urea Derivatives:

    • Smith, D. A., et al. (2010). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH. (General reference for urea metabolic stability).

  • Piperidine Scaffold Pharmacology:

    • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (Discusses piperidine/urea properties).[1][2][3][4][5] Link

  • Formulation of Amine Salts:

    • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

Disclaimer

This guide is intended for research purposes only. This compound is not approved for human use. All animal experiments must be approved by the local IACUC or Ethics Committee.

Sources

A Systematic Approach to Solvent Selection for Dissolving (S)-1-Methyl-3-(piperidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The selection of an appropriate solvent is a critical, foundational step in pharmaceutical research and development, influencing everything from reaction kinetics and purification to formulation stability and bioavailability. This application note provides a comprehensive guide to selecting and optimizing a solvent system for (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride, a compound featuring key functional groups that dictate its solubility behavior. Moving beyond a simple list of solvents, this guide explains the underlying physicochemical principles, presents a tiered experimental strategy for solvent screening, and provides detailed, self-validating protocols for both qualitative and quantitative solubility determination. The methodologies are grounded in established pharmaceutical practices, emphasizing scientific integrity, safety, and regulatory awareness.

Foundational Analysis: The Physicochemical Landscape of the Solute

A successful solvent selection strategy begins with a thorough understanding of the solute's molecular structure. This compound is a small molecule whose solubility is governed by the interplay of its three primary structural components.

  • The Piperidinium Chloride Moiety: The core of the molecule's solubility in polar media is the piperidine ring, which exists as a protonated ammonium salt (piperidinium chloride). This ionic center establishes strong ion-dipole interactions with polar solvent molecules. As a hydrochloride salt, high aqueous solubility is generally anticipated[1][2].

  • The Urea Functional Group: The urea group is a powerful hydrogen-bonding motif. It possesses two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor[3][4]. This dual capability allows for extensive and robust hydrogen bonding networks with protic solvents.

  • The Methyl Substituent: The N-methyl group introduces a small, nonpolar character to the molecule. While its influence is minor compared to the ionic and hydrogen-bonding groups, it can slightly modulate interactions with less polar solvents or co-solvents.

Collectively, these features render this compound a polar, hydrophilic compound. The primary challenge in dissolution is overcoming the compound's crystal lattice energy—the energy holding the solid-state structure together. This requires a solvent capable of providing greater energy return through strong solvation interactions.

The Guiding Principles of Solvent Selection

Choosing a solvent is a multifactorial decision that balances solubility with practical, safety, and regulatory constraints[5][6][7]. The ideal solvent must not only dissolve the compound but also be compatible with the intended downstream application, whether it be chemical synthesis, analytical characterization, or biological screening.

Key Solvent Parameters for Consideration:

ParameterDescription & Relevance for this compound
Polarity A measure of the solvent's dipole moment. Highly polar solvents are essential to solvate the ionic piperidinium chloride and the polar urea group.
Dielectric Constant (ε) The ability of a solvent to separate ions. A high dielectric constant (>15) is crucial for dissolving salts by effectively shielding the positive piperidinium cation and the chloride anion from each other.
Hydrogen Bonding The capacity to act as a hydrogen bond donor (HBD) or acceptor (HBA). Polar protic solvents (e.g., water, methanol), which are both HBD and HBA, are predicted to be excellent solvents due to their ability to interact with all polar sites on the molecule.
Regulatory Status Solvents are classified by regulatory bodies based on their toxicity. ICH Q3C guidelines categorize solvents into Class 1 (banned), Class 2 (restricted), and Class 3 (low toxic potential)[5]. This is a critical consideration for drug development.

A Tiered Strategy for Efficient Solvent Screening

A systematic, tiered approach minimizes resource expenditure while maximizing the quality of information obtained. This strategy progresses from broad, rapid screening to precise, quantitative analysis.

Solvent_Screening_Workflow cluster_0 Tier 1: Qualitative Screening cluster_1 Tier 2: Semi-Quantitative Assessment cluster_2 Tier 3: Quantitative Analysis T1_Start Weigh ~1-2 mg of Compound into small vials T1_Add Add 100 µL of Test Solvents (e.g., Water, MeOH, EtOH, DMSO, ACN) T1_Start->T1_Add T1_Vortex Vortex at RT for 1-2 min T1_Add->T1_Vortex T1_Observe Visual Observation (Clear, Hazy, Suspension) T1_Vortex->T1_Observe T2_Start To vials with clear solutions, add compound until saturation T1_Observe->T2_Start Proceed with promising solvents T2_Heat Optional: Gentle Warming (40°C) & Cooling to assess stability T2_Start->T2_Heat T2_Rank Rank Solvents: High, Medium, Low Solubility T2_Heat->T2_Rank T3_Protocol Perform Shake-Flask Method (See Protocol 2) T2_Rank->T3_Protocol Select top candidates for precise measurement T3_Analyze Quantify Concentration (e.g., HPLC-UV, qNMR) T3_Protocol->T3_Analyze T3_Result Determine Equilibrium Solubility (mg/mL or mM) T3_Analyze->T3_Result

Caption: Tiered workflow for systematic solvent selection.

Detailed Experimental Protocols

These protocols provide a framework for reproducible and accurate solubility determination. Always handle chemicals in accordance with your institution's safety guidelines, using appropriate personal protective equipment (PPE).

Protocol 1: Rapid Visual Solubility Assessment (Tier 1)

Objective: To quickly identify promising solvents from a diverse panel.

Materials:

  • This compound

  • Analytical balance

  • Small, clear glass vials (e.g., 1.5 mL HPLC vials)

  • Vortex mixer

  • Calibrated pipettes

  • Test Solvents: Deionized Water, Methanol (MeOH), Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN).

Procedure:

  • Preparation: Label one vial for each test solvent.

  • Weighing: Accurately weigh approximately 2.0 mg of the compound into each labeled vial. Record the exact mass.

  • Solvent Addition: Add 200 µL of the corresponding solvent to each vial. This creates an initial target concentration of ~10 mg/mL.

  • Mixing: Cap the vials securely and vortex vigorously at room temperature for 2 minutes.

  • Observation: Hold each vial against a contrasting background and observe. Record the result using the following categories:

    • Freely Soluble: The solution is completely clear with no visible particles.

    • Partially Soluble: The solution is hazy or contains undissolved solid.

    • Insoluble/Slightly Soluble: The vast majority of the solid remains undissolved.

  • Interpretation: Solvents in which the compound is "Freely Soluble" are excellent candidates for further quantitative analysis.

Protocol 2: Equilibrium Solubility Determination via Shake-Flask Method (Tier 3)

Objective: To determine the precise thermodynamic equilibrium solubility of the compound in a given solvent system. This method is considered the gold standard[8][9].

Materials:

  • This compound

  • Selected solvent(s) from Tier 1 screening

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control

  • Centrifuge with appropriate vial adapters

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

  • Volumetric flasks and calibrated pipettes for dilutions

  • Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • Setup: Add an excess amount of the compound to a vial (e.g., add 20 mg to 1 mL of solvent to ensure saturation). Prepare at least three replicate vials for each solvent system.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. For some compounds, 48-72 hours may be necessary[10].

  • Phase Separation: After equilibration, let the vials stand for 1-2 hours to allow larger particles to settle. To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes)[10].

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic particles. Self-Validation Step: Pre-saturating the filter by discarding the first ~100 µL of filtrate can prevent drug adsorption to the filter membrane[10].

  • Dilution: Accurately perform a serial dilution of the filtered sample with a suitable mobile phase or solvent to bring the concentration into the linear range of your analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV) to determine the compound's concentration.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The average of the replicate measurements is the equilibrium solubility.

Data Interpretation and Molecular Interactions

The results from the shake-flask method will yield quantitative solubility data, which can be tabulated for clear comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventDielectric Constant (ε)Solubility ClassEquilibrium Solubility (mg/mL)
Water80.1Polar Protic> 200
Methanol32.7Polar Protic~ 150
Ethanol24.5Polar Protic~ 45
DMSO46.7Polar Aprotic~ 90
Acetonitrile37.5Polar Aprotic< 5
Heptane1.9Nonpolar< 0.1

The high solubility in polar protic solvents like water and methanol is driven by a combination of strong intermolecular forces.

Caption: Solvation of the compound in water.

Conclusion and Best Practices

The solubility of this compound is dominated by its ionic piperidinium chloride salt and its hydrogen-bonding urea moiety. Consequently, polar protic solvents, particularly water, are the most effective. For applications requiring organic media, polar aprotic solvents like DMSO can be suitable alternatives, though co-solvent systems (e.g., DMSO/water) are often employed to enhance solubility while mitigating potential toxicity in biological assays[1].

The selection of a solvent system must always be fit-for-purpose. By employing the tiered, systematic approach detailed in this note—from rapid qualitative screening to precise quantitative measurement—researchers can confidently and efficiently identify an optimal solvent system, ensuring the integrity and success of their subsequent experiments.

References

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • BenchChem. Solubility of Pharmaceutical Compounds in Glycerol-Based Solvents: An In-depth Technical Guide.
  • BenchChem. Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry.
  • Prat, D. et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
  • World Health Organization (WHO). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of an active pharmaceutical ingredient for the purpose of biopharmaceutics classification system-based waiver of in vivo bioavailability/bioequivalence studies.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • What Factors Are Taken Into Consideration When Selecting a Solvent?.
  • Avdeef, A. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Welton, T. (2023). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI.
  • Kaczmarek, P. et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
  • Stahl, P. H. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review.
  • Serajuddin, A. T. M. (2007). Salt Selection in Drug Development. Pharmaceutical Technology.
  • ACS GCI Pharmaceutical Roundtable. Solvent Selection.
  • van der Lee, A. et al. (2024). Urea hydrogen-bond donor strengths: bigger is not always better. PMC.
  • Reddit. (2018). Problem with hydrochloride salt formation/isolation.
  • Radecki, S. et al. (2019). Conformational change in the association of a heterocyclic urea derivative forming two intramolecular hydrogen bonds in polar solvent. ResearchGate.
  • Keszei, S. et al. (2023). Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. MDPI.

Sources

Application Note: Scalable Synthesis of (S)-1-Methyl-3-(piperidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable process for the synthesis of (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride , a privileged chiral building block frequently utilized in the development of Janus kinase (JAK) inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and other urea-based pharmacophores.

Unlike bench-scale methods that often rely on toxic methyl isocyanate (MIC) or costly chromatographic purification, this protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a safe, solid phosgene equivalent. The process features a concise two-step sequence: (1) Urea formation via an in-situ activated imidazolide intermediate, and (2) Boc-deprotection utilizing an HCl/Isopropanol system to drive direct crystallization of the final salt.

Key Process Advantages
  • Safety: Eliminates the use of Methyl Isocyanate (MIC) and Phosgene gas.

  • Scalability: Designed for multi-kilogram batches; relies on filtration and crystallization rather than column chromatography.

  • Chiral Integrity: Mild reaction conditions preserve the stereocenter at the piperidine C3 position.

Strategic Route Selection

The synthesis is designed around a "Protect-Functionalize-Deprotect" strategy to ensure regioselectivity.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target (S)-1-Methyl-3- (piperidin-3-yl)urea HCl Intermediate (S)-tert-butyl 3-(3-methyl ureido)piperidine-1-carboxylate Target->Intermediate Deprotection (HCl/IPA) Start (S)-1-Boc-3- aminopiperidine Intermediate->Start Urea Formation (CDI + MeNH2) Reagents Reagents: CDI, MeNH2, HCl/IPA Reagents->Intermediate

Figure 1: Retrosynthetic disconnection showing the conversion of the chiral amine to the urea, followed by salt formation.

Detailed Experimental Protocols

Step 1: Urea Formation via CDI Activation

Objective: Convert (S)-1-Boc-3-aminopiperidine to the protected urea intermediate without using MIC.

Reaction Logic: The primary amine of the starting material attacks the central carbonyl of CDI, displacing one imidazole unit to form an reactive acyl-imidazole intermediate. Subsequent addition of methylamine displaces the second imidazole, forming the stable urea linkage.

Materials:

  • (S)-1-Boc-3-aminopiperidine (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Methylamine (2.0 M in THF) (1.5 equiv)

  • Dichloromethane (DCM) (10 vol) or 2-MeTHF (Green alternative)

  • Triethylamine (Et3N) (0.5 equiv - optional, catalytic)

Protocol:

  • Activation: Charge a reactor with (S)-1-Boc-3-aminopiperidine and DCM (anhydrous). Cool to 0–5 °C.

  • CDI Addition: Add CDI portion-wise over 30 minutes. Note: CO2 evolution is not significant here, but the reaction is slightly exothermic.

  • Intermediate Formation: Stir at 0 °C for 1 hour, then warm to 20 °C and stir for 2 hours. Monitor by HPLC/TLC for disappearance of starting amine.

  • Methylamine Addition: Cool the mixture back to 0 °C. Add Methylamine solution dropwise via addition funnel. Caution: Exothermic reaction.

  • Completion: Warm to room temperature and stir for 4–6 hours.

  • Workup:

    • Quench with 10% aqueous Citric Acid (removes imidazole by-product and unreacted amine).

    • Separate phases.[1] Wash organic layer with saturated NaHCO3 (to remove excess acid) and Brine.

    • Dry over Na2SO4 and concentrate under reduced pressure.

  • Purification: Recrystallize the solid residue from EtOAc/Heptane if purity is <98%.

Yield Target: 85–92% Key Quality Attribute: Absence of symmetrical urea dimer (impurity formed if water is present).

Step 2: Deprotection & Salt Formation

Objective: Cleave the Boc group and isolate the hydrochloride salt in a single unit operation.

Reaction Logic: Acidolysis of the tert-butyl carbamate generates the amine salt, CO2, and isobutylene. Using Isopropanol (IPA) as the solvent allows the final HCl salt to precipitate directly, avoiding solvent swaps.

Materials:

  • (S)-tert-butyl 3-(3-methylureido)piperidine-1-carboxylate (from Step 1)

  • HCl in Isopropanol (5–6 N) (3.0 equiv)

  • Isopropanol (IPA) (5 vol)

  • Ethyl Acetate (Antisolvent, optional)[2]

Protocol:

  • Dissolution: Dissolve the protected urea in IPA at 20 °C.

  • Acid Addition: Add HCl/IPA solution dropwise over 20 minutes.

    • Safety Critical: Significant gas evolution (CO2/Isobutylene) will occur. Ensure reactor venting is open and not prone to clogging.

  • Reaction: Heat the mixture to 40–45 °C for 2–3 hours. A thick white precipitate should begin to form.

  • Crystallization: Cool the slurry slowly to 0–5 °C and age for 2 hours to maximize yield.

  • Filtration: Filter the white solid under nitrogen atmosphere (hygroscopic).

  • Washing: Wash the cake with cold IPA followed by MTBE (Methyl tert-butyl ether) to remove residual acidity.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Yield Target: 90–95% Appearance: White to off-white crystalline solid.

Process Flow & Logic Diagram

ProcessFlow Start Start: (S)-1-Boc-3-aminopiperidine Reactor1 Reactor 1: CDI Activation (0°C) + Methylamine Start->Reactor1 Charge DCM Workup Workup: Acid Wash (Citric Acid) Phase Separation Reactor1->Workup Complete Conversion Intermediate Intermediate Isolation: Concentration/Crystallization Workup->Intermediate Organic Phase Reactor2 Reactor 2: Deprotection (HCl/IPA) Gas Evolution Control Intermediate->Reactor2 Charge IPA Filtration Filtration & Drying: Isolate HCl Salt Reactor2->Filtration Slurry Transfer Final Final Product: (S)-1-Methyl-3-(piperidin-3-yl)urea HCl Filtration->Final Vac Oven 40°C

Figure 2: Process flow diagram illustrating unit operations from starting material to final salt isolation.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification 1H NMR (DMSO-d6)Consistent with structure; Urea -NH signals visible
Purity HPLC (210 nm)≥ 98.0% area
Chiral Purity Chiral HPLC≥ 99.0% ee (S-isomer)
Residual Solvent GC-HSIPA < 5000 ppm; DCM < 600 ppm
Counterion Ion ChromatographyChloride content: 13.0% – 14.5% (Theoretical: ~13.8%)

Key NMR Signals (DMSO-d6):

  • δ 9.0–9.5 ppm: Broad singlets (2H) corresponding to the piperidine NH2+ protons (salt).

  • δ 6.0–6.5 ppm: Urea NH protons (d and q).

  • δ 2.5–2.6 ppm: N-Methyl doublet (3H).

  • δ 1.5–3.5 ppm: Piperidine ring protons (multiplets).

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of CDI by wet solvent.Ensure DCM/THF is anhydrous (KF < 0.05%). CDI is extremely moisture sensitive.
Symmetrical Urea Impurity "Double reaction" where amine attacks CDI twice.[3]Ensure CDI is added before the amine, or use excess CDI (1.1–1.2 eq). Maintain low temp (0°C).
Gummy Solid (Step 2) Incomplete crystallization or wet cake.Use IPA/EtOAc mixtures. Ensure water content in IPA is low. If gummy, reheat to dissolve and cool slower.
Racemization High temperature or strong base exposure.Avoid heating Step 1 above 40°C. The urea formation is generally stereoretentive.

References

  • Safety of CDI vs. MIC: Batey, R. A., et al. "A Safer Alternative to Methyl Isocyanate."[3][4] Key Organics Application Note. Link (Accessed via search context).

  • Urea Synthesis Methodology: Duspara, P., et al. "Synthesis of methyl ureas using N-methyl-1H-imidazole-1-carboxamide."[4] Journal of Organic Chemistry, 2012, 77, 10362-10368. Link

  • Boc Deprotection Kinetics: Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group... using HCl/dioxane."[5][6] Journal of Peptide Research (Cited in context of HCl deprotection).[6] Link

  • Process Chemistry of Ureas: "Urea Derivatives in Modern Drug Discovery." PMC - NIH, 2025. Link

Sources

Application Note: Formulation Strategies for (S)-1-Methyl-3-(piperidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the formulation, stability assessment, and delivery strategies for (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride .[1][2] This compound, characterized by a piperidine ring linked to a urea moiety, represents a class of structural motifs often investigated for soluble epoxide hydrolase (sEH) inhibition and neuroprotective activity.[1][2]

The following guide is designed for preclinical researchers requiring robust, reproducible delivery vehicles for in vivo (parenteral/oral) and in vitro applications.

Compound Profile & Physicochemical Analysis[1][2][3][4][5][6][7][8][9]

Before formulation, the compound's intrinsic properties must be understood to prevent degradation (urea hydrolysis) and ensure bioavailability.[1][2]

PropertyCharacteristicFormulation Implication
Chemical Structure Urea linker with secondary amine (piperidine)Risk: Urea is susceptible to hydrolysis at extremes of pH.[1][2] Risk: Secondary amine is incompatible with reducing sugars (e.g., Lactose).[1][2]
Salt Form Hydrochloride (HCl)High aqueous solubility; potential for hygroscopicity .[1][2] Must be weighed in controlled humidity.[1][2]
Stereochemistry (S)-EnantiomerCritical: Formulation processing must not induce racemization (avoid high heat >60°C in solution).[1][2]
pKa (Predicted) ~10.5 (Piperidine N), ~13 (Urea)Compound is cationic at physiological pH.[1][2] Highly soluble in aqueous buffers.[1][2]
LogP < 1.0 (Hydrophilic)Low passive membrane permeability.[1][2] May require high concentration gradients or specific transporters.[1][2]
Stability Logic: The Urea-Amine Axis

The urea bond ($ -NH-CO-NH-


 pH < 2 

pH > 10 $) conditions.[1][2] Furthermore, the piperidine nitrogen, while protonated in the HCl salt, exists in equilibrium with the free base in solution.[1][2]
  • Constraint: Avoid formulation vehicles containing aldehydes or reducing sugars (Glucose, Lactose) to prevent Maillard reaction adducts with the piperidine amine.[1][2]

Formulation Protocols

Protocol A: Aqueous Formulation for Parenteral Delivery (IV/IP/SC)

Target Concentration: 1 – 20 mg/mL Vehicle: Phosphate Buffered Saline (PBS) or 0.9% Saline Stability Window: 24 Hours at 4°C[1][2]

Reagents
  • (S)-1-Methyl-3-(piperidin-3-yl)urea HCl (Solid)[1][2]

  • Sterile 0.9% NaCl (Saline) or PBS (pH 7.4)[1][2]

  • 0.1N NaOH / 0.1N HCl (for pH adjustment)

  • 0.22 µm PES (Polyethersulfone) Syringe Filter[1][2]

Step-by-Step Procedure
  • Weighing: Accurately weigh the required mass of the HCl salt. Note: Due to hygroscopicity, perform weighing rapidly or in a desiccated glove box.[2]

  • Dissolution: Add 80% of the final volume of sterile vehicle (Saline/PBS). Vortex for 30–60 seconds.[1][2] The salt should dissolve instantly due to the ionic piperidinium moiety.[1][2]

  • pH Check: Measure pH. The HCl salt will naturally lower the pH of unbuffered saline (often to pH 4–5).[1][2]

    • For IV/IP: Adjust pH to 6.0 – 7.4 using dilute NaOH.[1][2] Do not exceed pH 8.0 to prevent precipitation of the free base or urea instability.[1][2]

  • Volume Make-up: Add vehicle to reach the final target volume.

  • Sterilization: Filter the solution through a 0.22 µm PES filter into a sterile vial. Avoid Nylon filters as they can bind cationic amines.[1]

  • QC: Visually inspect for particulates. The solution should be clear and colorless.

Protocol B: High-Concentration Oral Gavage (PO) Vehicle

Target Concentration: > 20 mg/mL Vehicle: 0.5% Methylcellulose (MC) or Distilled Water Rationale: For toxicology or high-dose efficacy studies, viscosity modifiers may be needed to ensure dose uniformity if the salt concentration approaches saturation, though this compound is highly soluble.[1][2]

  • Vehicle Prep: Prepare 0.5% w/v Methylcellulose in distilled water.[1][2] Allow to hydrate overnight at 4°C.

  • Mixing: Add compound to the vehicle.

  • Sonication: Sonicate for 5 minutes to ensure complete dissolution and de-gassing.

  • Storage: Store at 4°C. Use within 48 hours to minimize hydrolysis risks.

Quality Control & Stability Assessment

To ensure the integrity of the (S)-enantiomer and the urea bond, the following HPLC method is recommended.

Chromatographic Conditions (Reverse Phase HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (Urea absorption) and 254 nm.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

Chiral Purity Check: To verify the (S)-enantiomer has not racemized, use a Chiralpak IG or IC column with a Hexane/Ethanol/Diethylamine mobile phase.[1][2]

Visualizing the Formulation Logic

The following diagram illustrates the decision tree for vehicle selection and the degradation pathways to avoid.

FormulationStrategy Compound (S)-1-Methyl-3-(piperidin-3-yl)urea HCl Route Select Route Compound->Route Risk_Hydrolysis Risk: Urea Hydrolysis (Avoid pH < 2 or > 10) Compound->Risk_Hydrolysis Risk_Maillard Risk: Maillard Reaction (NO Lactose/Glucose) Compound->Risk_Maillard IV_IP Parenteral (IV/IP) Route->IV_IP Oral Oral (PO) Route->Oral Saline Vehicle: 0.9% Saline pH 6.0-7.4 IV_IP->Saline Water_MC Vehicle: Water or 0.5% Methylcellulose Oral->Water_MC Filter Sterile Filter (0.22 µm PES) Saline->Filter Storage Use within 24h @ 4°C Water_MC->Storage Risk_Hydrolysis->Storage Constraint Filter->Storage

Figure 1: Formulation decision tree highlighting critical stability constraints (Red) and vehicle selection (Green) for optimal delivery.

References

  • Li, J. Y., et al. (2025).[1][2][3] Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts. Link[1]

  • Shen, H. C. (2010).[1][2] Soluble Epoxide Hydrolase Inhibitors: A Patent Review (2006–2008). Expert Opinion on Therapeutic Patents. Link

  • Hanson, S. (2013).[1][2] Formulation of Water-Soluble Drug Salts. In: Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] Link[1][2]

  • PubChem Compound Summary . (2025). (piperidin-3-yl)urea hydrochloride.[1][2][4][5] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Rowe, R. C., et al. (2009).[1][2] Handbook of Pharmaceutical Excipients. Pharmaceutical Press.[1][2] (Reference for incompatibility of amines with reducing sugars). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-2024-882 Subject: Yield Optimization & Troubleshooting Guide for Piperidine Urea Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield or purity issues with the synthesis of (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride . This chiral building block is critical for kinase inhibitor scaffolds (e.g., JAK inhibitors). The synthesis typically involves two stages: urea formation on the protected amine, followed by acid-mediated deprotection.

Common Failure Modes:

  • Racemization: Loss of enantiomeric excess (ee%) at the C3-piperidine center due to harsh basic conditions.

  • Dimerization: Formation of the symmetric bis-urea impurity during the urea installation step.

  • Hygroscopic Collapse: The final HCl salt turning into an intractable oil/gum due to moisture absorption.

This guide provides a self-validating protocol to stabilize yields at >85% and maintain >98% ee .

Module 1: Synthetic Route & Logic

We recommend the Carbamate Activation Route over the traditional Methyl Isocyanate (MIC) route. While MIC is atom-economical, it is hazardous and prone to over-reaction (dimerization). The use of N-succinimidyl N-methylcarbamate (or phenyl methylcarbamate) provides kinetic control, significantly reducing impurities.

Validated Pathway

G Start (S)-1-Boc-3-aminopiperidine (Starting Material) Inter Intermediate A: (S)-1-Boc-3-(3-methylureido) piperidine Start->Inter Step 1: Urea Formation DIPEA, DCM, 0°C to RT Reagent N-succinimidyl N-methylcarbamate Reagent->Inter Final Target Product: (S)-1-Methyl-3-(piperidin-3-yl) urea HCl Inter->Final Step 2: Deprotection Anhydrous conditions Acid HCl (4M in Dioxane)

Figure 1: Recommended synthetic pathway minimizing hazardous reagents and dimerization risks.

Module 2: Step-by-Step Optimization

Step 1: Urea Formation (The "Yield Killer")

Goal: Convert (S)-1-Boc-3-aminopiperidine to the Boc-protected urea.

ParameterStandard Protocol (Risky)Optimized Protocol (Recommended)Why?
Reagent Methyl Isocyanate (MIC)N-succinimidyl N-methylcarbamate MIC is toxic and highly reactive, leading to symmetric urea dimers. The carbamate allows controlled addition.
Base Triethylamine (TEA)DIPEA (Hünig's Base) DIPEA is non-nucleophilic and reduces the risk of base-catalyzed racemization at the chiral center [1].
Solvent DMFDCM or THF DMF is hard to remove; residual DMF can decompose during the subsequent acid step, creating amine impurities.
Temp Room Temp0°C

RT
Starting cold suppresses side reactions.

Protocol:

  • Dissolve (S)-1-Boc-3-aminopiperidine (1.0 equiv) in DCM (10 vol).

  • Add DIPEA (1.2 equiv) and cool to 0°C.

  • Add N-succinimidyl N-methylcarbamate (1.1 equiv) portion-wise over 30 mins.

  • Checkpoint: Monitor by TLC/LCMS. The reaction should be complete in <4 hours.

  • Workup: Wash with 1M KHSO₄ (removes N-hydroxysuccinimide byproduct)

    
     Sat. NaHCO₃ 
    
    
    
    Brine. Dry over Na₂SO₄.
Step 2: Deprotection & Salt Isolation (The "Purity Killer")

Goal: Remove Boc group without degrading the urea or creating a hygroscopic mess.

Critical Issue: The urea moiety is acid-sensitive at high temperatures; the piperidine nitrogen is basic.

Protocol:

  • Dissolve the Intermediate A in 1,4-Dioxane (5 vol).

  • Cool to 10°C.

  • Add 4M HCl in Dioxane (3-4 equiv) dropwise. Do not use aqueous HCl.

  • Stir at RT. A white precipitate should form.

  • The "Anti-Oil" Trick: If the product oils out, add MTBE (Methyl tert-butyl ether) or EtOAc dropwise as an antisolvent to force crystallization [2].

  • Filter under N₂ atmosphere (product is hygroscopic).

Module 3: Troubleshooting Guide (FAQ)

Q1: My final product is a sticky gum, not a solid. How do I fix this?

Diagnosis: This is likely due to residual water or excess acid trapped in the lattice. Piperidine HCl salts are notoriously hygroscopic. The Fix:

  • Trituration: Redissolve the gum in a minimum amount of dry Methanol (MeOH), then slowly add anhydrous Diethyl Ether or MTBE with vigorous stirring.

  • Lyophilization: If scale permits, dissolve in water and lyophilize (freeze-dry) to obtain a fluffy powder, though this is less preferred for scale-up due to cost.

Q2: I see a "M+ product" impurity in LCMS (Dimerization).

Diagnosis: You formed the symmetric urea: 1,3-bis(1-Boc-piperidin-3-yl)urea. This happens if the amine reacts with itself (via isocyanate intermediate mechanisms) or if stoichiometry is off. The Fix:

  • Switch to the N-succinimidyl carbamate reagent described in Module 2.

  • Ensure the reaction is dilute (10-15 volumes of solvent). High concentration favors intermolecular dimerization.

Q3: My optical rotation is lower than expected (Racemization).

Diagnosis: The C3 proton in 3-aminopiperidines is alpha to a nitrogen, making it susceptible to deprotonation-reprotonation cycles under strong basic conditions or high heat. The Fix:

  • Base Choice: Avoid strong bases like NaOH or KOH. Stick to hindered organic bases (DIPEA).

  • Temperature: Never heat the urea formation step above 40°C.

  • Reagent Quality: Check the enantiomeric purity of your starting material ((S)-1-Boc-3-aminopiperidine) using Chiral HPLC before starting. Commercial batches can vary [3].

Module 4: Logic Tree for Troubleshooting

Troubleshooting Issue Identify Issue LowYield Low Yield (<50%) Issue->LowYield LowPurity Low Purity / Oil Issue->LowPurity Racemization Low ee% (Racemization) Issue->Racemization CheckMoisture Check Water Content (Isocyanate hydrolysis?) LowYield->CheckMoisture Solubility Check Intermediate Solubility (Precipitation loss?) LowYield->Solubility Dimer Symmetric Urea Dimer? Switch to Carbamate Reagent LowPurity->Dimer Hygroscopic Hygroscopic Salt? Use Anhydrous Workup + MTBE LowPurity->Hygroscopic BaseCheck Using Strong Base? Switch to DIPEA Racemization->BaseCheck TempCheck Temp > 40°C? Keep Reaction Cool Racemization->TempCheck

Figure 2: Decision matrix for diagnosing synthetic failures.

References

  • Salt Purification: "Method for preparing (R)-3-amino piperidine hydrochloride (crystallization techniques)." Google Patents (CN103864674A).
  • Chiral Integrity: "3-Aminopiperidine-Based Peptide Analogues... Separation of stereoisomers." PMC (PubMed Central). Available at: [Link]

  • Urea Synthesis Reagents: "Synthesis and Properties of 1,3-Disubstituted Ureas (CDI and Carbamate methods)." National Institutes of Health (NIH). Available at: [Link]

Technical Support Center: (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-KPL009571-SUP Assigned Specialist: Senior Application Scientist, Separation Sciences

Welcome to the Technical Support Portal

You have reached the specialized support hub for (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride . This compound is a critical chiral building block, often utilized in the synthesis of KDM1A (LSD1) inhibitors and GPCR ligands.

Due to its secondary amine functionality, urea linkage, and hydrochloride salt form, this molecule presents unique purification challenges—specifically hygroscopicity , "oiling out" during crystallization , and silica tailing .

This guide bypasses generic advice to focus on the specific physicochemical behaviors of 3-aminopiperidine urea salts.

Module 1: Troubleshooting Crystallization & "Oiling Out"

The Issue: Users frequently report that after synthesis (typically deprotection of the Boc-precursor with HCl), the product isolates as a sticky, amber gum or oil rather than a free-flowing solid. This is due to the high polarity of the urea and the hygroscopic nature of piperidine HCl salts.

The Fix: Anti-Solvent Trituration Protocol Do not attempt standard recrystallization immediately. The "gum" typically contains trapped solvent and impurities that prevent crystal lattice formation.

Step-by-Step Trituration Protocol
  • Solvent Removal: Evaporate the reaction solvent (e.g., Dioxane/HCl) completely. If a gum remains, co-evaporate with Dichloromethane (DCM) twice to remove residual dioxane.

  • Dissolution (The Minimalist Approach):

    • Add Methanol (MeOH) dropwise to the gum.

    • Critical: Use the absolute minimum volume required to just dissolve the oil at 40°C.

  • The Crash (Anti-solvent Addition):

    • While stirring rapidly, add Diethyl Ether (Et₂O) or MTBE dropwise.

    • Ratio: Target a final ratio of 1:10 (MeOH:Ether).

    • Observation: The solution should turn cloudy (milky). If it oils out again, you added ether too fast. Stop, reheat to redissolve, and cool more slowly.

  • Maturation:

    • Once a solid precipitate forms, stir at room temperature for 2 hours. This "ages" the crystal, removing trapped impurities.

    • Filter under nitrogen (to prevent moisture absorption).

Visual Workflow: The "Oiling Out" Rescue

TriturationWorkflow Start Crude Product (Sticky Gum) Step1 Co-evaporate with DCM (Removes trapped Dioxane) Start->Step1 Step2 Dissolve in MINIMAL MeOH (Warm to 40°C) Step1->Step2 Step3 Slow Addition of Et2O or MTBE (Vigorous Stirring) Step2->Step3 Decision Cloud Point Reached? Decision->Step2 Oils out again (Reheat) Step4 Stir 2 Hours (Aging) Decision->Step4 Precipitate forms Step3->Decision End Filter under N2 (Hygroscopic Solid) Step4->End

Caption: Logic flow for converting the crude hygroscopic gum into a filterable solid via controlled trituration.

Module 2: Chromatographic Purification (Removing Impurities)

The Issue: Standard Normal Phase (NP) chromatography on Silica Gel 60 often fails. The free amine (even as a salt) interacts strongly with silanols, causing severe peak tailing and irreversible adsorption.

The Fix: Stationary Phase Selection

MethodStationary PhaseMobile Phase SystemWhy it works?
Recommended Reverse Phase C18 H₂O (0.1% TFA) / MeCN The acidic mobile phase keeps the amine protonated, preventing silanol interaction. The urea is polar enough to elute early but separates from inorganic salts.
Alternative Amine-Functionalized Silica DCM / MeOH The basic surface (NH₂) prevents the target amine from sticking to the silica backbone. No triethylamine additive needed.
Not Recommended Standard SilicaDCM / MeOH + Et₃NEven with triethylamine, recovery is often <60% due to strong adsorption of the urea-piperidine motif.

Technical Note on Detection: This molecule has weak UV absorbance (lack of conjugation).

  • Primary Detector: ELSD (Evaporative Light Scattering Detector) or MS (Mass Spec).

  • UV Wavelength: 210–220 nm (monitor the urea carbonyl), but beware of solvent cut-off interference.

Module 3: Enantiomeric Purity (Chiral Resolution)

The Issue: The (S)-configuration at the C3 position of the piperidine ring is critical. Racemization can occur if the synthesis involved high temperatures under basic conditions.

The Fix: Chiral HPLC Method To verify the enantiomeric excess (ee%) of your (S)-isomer against the (R)-impurity.

  • Column: Chiralpak IG or AD-H (Immobilized amylose derivatives are preferred for amines).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

    • Note: The diethylamine (DEA) is crucial to sharpen the peak of the secondary amine.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Alternative: Chemical Resolution (If ee% is low) If your material is <95% ee, recrystallization of the HCl salt is inefficient for chiral upgrade.

  • Convert back to Free Base .

  • Form a salt with Dibenzoyl-L-tartaric acid in Ethanol.

  • The diastereomeric salt of the (S)-isomer typically crystallizes out, leaving the (R)-isomer in the mother liquor.

Visual Workflow: Purification Decision Tree

PurificationTree Input Crude (S)-Urea HCl Check1 Purity > 90%? Input->Check1 PathA Trituration (MeOH/Et2O) Check1->PathA Yes PathB Reverse Phase C18 Flash (0.1% TFA) Check1->PathB No (Chemical Impurities) Check2 Chiral ee% > 98%? PathC Tartrate Salt Resolution Check2->PathC No (Racemic) Final Pure (S)-Isomer Check2->Final Yes PathA->Check2 PathB->Check2 PathC->Final Base wash & HCl reform

Caption: Decision matrix for selecting the correct purification pathway based on chemical and optical purity.

Frequently Asked Questions (FAQs)

Q: My product turned into a liquid overnight on the bench. Is it ruined? A: It is likely not chemically degraded but has absorbed atmospheric water (deliquescence).

  • Fix: Dissolve in a small amount of MeOH, add toluene, and rotary evaporate to azeotrope off the water. Repeat 3x. Store the final solid in a desiccator at -20°C.

Q: Can I use normal phase TLC to monitor the reaction? A: Standard TLC plates are difficult due to streaking.

  • Tip: Dip the TLC plate in a solution of 7% Triethylamine in MeOH and dry it before spotting your sample. This neutralizes the silica acidity and improves spot shape. Use Ninhydrin stain for visualization (Piperidine NH will show red/purple).

Q: How do I remove the Boc-protection without causing side reactions? A: Use 4M HCl in Dioxane at room temperature. Avoid heating.

  • Why: Heating acidic urea solutions can lead to cyclization side-products (hydantoins) or hydrolysis of the urea linkage.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine salt purification and drying).

  • BenchChem Technical Support. (2025). Piperidine Purification and Isolation: A Technical Support Guide. (Specifics on hygroscopicity and salt formation of piperidine derivatives).

  • Kishida Chemical Co., Ltd. (2025). Product Data: this compound.[1] (Physical properties and handling).[2][3][4][5][6][7][8][9]

  • Sakurai, S., et al. (2012). "Dielectrically controlled resolution of 3-aminopiperidine via diastereomeric acid addition salts." Tetrahedron: Asymmetry, 23, 221-224.[10] (Methods for chiral resolution of the piperidine scaffold).

  • Beilstein Journals. (2019). "Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases." (Synthesis and handling of (R/S)-3-aminopiperidine intermediates).

Sources

identifying degradation products of (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for analytical chemists and formulation scientists characterizing the stability profile of (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride . It moves beyond generic advice to address the specific chemical vulnerabilities of the piperidine-urea scaffold.

Subject: this compound

CAS Registry Number: (Analogous structures: 1243335-XX-X) | Molecular Formula:


 | MW (Free Base):  157.21  g/mol 

Diagnostic Workflow: Identifying the Unknowns

When you observe extra peaks in your HPLC/UPLC chromatograms, use this logic tree to classify them before attempting isolation.

Step 1: Mass Shift Analysis (LC-MS)

Calculate


.
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Da)
Probable IdentityMechanistic Cause
-57.0 (S)-3-Aminopiperidine Hydrolysis (Loss of N-methylcarbamoyl) . The urea bond cleaves, releasing the piperidine ring fragment.
+16.0 N-Oxide Oxidation . The secondary amine on the piperidine ring reacts with peroxides or oxygen.
+14.0 N-Methyl Impurity Alkylation . Reaction with methanol (solvent) or methylating agents during synthesis.
+12.0 Formaldehyde Adduct Excipient Interaction . Common if PEG or polysorbates are present (N-hydroxymethylation).
-31.0 Methylamine Hydrolysis . The smaller fragment released during urea cleavage (often elutes in void volume).
Step 2: Stress Condition Correlation
  • Did it appear under Acidic Stress (0.1N HCl)?

    • Suspect Hydrolysis .[1] The urea linkage is susceptible to acid-catalyzed cleavage.

    • Target Analyte: (S)-3-aminopiperidine (highly polar, early eluting).

  • Did it appear under Oxidative Stress (

    
    )? 
    
    • Suspect N-Oxidation . The secondary amine in the piperidine ring is the "soft spot" for oxidation.

    • Target Analyte: Piperidine-N-oxide derivative (elutes slightly earlier than parent due to increased polarity).

Degradation Pathways & Mechanisms[3][4]

Understanding how the molecule breaks down is essential for controlling it. This molecule has two primary "hotspots": the Urea Linkage and the Secondary Amine .

Pathway A: Urea Hydrolysis (The Primary Risk)

Ureas are generally stable at neutral pH but degrade under extreme pH or high heat.

  • Mechanism: Water attacks the carbonyl carbon of the urea.[2][3]

  • Intermediate: A tetrahedral intermediate forms.

  • Collapse: The bond breaks, releasing Methylamine and a Carbamic Acid intermediate.

  • Decarboxylation: The carbamic acid spontaneously loses

    
     to yield (S)-3-aminopiperidine .
    

Critical Insight: In the hydrochloride salt form, the solution is naturally acidic. Long-term storage in aqueous solution without buffering can accelerate this auto-hydrolysis.

Pathway B: Piperidine Oxidation

The nitrogen atom in the piperidine ring is a secondary amine. Unlike the urea nitrogens (which are electron-deficient due to the carbonyl), the ring nitrogen has a lone pair available for reaction.

  • Mechanism: Electrophilic attack by reactive oxygen species (ROS).

  • Product: (S)-1-Methyl-3-(1-oxidopiperidin-3-yl)urea (N-Oxide).

  • Risk Factor: High risk if formulated with excipients containing peroxide impurities (e.g., Povidone, PEG).

Visualizing the Degradation Network

The following diagram maps the parent molecule to its critical degradation products.

DegradationMap Parent (S)-1-Methyl-3-(piperidin-3-yl)urea [MW 157.2] Hydrolysis Acid/Base Hydrolysis (+ H2O) Parent->Hydrolysis Oxidation Oxidation (+ H2O2 / Peroxides) Parent->Oxidation Intermediate Unstable Carbamic Acid Hydrolysis->Intermediate Aminopiperidine (S)-3-Aminopiperidine [MW 100.1] (Major Degradant) Intermediate->Aminopiperidine - CO2 Methylamine Methylamine + CO2 (Volatile) Intermediate->Methylamine NOxide Piperidine N-Oxide [MW 173.2] (M+16 Peak) Oxidation->NOxide N-hydroxylation

Figure 1: Degradation pathway map showing the divergence between hydrolytic cleavage of the urea bond and oxidative modification of the piperidine ring.

Troubleshooting FAQs

Q1: I see a peak splitting for the parent compound in UPLC. Is this degradation?

  • Answer: Likely not. This is often rotamerism or diastereomerism (if chiral purity is compromised).

    • Check: Run the column at a higher temperature (e.g., 45°C vs 25°C). If the peaks merge, it is rotamerism caused by restricted rotation around the urea bond. If they remain distinct, check the chiral purity (enantiomeric excess).

Q2: Why does the "Hydrolysis Product" peak disappear in my LC-MS source?

  • Answer: (S)-3-aminopiperidine is a low molecular weight, highly polar amine.

    • Issue: It may elute in the void volume (unretained) on C18 columns.

    • Fix: Use a HILIC column or an "AQ" type C18 column capable of retaining polar amines. Ensure your MS scan range starts low enough (e.g., 50 m/z) to catch the fragment (MW ~100 Da).

Q3: My stability samples show a yellow discoloration. What is it?

  • Answer: This indicates oxidation or Maillard reaction .

    • Secondary amines (piperidine ring) can react with trace aldehydes (from packaging or excipients) to form enamines or imines, which often polymerize to form yellow/brown chromophores. This is often undetectable by UV at 210 nm but visible to the eye.

Q4: Can I prevent the N-oxide formation?

  • Answer: Yes.

    • Formulation: Add an antioxidant (e.g., Methionine, Sodium Metabisulfite).

    • Process: Sparge solvents with Nitrogen/Argon to remove dissolved oxygen.

    • Analysis: Ensure your diluent does not contain old THF or ethers that form peroxides over time.

Experimental Protocol: Forced Degradation Setup

To validate these pathways in your lab, follow this standardized stress testing protocol.

Stock Preparation

Dissolve (S)-1-Methyl-3-(piperidin-3-yl)urea HCl in water to a concentration of 1 mg/mL.

Stress Conditions Table
Stress TypeConditionDurationExpected Outcome
Acid Hydrolysis 1N HCl, 60°C2–24 HoursCleavage of urea. Growth of peak at RRT ~0.2 (Aminopiperidine).
Base Hydrolysis 1N NaOH, 60°C1–4 HoursRapid cleavage. Potential racemization of the chiral center.
Oxidation 3%

, RT
2–6 HoursFormation of N-Oxide (M+16). Potential ring opening if severe.
Thermal 80°C (Solid State)7 DaysMinimal degradation expected (Ureas are thermally robust).
Photostability 1.2M Lux hours24 HoursCheck for radical-induced dimerization (rare).
Analytical Method Parameters (Recommended)
  • Column: C18 Polar Embedded (e.g., Waters XSelect HSS T3), 2.1 x 100mm, 2.5µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps amine protonated for shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B to 30% B over 10 mins (Compound is polar; requires high aqueous start).

  • Detection: UV 200–210 nm (Urea has weak UV absorbance; low wavelength is critical).

References

  • Mechanism of Urea Hydrolysis: Estiu, G., et al. "Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea." Journal of Physical Chemistry A, 2004.

  • Oxidation of Secondary Amines: Wendlandt, A.E., Stahl, S.S.[4] "Bioinspired Aerobic Oxidation of Secondary Amines." Journal of the American Chemical Society, 2014.[4]

  • Forced Degradation Guidelines: International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)."

  • LC-MS Profiling of Impurities: Alsante, K.M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007.

Sources

Technical Advisory: Hygroscopicity Management for (S)-1-Methyl-3-(piperidin-3-yl)urea HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride presents a "perfect storm" for hygroscopicity.[1] The molecule combines a secondary amine hydrochloride (high aqueous solubility, strong ionic interactions) with a urea moiety (strong hydrogen bond donor/acceptor capabilities).[1] When these functionalities are present in an HCl salt, the chloride ion often acts as a bridge for atmospheric water, leading to rapid deliquescence (turning into a liquid/goo) at relative humidities (RH) as low as 30-40%.[1]

The Objective: This guide provides a mechanistic approach to stabilizing this specific salt form. We focus on maximizing lattice energy through crystallinity, managing hydrate formation, and implementing strict environmental controls.[1]

Diagnostic Framework: Know Your Solid

Before attempting to "dry" the material, you must determine why it is absorbing water.[1] Is it amorphous, or is it a crystalline hydrate former?

Workflow: Hygroscopicity Triage

HygroscopicityTriage Start Sample Isolation XRPD Step 1: PXRD Analysis Start->XRPD Amorphous Result: Amorphous Halo XRPD->Amorphous Crystalline Result: Sharp Peaks XRPD->Crystalline Action1 CRITICAL: Recrystallize (See Module 3) Amorphous->Action1 High Surface Energy DVS Step 2: DVS (Sorption Isotherm) Crystalline->DVS Hysteresis Significant Hysteresis? (Desorption > Adsorption) DVS->Hysteresis Action2 Stable Hydrate Likely Target this form Hysteresis->Action2 Yes (Stoichiometric) Action3 Surface Adsorption Only Improve drying protocol Hysteresis->Action3 No (Reversible)

Figure 1: Decision tree for diagnosing the root cause of moisture uptake.

Key Diagnostic Metrics (Table 1)
ParameterMethodTarget SpecificationWhy it matters
Crystallinity PXRDSharp Bragg peaksAmorphous HCl salts are kinetically unstable and will absorb water to lower their free energy.[1]
Water Content Karl Fischer (KF)< 0.5% (Anhydrate) or Stoichiometric (Hydrate)Distinguishes between surface moisture (removable) and lattice water (structural).[1]
Critical RH DVS> 60% RHThe humidity level where the solid begins to deliquesce. You must process below this limit.
Residual Solvent GC-Headspace< Limit of QuantitationTrapped solvent creates "voids" in the crystal lattice where water can enter.

Troubleshooting Module: Crystallization Engineering

If your (S)-1-Methyl-3-(piperidin-3-yl)urea HCl is turning to "goo," it is likely partially amorphous.[1] Lyophilization (freeze-drying) is the enemy here, as it almost guarantees an amorphous, hygroscopic solid.[1] You must force the salt into a dense crystalline lattice.

Protocol A: Controlled Anti-Solvent Crystallization

Objective: Slow growth to minimize lattice defects.

  • Dissolution: Dissolve 1.0 eq of the free base in a minimum volume of Methanol (MeOH) or Ethanol (EtOH) at 50°C.

  • Salt Formation: Add 1.05 eq of HCl (4M in Dioxane or EtOH).[1] Avoid aqueous HCl.

  • Nucleation: Cool to room temperature. If no solids form, do not rotovap to dryness.[1]

  • Anti-Solvent Addition: Slowly add Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) dropwise.[1]

    • Ratio: Target a 1:3 or 1:4 ratio of Solvent:Anti-Solvent.[1]

  • Aging: Stir the slurry for 12-24 hours. This "Ostwald Ripening" allows small, imperfect (hygroscopic) crystals to dissolve and redeposit onto larger, stable crystals.[1]

  • Isolation: Filter under Nitrogen (using a Schlenk line or glove bag if possible).

Protocol B: The "Hydrate Pivot"

Objective: If the anhydrate is impossible to stabilize, engineer a stable hydrate.

Sometimes, the "wet" form is the most stable. If DVS shows a stable plateau at ~5-10% weight gain, you may have a stable monohydrate.[1]

  • Dissolve the salt in Acetone/Water (95:5) .

  • Allow slow evaporation at ambient humidity.[1]

  • Characterize the resulting crystal.[1] If it is non-hygroscopic at ambient conditions, this is your target form .[1]

Environmental Control & Handling (The "Dry Chain")

Treat this compound like a reactive reagent (e.g., n-BuLi) rather than a standard salt.[1]

Storage & Transfer Protocol
  • Primary Container: Amber glass vial with a Teflon-lined cap.[1]

  • Secondary Container: Heat-sealed aluminized Mylar bag containing a molecular sieve sachet.

  • Weighing: Do not weigh on an open bench on a rainy day. Use a glove box or a stabilizing weighing funnel with a nitrogen stream.[1]

Visualizing the Moisture Attack Mechanism

MoistureAttack cluster_0 Amorphous / Defective Lattice cluster_1 Atmosphere cluster_2 Consequence A Exposed Cl- Ions Liq Deliquescence (Liquid Phase) A->Liq Lattice Collapse B Urea NH Groups B->Liq H2O Water Vapor H2O->A H-Bonding H2O->B H-Bonding

Figure 2: Mechanism of deliquescence in amine-urea salts.

Frequently Asked Questions (FAQ)

Q1: I lyophilized my sample and it looks like a fluffy white powder, but it collapsed into a gum within 10 minutes. Why? A: Lyophilization produces high-surface-area amorphous material.[1] Amorphous HCl salts have high "glass transition temperatures" (Tg) when dry, but water acts as a plasticizer.[1] As it absorbs moisture, the Tg drops below room temperature, causing the "glass" to transition into a rubber/liquid state (gum). Solution: Redissolve in MeOH and perform Protocol A (Crystallization).

Q2: Can I use silica gel mixed with the sample to keep it dry? A: Do not mix silica directly with the substance. Piperidine is a base; even as a salt, it can interact with acidic silanols on silica, potentially causing disproportionation (loss of HCl) or surface degradation.[1] Use silica sachets outside the primary vial.

Q3: Is there an alternative to the HCl salt? A: If the HCl salt proves unmanageable despite crystallization efforts, consider Salt Switching . For piperidines, the following counter-ions often yield less hygroscopic lattices:

  • Fumarate: Often forms stable, high-melting crystalline networks.[1]

  • Succinate: Good balance of solubility and stability.[1]

  • Tosylate: Very stable, though higher molecular weight reduces "active" content.[1]

Q4: My elemental analysis (CHN) is off because of the water. How do I correct it? A: Do not dry the sample aggressively at high heat (e.g., >60°C under vacuum) to "fix" the CHN, as you might melt it or induce chemical degradation (urea hydrolysis). Instead, measure the water content via Karl Fischer (KF) titration and calculate the "Anhydrous/Solvent-free basis" values for your report.

References & Authoritative Sources

  • Newman, A. & Wermuth, C.G. (2012).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The definitive guide on counter-ion selection and salt properties). [1]

  • Hilfiker, R. (2006).[1] Polymorphism in the Pharmaceutical Industry. Wiley-VCH.[1] (Detailed methodologies for screening polymorphs to find non-hygroscopic forms). [1]

  • USP General Chapter <1241>. Water-Solid Interactions in Pharmaceutical Systems. U.S. Pharmacopeia.[1] (Standard definitions for hygroscopicity and deliquescence). [1]

  • Stahl, P.H. (2003).[1] The practice of salt selection. (Discusses the specific challenges of hydrochloride salts of weak bases).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Purification of (S)-1-Methyl-3-(piperidin-3-yl)urea Hydrochloride

[1]

Topic: Recrystallization & Purification Protocols Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2026)[1]

Technical Abstract & Solubility Profile

As a Senior Application Scientist, I often see researchers struggle with this compound class due to its "schizophrenic" solubility profile. (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride possesses three distinct structural motifs that dictate its behavior:

  • The Urea Linkage: A rigid hydrogen-bond donor/acceptor region that encourages high lattice energy (high melting point) but also promotes "oiling out" if H-bonding networks are disrupted by impurities.[1]

  • The Piperidine Ring: A lipophilic cyclic amine backbone.[1]

  • The Hydrochloride Salt: This transforms the molecule into an ionic species, rendering it highly soluble in water and lower alcohols (MeOH, EtOH) but insoluble in non-polar organics (Hexanes, Et₂O).[1]

Critical Insight: The most common failure mode is oiling out (liquid-liquid phase separation) rather than crystallization.[1] This occurs when the antisolvent is added too quickly or the temperature drops too fast, trapping solvent molecules within a disordered lattice.[1]

Solubility Matrix
Solvent ClassSpecific SolventSolubility StatusRole in Protocol
Protic Polar Methanol (MeOH)High Primary Solvent (Dissolver)
Protic Polar Ethanol (EtOH)Moderate/High Primary Solvent (Dissolver)
Protic Polar Isopropanol (IPA)Moderate Single-Solvent Recrystallization
Aprotic Polar Acetonitrile (MeCN)Low/Moderate Modifier/Antisolvent
Ester Ethyl Acetate (EtOAc)Insoluble Ideal Antisolvent
Ether Diethyl Ether / MTBEInsoluble Strong Antisolvent
Chlorinated DCM / ChloroformLow Not recommended (oiling risk)

Troubleshooting Guides & FAQs

Q1: The compound separates as a sticky oil/gum instead of crystals. How do I fix this?

Diagnosis: This is the "Oiling Out" phenomenon.[1] It happens when the metastable liquid phase is energetically more accessible than the crystalline solid phase, often due to impurities or rapid supersaturation.[1]

Corrective Protocol:

  • Re-heat: Redissolve the oil by heating the mixture back to reflux.

  • Add Solvent: Add a small amount (5-10% volume) of the good solvent (e.g., Methanol) to lower the supersaturation.[1]

  • Seed: Cool slowly to the cloud point. Add a seed crystal of the pure product. If no seed is available, scratch the glass surface with a glass rod to create nucleation sites.[1]

  • Slow Cool: Do not use an ice bath immediately. Let the flask reach room temperature over 2-3 hours.

Q2: My yield is low (<50%), but the purity is high. Where is my compound?

Diagnosis: The compound is likely too soluble in the solvent mixture, or the "good solvent" volume is too high.[1] Piperidine HCl salts are notoriously soluble in ethanol.[1]

Corrective Protocol:

  • Concentrate: Evaporate the mother liquor to 50% of its original volume.

  • Antisolvent Push: Add a more aggressive antisolvent. If you used EtOAc, try adding MTBE or Diethyl Ether dropwise to force precipitation.[1]

  • Salt Effect: Ensure you have a stoichiometric equivalent of HCl.[1] If the free base is present (due to HCl loss), it will remain in the organic layer.[1] A drop of conc. HCl in the recrystallization solvent can sometimes drive the equilibrium toward the salt lattice.[1]

Q3: The solid is hygroscopic and turns to paste on the filter paper.

Diagnosis: Amine hydrochloride salts are often hygroscopic.[2] The "paste" is the compound absorbing atmospheric water.[1]

Corrective Protocol:

  • Dry Solvents: Ensure all recrystallization solvents are anhydrous.

  • Schlenk Filtration: Filter under a nitrogen blanket or use a rapid vacuum filtration setup with a rubber dam to minimize air exposure.

  • Wash: Wash the filter cake immediately with anhydrous diethyl ether (which removes residual high-boiling alcohols and repels water).[1]

  • Desiccation: Dry immediately in a vacuum oven at 40-50°C over P₂O₅.

Recommended Experimental Protocols

Protocol A: The "Antisolvent" Method (High Purity)

Best for removing non-polar impurities and colored byproducts.[1]

  • Dissolution: Place 1.0 g of crude (S)-1-Methyl-3-(piperidin-3-yl)urea HCl in a flask. Add Methanol (MeOH) dropwise with heating (approx. 50°C) until fully dissolved. Do not use excess solvent.[1]

  • Filtration (Optional): If insoluble particles are present, filter hot through a glass frit or Celite pad.[1]

  • Precipitation: While keeping the solution warm (40°C), slowly add Ethyl Acetate (EtOAc) or Diethyl Ether dropwise.

    • Visual Cue: Stop when a faint, persistent cloudiness appears.[1]

  • Nucleation: Add 2-3 drops of MeOH to clear the cloudiness. Remove from heat.

  • Crystallization: Allow to stand at room temperature for 2 hours. Then, move to a refrigerator (4°C) for 12 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold EtOAc/Ether (1:1).[1]

Protocol B: The "Single Solvent" Method (Scale-Up Friendly)

Best for large batches where handling two solvents is cumbersome.[1]

  • Solvent Choice: Isopropanol (IPA) or Ethanol (EtOH) .[1]

  • Reflux: Suspend the crude solid in IPA (approx. 10-15 mL per gram). Heat to reflux (82°C).[1]

  • Titration: If the solid does not dissolve at reflux, add Methanol dropwise through the condenser until a clear solution is obtained.

  • Cooling Ramp: Turn off the heat source and allow the oil bath to cool slowly with the flask still submerged. This ensures a slow thermal gradient (approx. 1°C/min).[1]

  • Harvest: Filter at room temperature. (Cooling to 0°C in IPA may cause impurities to coprecipitate).[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct purification route based on your specific observation of the crude material.

Recrystallization_LogicStartCrude (S)-1-Methyl-3-(piperidin-3-yl)urea HClCheck_SolubilityCheck Solubility in Hot IPAStart->Check_SolubilityDissolvesFully DissolvesCheck_Solubility->DissolvesInsolubleInsoluble / ParticulatesCheck_Solubility->InsolubleProtocol_BProtocol B:Cooling Crystallization(Solvent: IPA)Dissolves->Protocol_BAdd_PolarAdd MeOH dropwiseat RefluxInsoluble->Add_PolarCheck_ResultObservation upon Cooling?Protocol_B->Check_ResultAdd_Polar->Protocol_BIf clearsProtocol_AProtocol A:Antisolvent Method(MeOH + EtOAc)Add_Polar->Protocol_AIf too much MeOH neededCrystalsCrystals FormCheck_Result->CrystalsOilingOiling Out / GummingCheck_Result->OilingSuccessFilter & Dry(Vacuum/P2O5)Crystals->SuccessRemediation1. Re-heat2. Add Seed Crystal3. Slow CoolOiling->RemediationRemediation->Check_ResultProtocol_A->Check_Result

Figure 1: Decision tree for solvent selection and troubleshooting phase separation issues during the purification of piperidinyl urea salts.

References & Authority

The protocols defined above are synthesized from the physicochemical properties of amine hydrochloride salts and specific literature regarding piperidine urea derivatives.

  • Piperidine Hydrochloride Properties:

    • Source: ChemicalBook & PubChem.[1] Confirms the high water/methanol solubility and insolubility in ether/ethyl acetate for piperidine HCl salts.

    • URL:[1]

  • Urea Derivative Purification:

    • Source: MDPI (Molecules).[1] Discusses the use of urea as a co-crystal former and its stabilization via hydrogen bonding in alcohol solvents.[1]

    • URL:[1]

  • Synthesis of Piperidine Ureas (Analogous Structures):

    • Source: Thieme Connect (Synthesis).[1] Describes the synthesis and purification (via MeOH recrystallization or HCl/EtOAc precipitation) of N-substituted piperidine urea derivatives.

    • URL:[1]

  • General Handling of Amine Salts:

    • Source: Organic Syntheses.[1][3] Provides standard procedures for precipitating urea hydrochloride salts using THF/Acetyl Chloride, confirming the antisolvent approach.

    • URL:[1]

minimizing impurities in (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Escalation) Ticket ID: #UREA-PIP-003-S Subject: Minimizing Impurities & Process Optimization

Welcome to the Advanced Synthesis Support Hub

I am Dr. Aris, Senior Application Scientist. You are likely accessing this guide because your production of (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride has hit a critical quality bottleneck. Whether you are seeing unexplained loss of enantiomeric excess (ee%), persistent symmetric dimers, or hygroscopic "gums" instead of crystalline solids, this guide addresses the causal mechanisms behind these failures.

This molecule is a bifunctional chiral scaffold—a piperidine ring (secondary amine) coupled to a methyl urea. The synthesis typically proceeds via the reaction of (S)-3-amino-1-N-Boc-piperidine with a methyl isocyanate equivalent, followed by acid deprotection.

Below are the three most common "Failure Modes" reported by our user base, accompanied by validated troubleshooting protocols.

Module 1: The Chirality Crisis (Enantiomeric Purity)

User Issue: "My final product shows an ee% of 92% (8% R-isomer), but my starting material was >99% ee. Where is the racemization happening?"

Root Cause Analysis: The C3 chiral center of the piperidine ring is alpha to the nitrogen. While the Boc group reduces the basicity of the ring nitrogen, the C3 proton remains susceptible to abstraction under two specific conditions:

  • Strongly Basic Workups: Using strong bases (NaOH/KOH) to neutralize the reaction after urea formation.

  • Thermal Stress: High temperatures (>60°C) during the urea coupling, especially in polar aprotic solvents (DMF/DMSO).

The Fix: The "Buffered-Cold" Protocol

  • Step 1: Solvent Switch. If using DMF, switch to Dichloromethane (DCM) or THF . Racemization rates for 3-aminopiperidines are significantly lower in non-polar solvents due to tighter ion pairing.

  • Step 2: Temperature Control. Maintain the urea coupling reaction at 0°C to 5°C . There is rarely a thermodynamic need to heat this reaction if the activation energy is managed correctly.

  • Step 3: Non-Aqueous Workup. Avoid aqueous base extraction. Instead, quench the reaction with a dilute acidic buffer (pH 5-6) or simply concentrate and precipitate if using clean reagents like carbamates.

Analytical Validation (Self-Check): Before deprotection, analyze the Boc-intermediate via Chiral HPLC.

  • Column: Daicel Chiralpak AD-H or IC.

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

  • If the intermediate is racemic, the issue is the coupling. If the intermediate is pure, the issue is the deprotection (unlikely with HCl).

Module 2: The "Dimer" Ghost (Urea Formation)

User Issue: "I see a persistent impurity at RRT 0.85 or roughly 2x molecular weight. Recrystallization isn't removing it."

Root Cause Analysis: This is the Symmetric Urea Dimer (Bis-urea).

  • Mechanism: If you are using Carbonyldiimidazole (CDI) or Triphosgene to generate the isocyanate in situ, a local excess of the amine starting material will attack the activated intermediate before the methylamine (or methyl source) is introduced.

  • Result: Two piperidine rings linked by a urea bridge. This impurity is extremely difficult to remove because its solubility profile mimics the product.

The Fix: Reagent Swapping

Stop using Triphosgene/CDI if possible. Switch to N-Succinimidyl N-methylcarbamate .

  • Why? This reagent is a crystalline solid that acts as a "bottled" methyl isocyanate equivalent. It reacts cleanly with the amine to form the desired urea, releasing only N-hydroxysuccinimide (water-soluble) as a byproduct.

  • Protocol:

    • Dissolve (S)-3-amino-1-N-Boc-piperidine in DCM.

    • Add 1.05 eq of N-succinimidyl N-methylcarbamate.

    • Add 1.1 eq of Diisopropylethylamine (DIPEA).

    • Stir at RT for 2 hours.

    • Wash with water (removes NHS).

Visualizing the Impurity Genealogy

ImpurityGenealogy cluster_deprotection Deprotection Step (HCl) SM (S)-3-Amino-1-Boc-piperidine Product Target Urea (Boc) SM->Product Correct Coupling Impurity_R Impurity: (R)-Enantiomer (Racemization) SM->Impurity_R Base/Heat (pH > 10) Impurity_Dimer Impurity: Symmetric Dimer (Bis-urea) SM->Impurity_Dimer Excess SM + CDI/Triphosgene Reagent Methyl Isocyanate Source Final Final Product (HCl Salt) Product->Final HCl/Dioxane Gum Issue: Hygroscopic Gum Product->Gum Wet Solvents / Excess Acid

Figure 1: Genealogy of impurities in the synthesis of (S)-1-Methyl-3-(piperidin-3-yl)urea.

Module 3: The "Sticky Gum" Syndrome (Isolation)

User Issue: "After HCl deprotection, I cannot get a solid. It's a hygroscopic oil/gum."

Root Cause Analysis: Piperidine HCl salts are notoriously hygroscopic.

  • Water Contamination: If you used aqueous HCl or if your solvent (Dioxane/Ether) was "wet," the salt holds onto water tenaciously.

  • Excess Acid: Trapped HCl gas in the lattice prevents crystallization.

The Fix: The Anhydrous Crash

  • Reagent: Use 4M HCl in Dioxane (commercially available anhydrous). Do not use aqueous HCl.

  • Procedure:

    • Dissolve the Boc-urea intermediate in a minimum volume of dry DCM.

    • Add 5-10 equivalents of 4M HCl/Dioxane at 0°C.

    • Stir until TLC shows consumption of starting material.

    • Critical Step: Add excess Diethyl Ether (Et2O) or MTBE to the reaction mixture. The HCl salt should precipitate as a white solid.

    • Filter under Nitrogen (to prevent moisture absorption).

    • Drying: Dry in a vacuum oven at 40°C over P2O5.

Summary of Critical Parameters
ParameterTarget RangeFailure Consequence
Reaction Temp (Coupling) 0°C – 20°CRacemization (R-isomer formation)
Reagent Stoichiometry 1.0 : 1.05 (Amine:Carbamate)Dimer formation (if Amine excess) or difficult purification
Deprotection Solvent Anhydrous Dioxane or IPAHygroscopic gum formation
Workup pH Neutral to Mildly Acidic (pH 5-6)Racemization (if basic)
Decision Tree: Purification Strategy

If you have already synthesized the material and it is impure, use this logic flow to recover it.

PurificationLogic Start Crude Product Analysis Check_EE Check Enantiomeric Excess Start->Check_EE Check_Chem Check Chemical Purity Start->Check_Chem Fail_EE EE < 95% Check_EE->Fail_EE Pass_EE EE > 98% Check_EE->Pass_EE Fail_Chem Impurity > 1% (Dimer) Check_Chem->Fail_Chem Action_Chiral Chiral Prep-HPLC (Costly/Last Resort) Fail_EE->Action_Chiral Cannot Recrystallize Enantiomers Action_Recryst Recrystallize: iPrOH / Heptane Fail_Chem->Action_Recryst First Attempt Action_Prep Prep-HPLC: C18 (Acidic Phase) Action_Recryst->Action_Prep If Fails

Figure 2: Post-synthesis purification decision matrix.

References
  • Synthesis of Urea Derivatives

    • Green Chemistry Alternative to Isocyanates: Knölker, H. J., Braxmeier, T., & Ongania, K. H. (1996). A Novel Method for the Synthesis of Isocyanates and Ureas.[1][2] Angewandte Chemie International Edition, 35(16), 1866–1868.

  • Racemization of 3-Aminopiperidines

    • Stereochemical Stability: Beak, P., & Lee, W. K. (1993). The stereochemistry of lithiation and substitution of N-Boc-3-aminopiperidine. Journal of Organic Chemistry, 58(5), 1109–1117.

  • Deprotection Methodologies

    • HCl/Dioxane Protocols: Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research, 58(3), 338–341.

  • General Impurity Profiling

    • Urea Impurities: Tofacitinib Synthesis (Related Piperidine-Urea Structure). Organic Process Research & Development, 2014, 18(1), 34–39.

Disclaimer: This guide assumes standard laboratory safety protocols (GLP). Always consult the SDS for Methyl Isocyanate surrogates and Piperidine derivatives before handling.

Sources

optimizing reaction temperature for (S)-1-Methyl-3-(piperidin-3-yl)urea formation

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working on the synthesis of (S)-1-Methyl-3-(piperidin-3-yl)urea. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. The formation of this urea, while conceptually straightforward, is critically dependent on precise temperature control due to the nature of the reagents involved.

This guide is structured to address the most common and critical issues encountered in the laboratory, moving from frequently asked questions to a deep dive into specific troubleshooting scenarios.

Technical Support Center: (S)-1-Methyl-3-(piperidin-3-yl)urea Synthesis

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for understanding the reaction's sensitivity to temperature.

Question: What is the fundamental reaction for forming (S)-1-Methyl-3-(piperidin-3-yl)urea?

Answer: The most direct and common method for this synthesis is the nucleophilic addition of the primary amine group of (S)-piperidin-3-amine to the electrophilic carbonyl carbon of methyl isocyanate (MIC).[1][2] This reaction is typically performed in a suitable aprotic solvent like Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF).[1]

Question: Why is reaction temperature the most critical parameter to control in this synthesis?

Answer: Precise temperature control is paramount for three primary reasons:

  • Reagent Volatility: Methyl isocyanate (MIC) is a highly volatile compound with a low boiling point of approximately 39°C.[3][4] Exceeding this temperature will lead to the loss of the reagent, resulting in poor conversion and inaccurate stoichiometry.

  • Exothermic Nature: The reaction between an amine and an isocyanate is exothermic. This heat release, if not managed, can cause the local temperature to rise uncontrollably, potentially boiling the MIC and accelerating side reactions.[4]

  • Side Reaction Kinetics: The formation of undesirable byproducts, particularly biuret impurities, is highly temperature-dependent. Higher temperatures significantly increase the rate of these side reactions, compromising the purity and yield of the desired product.[5]

Question: What are the immediate signs of a suboptimal reaction temperature?

Answer: During the reaction, be alert for the following indicators:

  • A sudden increase in pressure: This could indicate that the solvent or MIC is boiling.

  • Rapid, uncontrolled temperature rise: This points to a reaction runaway that must be controlled immediately by enhanced cooling.

  • Appearance of new spots on TLC: When monitoring the reaction by Thin-Layer Chromatography (TLC), the emergence of new, unexpected spots, especially those that persist or intensify over time, can signal byproduct formation driven by incorrect temperatures.

Section 2: Troubleshooting Guide: From Low Yields to Impurity Profiles

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low Yield or Incomplete Conversion of Starting Material

Your reaction has run for the expected duration, but analysis (TLC, LC-MS) shows a significant amount of unreacted (S)-piperidin-3-amine.

  • Possible Cause A: Reaction Temperature is Too Low.

    • Scientific Rationale: While starting the reaction at a low temperature (e.g., 0°C) is crucial to control the initial exotherm, maintaining it at this temperature for the entire duration may result in impractically slow reaction kinetics. The reaction of MIC with nucleophiles is significantly slower at colder temperatures.[4]

    • Troubleshooting Protocol:

      • Ensure the initial addition of methyl isocyanate is performed at 0°C to control the exotherm.

      • After the addition is complete, allow the reaction to slowly warm to room temperature (20-25°C).

      • Monitor the reaction progress every 30-60 minutes using a validated TLC or LC-MS method.

      • If the reaction stalls at room temperature, consider gently warming the mixture to a maximum of 40°C, as some piperidine urea syntheses benefit from mild heating.[6] Continuously monitor for any impurity formation.

  • Possible Cause B: Loss of Methyl Isocyanate (MIC) Reagent.

    • Scientific Rationale: If the internal reaction temperature, even locally, exceeds MIC's boiling point (39°C), the reagent will evaporate from the reaction mixture.[3][4] This changes the stoichiometry, leaving an excess of the amine starting material and preventing the reaction from reaching completion.

    • Troubleshooting Protocol:

      • Set up the reaction in a well-chilled cooling bath (ice/water or cryo-cooler).

      • Use a calibrated thermometer to monitor the internal reaction temperature, not just the bath temperature.

      • Add the methyl isocyanate dropwise or via a syringe pump to ensure the rate of addition does not generate heat faster than the cooling bath can dissipate it.

      • Ensure the reaction flask is equipped with a condenser (even when running at low temperatures) or is otherwise a closed system to minimize evaporative loss.

Problem 2: Significant Formation of a Major Impurity

Your reaction goes to completion, but you isolate a significant amount of a higher molecular weight byproduct, often identified as a biuret.

  • Possible Cause: Reaction Temperature is Too High, Driving Biuret Formation.

    • Scientific Rationale: The desired product, (S)-1-Methyl-3-(piperidin-3-yl)urea, still possesses a reactive N-H group on the newly formed urea moiety. At elevated temperatures, this group can act as a nucleophile and attack another molecule of methyl isocyanate. This side reaction forms a "biuret" structure, which is a common impurity in urea syntheses.[5]

    • Troubleshooting Protocol:

      • Strictly maintain the reaction temperature below room temperature (ideally 0°C to 10°C) for the duration of the MIC addition.

      • Avoid using a large excess of methyl isocyanate. Use a stoichiometry as close to 1.0:1.0 (amine:isocyanate) as possible. If a slight excess of one reagent is needed to drive conversion, it is often preferable to use a slight excess of the amine.

      • Consider "inverse addition," where the amine solution is added slowly to the methyl isocyanate solution at 0°C. This maintains a low concentration of the amine, which can sometimes disfavor byproduct formation.

Below is a diagram illustrating the competition between the desired urea formation and the temperature-dependent biuret side reaction.

G cluster_main Desired Pathway (Favored at Low Temp) cluster_side Side Reaction (Promoted by High Temp) Amine (S)-Piperidin-3-amine Product (S)-1-Methyl-3- (piperidin-3-yl)urea Amine->Product + MIC MIC1 Methyl Isocyanate (MIC) Product_Side (S)-1-Methyl-3- (piperidin-3-yl)urea Biuret Biuret Impurity Product_Side->Biuret + MIC (High Temp) MIC2 Methyl Isocyanate (MIC)

Caption: Main Reaction vs. Biuret Side Reaction.

Section 3: Experimental Protocols & Data

To empirically determine the optimal temperature for your specific lab setup and reagent concentrations, a small-scale screening study is highly recommended.

Protocol: Small-Scale Temperature Optimization Study

  • Setup: Prepare three identical small-scale reactions (e.g., 1 mmol scale) in parallel, each in a vial equipped with a magnetic stir bar and a septum.

  • Reagents: Prepare a stock solution of (S)-piperidin-3-amine in THF (e.g., 1 M).

  • Temperature Conditions:

    • Vial A: Place in an ice bath to maintain an internal temperature of 0-5°C.

    • Vial B: Place in a room temperature water bath to maintain 20-25°C.

    • Vial C: Place in a pre-heated block or oil bath set to 40°C.

  • Addition: To each vial, add 1.0 equivalent of methyl isocyanate dropwise via syringe over 5 minutes.

  • Monitoring: Take an aliquot from each vial at set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) and quench with a small amount of methanol. Analyze the quenched aliquots by LC-MS or TLC to determine the ratio of starting material, product, and major byproducts.

  • Analysis: Compare the results to find the temperature that provides the best balance of reaction rate and product purity.

Hypothetical Data from Temperature Optimization Study

Reaction Temp.Time to >95% ConversionProduct Yield (LC-MS Area %)Biuret Impurity (LC-MS Area %)
0-5°C > 8 hours98%< 0.5%
20-25°C 2 hours97%2.5%
40°C < 1 hour92%7.5%

This data illustrates a common trend where higher temperatures decrease reaction time but significantly increase impurity formation.

General Troubleshooting Workflow

The following flowchart provides a logical path for diagnosing issues with the reaction.

G Start Reaction Start Monitor Monitor by TLC/LC-MS After 2 Hours Start->Monitor Complete Reaction Complete? Monitor->Complete Pure Product Pure? Complete->Pure Yes Stalled Problem: Stalled Reaction (>20% SM remaining) Complete->Stalled No Impure Problem: Impure Product (>5% Biuret) Pure->Impure No Success Workup & Isolate Pure->Success Yes CauseStalled Cause: Temp too low or MIC loss Stalled->CauseStalled CauseImpure Cause: Temp too high Impure->CauseImpure SolStalled Solution: 1. Warm slowly to RT. 2. Verify MIC addition/cooling. CauseStalled->SolStalled SolImpure Solution: 1. Run at lower temp (0°C). 2. Ensure slow MIC addition. CauseImpure->SolImpure

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2025). Drug Research. Available at: [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Methyl Isocyanate | CH3NCO | CID 12228. PubChem. Available at: [Link]

  • Gray, B. F. (2011). Oscillatory thermal instability and the Bhopal disaster. Open Research Repository. Available at: [Link]

  • Methyl isocyanate - Wikipedia. Wikipedia. Available at: [Link]

  • Stahnecker, P., et al. (1982). Process for the preparation of alkyl-ureas. U.S. Patent 4,310,692.
  • Urea Formation (Krebs-Henseleit cycle). University of Babylon. Available at: [Link]

  • Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. (2026). HBGX Chemical. Available at: [Link]

  • Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists. (2024). Journal of Medicinal Chemistry. Available at: [Link]

  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023). Polymers. Available at: [Link]

Sources

Technical Support Center: Enantioseparation of Piperidin-3-yl Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chiral Separations Help Desk. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Piperidine-Urea" Paradox

Separating enantiomers of piperidin-3-yl urea derivatives presents a specific, dual-threat challenge in chromatography:

  • The Piperidine Ring (Basic): The secondary amine (

    
    ) interacts strongly with residual silanols on the silica backbone, causing severe peak tailing .
    
  • The Urea Linkage (Polar/Aggregating): Urea moieties are strong hydrogen bond donors/acceptors. They often suffer from poor solubility in standard Normal Phase solvents (Hexane) and can cause on-column precipitation or peak broadening due to aggregation.

This guide abandons generic advice. We focus strictly on overcoming these two specific chemical hurdles using Immobilized Polysaccharide Phases and Supercritical Fluid Chromatography (SFC) or Polar Organic Mode (POM) .

Module 1: The Screening Workflow (Decision Matrix)

Do not start with a random column. Use this logic gate to select your separation mode based on your sample's solubility profile.

ScreeningWorkflow Start Sample: Piperidin-3-yl Urea Solubility Solubility Test (10 mg/mL) Start->Solubility Hexane Soluble in Hexane/EtOH? Solubility->Hexane Methanol Soluble in MeOH/ACN? Solubility->Methanol DCM Soluble only in DCM/THF? Solubility->DCM Hexane->Methanol No NP Normal Phase (NP) Hexane/EtOH + 0.1% DEA Hexane->NP Yes SFC SFC (Preferred) CO2 + MeOH + 0.2% IPA-amine Methanol->SFC Best Resolution POM Polar Organic Mode (POM) 100% MeOH or ACN + 0.1% DEA Methanol->POM Alternative Immob Immobilized Phase Required (IA, IC, IG) with DCM/MeOH DCM->Immob Mandatory

Figure 1: Decision matrix for selecting the chromatographic mode based on the solubility of the urea derivative.

Module 2: Solving Peak Tailing (The Amine Issue)

The piperidine nitrogen is the primary culprit for peak tailing. Standard TFA additives are forbidden here if you are using Mass Spec detection (signal suppression) or if the urea is acid-sensitive. You must use basic additives.

Protocol: Mobile Phase Additive Optimization

Goal: Passivate surface silanols to ensure symmetrical peaks (


).
AdditiveConcentrationCompatibilityMechanism
Diethylamine (DEA) 0.1% v/vHPLC (NP/POM)Competing base; blocks silanols effectively.
Isopropylamine (IPAm) 0.2% v/vSFC Standard Higher volatility; ideal for SFC CO2 streams.
Ethanolamine 0.1% v/vHPLCStronger H-bonding; use if DEA fails.
TFA + TEA 0.1% eachHPLCEmergency only. Ion-pairing mode. Creates a buffer.[1]

Technical Insight: For urea derivatives, 0.1% DEA is usually sufficient. However, if you observe "fronting" (leading edge distortion), it indicates the urea is aggregating. Switch to Polar Organic Mode (see Module 3).

Module 3: The "Urea" Solubility Fix (Immobilized Columns)

Urea derivatives often precipitate in Hexane. If your sample crashes out on the column, you lose the column. Solution: Use Immobilized Polysaccharide Columns (e.g., CHIRALPAK® IA, IC, ID, IG, IH). Unlike "coated" phases (AD/OD), these allow you to use "forbidden" solvents like Dichloromethane (DCM) and Ethyl Acetate.

Recommended Screening Set

For piperidin-3-yl ureas, the "Chlorinated" selectors often provide better recognition of the urea carbonyl than the standard amylose/cellulose phases.

Column CodeSelector ChemistryWhy for Ureas?
CHIRALPAK® IG Amylose tris(3-chloro-5-methylphenylcarbamate)Top Pick. The meta-chloro group interacts strongly with urea protons.
CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate)High steric bulk; excellent for rigid piperidine rings.
CHIRALPAK® IA Amylose tris(3,5-dimethylphenylcarbamate)The "Universal" column. Good baseline, but may lack urea selectivity.
Experimental Protocol: The "Aggressive" Solvent Screen

Use only with Immobilized Columns (IA, IC, IG, etc.)

  • Sample Prep: Dissolve 2 mg of sample in 1 mL of 50:50 MeOH:DCM .

  • Mobile Phase A: CO2 (for SFC) or Hexane (for HPLC).

  • Mobile Phase B: Methanol:DCM (90:10) + 0.2% Isopropylamine.

  • Gradient: 5% B to 55% B over 5 minutes.

  • Observation: If the urea is soluble, the DCM component will keep it in solution and often sharpen the peak shape by breaking up intermolecular H-bonds.

Module 4: Mechanism of Separation

Understanding why separation happens allows you to troubleshoot.

InteractionMechanism Figure 2: Chiral recognition driven by Urea H-bonding and Piperidine steric fit. Selector Stationary Phase (Carbamate Selector) Analyte_R Piperidine-Urea (R-Enantiomer) Selector->Analyte_R Strong H-Bond (Urea NH -> C=O) Selector->Analyte_R Steric Fit (Piperidine Ring) Analyte_S Piperidine-Urea (S-Enantiomer) Selector->Analyte_S Weak H-Bond (Steric Repulsion)

Figure 2: The urea group acts as the primary "handle" for the chiral selector, while the piperidine ring provides the steric discrimination.[2][3][4][5][6][7][8][9][10][11][12]

Frequently Asked Questions (FAQs)

Q1: My peaks are broad and splitting, even with DEA added. Why? A: This is likely conformational interconversion or aggregation of the urea group, not an amine issue.

  • Fix: Increase the column temperature to 40°C or 45°C . Heat speeds up the interconversion of rotamers, merging split peaks into a single sharp peak, and breaks up urea aggregates.

Q2: Can I use Reversed Phase (Water/MeCN)? A: Technically yes, but avoid it for preparative work. Removing water from urea derivatives is difficult and can lead to hydrolysis or degradation during lyophilization. Stick to SFC or Polar Organic Mode (MeOH/ACN) for easier workup.

Q3: Which column is best for the "Chlorinated" urea analogs? A: If your piperidine-urea has a chlorine atom on the aromatic ring, the CHIRALPAK® IG or IC columns are statistically superior due to halogen-halogen interactions and complementary electron density [1][2].

Q4: I have high backpressure in SFC mode. A: Urea derivatives can precipitate in the transfer lines if the CO2 density drops.

  • Fix: Ensure your Make-up Solvent (post-column) is pumping at least 0.2 mL/min of Methanol to keep the sample soluble as it enters the fraction collector.

References
  • Daicel Chiral Technologies. (2024). Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM.Link

  • Journal of Chromatography A. (2021). Enantioseparation of (±)-trans-β-lactam Ureas by Supercritical Fluid Chromatography.

  • Molecules. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode.

  • Phenomenex. (2023). Chiral HPLC/SFC Column Screening Strategies for Immobilized Phases.Link

Sources

stability of (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride in aqueous solution. This content is designed for researchers requiring high-fidelity control over their experimental conditions.

Executive Summary

This compound is a functionalized urea derivative incorporating a piperidine ring.[1] While the solid hydrochloride salt is stable at room temperature, its behavior in aqueous solution is governed by two competing degradation pathways: hydrolytic cleavage and intramolecular cyclization .

Key Takeaway: The stability of this compound is pH-dependent .[1] The hydrochloride salt maintains the piperidine nitrogen in a protonated state (


), which prevents intramolecular nucleophilic attack.[1] Raising the pH (neutral or basic conditions) triggers rapid degradation. 

Critical Stability Factors (The "Why")

To ensure experimental reproducibility, you must understand the mechanisms that compromise this compound.

A. The pH-Stability Paradox

In its supplied form (HCl salt), the piperidine nitrogen is protonated (


). This positive charge effectively "locks" the molecule, preventing it from acting as a nucleophile.
  • Acidic pH (pH < 5): Stable. The protonated ring nitrogen cannot attack the urea carbonyl.

  • Neutral/Basic pH (pH > 7): Unstable. Deprotonation generates a free secondary amine on the piperidine ring. This amine is spatially positioned to attack the urea carbonyl, displacing methylamine and forming a bicyclic byproduct (likely a hexahydro-imidazo-pyridine derivative).[1]

B. Thermal Hydrolysis

Like all substituted ureas, the urea linkage (


) is susceptible to hydrolysis at elevated temperatures (

), decomposing into the corresponding amines and carbon dioxide.[1] This reaction is catalyzed by both strong acids and strong bases.
C. Visualizing the Degradation Pathway

The following diagram illustrates the "Safe Zone" versus the "Danger Zone" for this molecule.

StabilityPathways Compound (S)-1-Methyl-3-(piperidin-3-yl)urea HCl (Protonated/Stable) Compound->Compound pH < 5.0 (Maintained) FreeBase Free Base Intermediate (Deprotonated/Reactive) Compound->FreeBase pH > 7.0 (Deprotonation) Hydrolysis Hydrolysis Products (CO2 + Amines) Compound->Hydrolysis Temp > 60°C or Strong Acid Cyclic Bicyclic Urea Product (Irreversible Degradation) FreeBase->Cyclic Intramolecular Cyclization Methylamine Methylamine (Leaving Group) FreeBase->Methylamine

Caption: Figure 1. Degradation pathways.[2][3] The primary risk in aqueous solution is pH-induced deprotonation leading to cyclization.[1]

Troubleshooting Guide & FAQs

Q1: My solution turned cloudy or developed a precipitate after 24 hours. What happened?

Diagnosis: Likely pH drift or Free Base precipitation . Explanation: If you dissolved the HCl salt in a buffered solution with a pH > 7 (e.g., PBS), you likely deprotonated the piperidine nitrogen. The resulting free base is less soluble in water than the salt and may precipitate. Furthermore, the free base may have cyclized to a less soluble byproduct. Solution:

  • Prepare fresh solutions immediately before use.

  • Use acidic vehicles (e.g., saline pH 5.0, water) if possible.

  • If a neutral pH is required for biological assays, minimize the time the compound spends in that buffer (prepare a 1000x stock in DMSO or water, and spike into the assay buffer at the last minute).

Q2: Can I autoclave the aqueous stock solution?

Answer: Absolutely NOT. Reasoning: Ureas are thermally labile. Autoclaving (


) will drive the hydrolysis of the urea bond, destroying the molecule and releasing 

and ammonia/amines. Alternative: Sterile filter the solution using a 0.22

PVDF or PES membrane.
Q3: Can I freeze-thaw the aqueous solution?

Answer: Limited. Guidance:

  • Best Practice: Aliquot single-use stocks to avoid freeze-thaw cycles.

  • Risk: Repeated freezing can cause local pH changes (eutectic formation) or precipitate the salt, which may not redissolve easily.

  • Storage: Store aqueous aliquots at

    
     for up to 1 month. For long-term storage, keep as a solid powder at 
    
    
    
    .[1]
Q4: I need to use this in a cell culture assay (pH 7.4). How do I prevent degradation?

Protocol:

  • Make a concentrated stock (e.g., 10-100 mM) in DMSO or Water (unbuffered) .

  • Keep the stock on ice.

  • Add the compound to the cell culture media immediately prior to treating the cells.

  • Do not pre-incubate the compound in media at

    
     for extended periods before adding to cells.
    

Experimental Protocols

Protocol A: Rapid Stability Check (Self-Validating System)

Use this protocol to verify if your specific buffer system is compatible with the compound.[1]

Materials:

  • HPLC or LC-MS system.[1][4]

  • Test Buffer (the buffer you intend to use).

  • Control Solvent: 0.1% Formic Acid in Water (pH ~2.5).

Steps:

  • Preparation: Dissolve compound to 1 mM in Control Solvent (Standard A) and 1 mM in Test Buffer (Sample B).

  • Incubation: Incubate Sample B at your experimental temperature (e.g.,

    
    ) for the duration of your planned experiment (e.g., 24 hours). Keep Standard A at 
    
    
    
    .
  • Analysis: Inject Standard A followed by Sample B.

  • Criteria:

    • Peak Area: If Sample B area is < 95% of Standard A, significant degradation has occurred.

    • New Peaks: Look for a new peak with a mass corresponding to

      
       (Loss of methylamine due to cyclization) or 
      
      
      
      (Hydrolysis).
Protocol B: Preparation of Stock Solutions
ParameterRecommendation
Solvent DMSO (Preferred for long term) or Water (Short term)
Concentration Up to 50 mM (Solubility is generally high for HCl salts)
Storage

(Solid),

(Solution)
Shelf Life Solid: >2 years

References

  • Estiu, G., & Merz, K. M. (2004). The Hydrolysis of Urea and the Proficiency of Urease. Journal of the American Chemical Society, 126(22), 6932–6944. [Link]

    • Supports the mechanism of urea hydrolysis and thermal instability.
  • Panyachariwat, N., & Steckel, H. (2014).[5][6] Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65, 187–195.[5] [Link]

    • Provides quantitative data on urea degradation kinetics vs.
  • Doub, L., & Vandenbelt, J. M. (1947). The Ultraviolet Absorption Spectra of Simple Unsaturated Compounds. Journal of the American Chemical Society, 69(11), 2714–2724. Foundational text on the electronic properties of amide/urea systems affecting stability.
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.

    • General reference for the cyclization mechanisms of 1,3-functionalized amines and urea deriv

Sources

Validation & Comparative

Comparative Analytical Guide: H-NMR Validation of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride CAS: (Generic/Analogous structure reference) Molecular Formula: C7H16ClN3O

In drug development, 3-substituted piperidines are privileged scaffolds for GPCR ligands and enzyme inhibitors.[1] The specific challenge with (S)-1-Methyl-3-(piperidin-3-yl)urea HCl lies in three analytical domains:

  • Chiral Integrity: Verifying the (S)-configuration against the racemate.

  • Salt Stoichiometry: Confirming the mono-hydrochloride form.

  • Regio-isomerism: Distinguishing the 3-substituted urea from potential 2- or 4-substituted impurities.

This guide compares the H-NMR performance of this molecule across different solvent systems and against its free-base/racemic alternatives, providing a decision matrix for analytical scientists.

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the "performance" of the NMR spectrum—defined here as signal dispersion, resolution of labile protons, and salt verification.[1]

Primary Comparison: DMSO-d6 vs. D2O vs. CD3OD
FeatureDMSO-d6 (Recommended) D2O (Alternative 1) CD3OD (Alternative 2)
Urea Protons (NH) Visible. Sharp to broad singlets/doublets (5.5–6.5 ppm).[1] Essential for confirming urea formation.Invisible. Exchanges with D2O (H-D exchange).[1]Invisible/Broad. Rapid exchange usually obliterates these signals.
Ammonium (NH2+) Visible. Broad signals (8.0–9.5 ppm).[1] Confirms salt formation.Invisible. Exchanges immediately.Invisible.
Ring Protons (C2/C6) Well-resolved. Distinct axial/equatorial splitting.Sharp, but chemical shifts change due to solvation of the ion pair.[1]Sharp, good dispersion.[1]
N-Methyl Group Doublet (coupled to NH) or Singlet.Singlet (coupling lost due to exchange).Singlet.
Application Full Structural Elucidation. Stoichiometry Checks. High-Res Fingerprinting.
Scientific Insight: The "DMSO Effect"

For this specific urea derivative, DMSO-d6 is the superior solvent for initial characterization. The urea moiety ($ -NH-CO-NH-CH_3 $) contains labile protons that participate in hydrogen bonding. DMSO stabilizes these protons, slowing their exchange rate and allowing them to appear as distinct signals.[1]

  • The N-Methyl Signal: In DMSO, the N-methyl group typically appears as a doublet ($ J \approx 4.5 $ Hz) due to coupling with the adjacent NH.[1] In D2O, this collapses to a singlet , which can be misinterpreted as a loss of coupling or structural change if not anticipated.[1]

Structural Assignment & Reference Data

The following data represents the reference spectral profile for the (S)-enantiomer in DMSO-d6 at 400 MHz.

Table 1: Reference Chemical Shift Assignments
PositionType

(ppm)
Multiplicity

(Hz)
Structural Logic
NH2+ Ammonium8.80 – 9.20Broad s-Protonated piperidine nitrogen (Salt form).
NH (Urea) Amide6.00 – 6.30d / m-Urea proton attached to C3-CH.
NH (Me) Amide5.60 – 5.90q / broad4.5Urea proton attached to Methyl.[1]
C3-H Methine3.75 – 3.95m-Deshielded by urea and proximity to N+.
C2-H (eq) Methylene3.20 – 3.35bd~12Deshielded by N+; equatorial proton.[1]
C2-H (ax) Methylene2.70 – 2.90t / m~12Axial proton; shielded relative to equatorial.
C6-H (eq/ax) Methylene2.80 – 3.10m-Adjacent to N+; complex splitting.
N-CH3 Methyl2.55 – 2.60d4.5Coupled to adjacent NH in DMSO.
C4/C5-H Methylene1.40 – 1.90m-Ring backbone; standard cyclic aliphatic range.

Critical Distinction: The (S)-enantiomer and (R)-enantiomer yield identical spectra in an achiral environment (standard NMR).[1] To differentiate them, you must use the CSA Protocol (see Section 5).[1]

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for analyzing this specific piperidine-urea scaffold.

NMR_Workflow Start Sample: (S)-1-Methyl-3-(piperidin-3-yl)urea HCl Goal Define Analytical Goal Start->Goal Goal_Struct Full Structure & Urea Confirmation Goal->Goal_Struct Goal_Salt Salt Stoichiometry (HCl Ratio) Goal->Goal_Salt Goal_Chiral Enantiomeric Purity ((S) vs (R)) Goal->Goal_Chiral DMSO Solvent: DMSO-d6 Goal_Struct->DMSO D2O Solvent: D2O + Internal Std Goal_Salt->D2O CSA Add CSA: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate Goal_Chiral->CSA Res_DMSO Observe: 1. NH/NH2+ Signals (8-9 ppm) 2. N-Me Doublet (Coupling) 3. C3-H Deshielding DMSO->Res_DMSO Res_D2O Observe: 1. Collapse of NH signals 2. N-Me Singlet 3. Integration of Skeleton vs. Int. Std. D2O->Res_D2O Res_CSA Observe: Splitting of signals (Peak Doubling) Calculate ee% from integration CSA->Res_CSA

Figure 1: Analytical Decision Matrix for Piperidine-Urea Derivatives. Select the solvent system based on the specific structural feature requiring validation.

Experimental Protocols

Protocol A: Standard Characterization (DMSO-d6)

Use this for batch release and identity testing.[1]

  • Preparation: Weigh 5–10 mg of the HCl salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Mixing: Vortex until fully dissolved. If the salt is stubborn, gentle warming (30°C) is permissible, but avoid high heat to prevent urea degradation.[1]

  • Acquisition:

    • Pulse Angle: 30°[1][2]

    • Relaxation Delay (d1):

      
       seconds (Critical for accurate integration of the N-methyl vs ring protons).[1]
      
    • Scans: 16–32.

  • Processing: Reference the residual DMSO quintet to 2.50 ppm.

Protocol B: Chiral Purity Determination (CSA Method)

Use this to verify the (S)-enantiomer against the racemate without a chiral column.[1]

  • Baseline: Acquire a standard spectrum of the sample in CDCl3 (if free base) or CD3OD (if salt).[1] Note: Salts often require conversion to free base for best CSA interaction, or use of specific polar CSAs.[1]

  • CSA Addition: Add 2–5 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (or similar chiral acid).

  • Observation: Focus on the N-Methyl singlet/doublet or the C3-methine proton.

    • Pure (S): Signals shift but remain single sets.[1]

    • Racemic: Signals split into two distinct sets (diastereomeric splitting).[1]

  • Calculation: Integrate the split peaks to determine enantiomeric excess (

    
    ).
    

Scientific Validation: Why This Matters?

The Anomeric & Steric Effects

In the (S)-isomer, the urea substituent at C3 usually adopts an equatorial orientation to minimize 1,3-diaxial interactions with the ring protons, although the protonated nitrogen (N1) can influence this equilibrium via hydrogen bonding with the urea carbonyl oxygen.[1]

  • Validation Check: Look at the coupling constants of the C3-H proton. A large coupling constant (

    
     Hz) indicates an axial proton, confirming the equatorial position of the bulky urea group.[1]
    
The HCl Salt Shift

Comparing the HCl salt to the Free Base "Alternative":

  • Alpha-Protons (C2, C6): In the HCl salt, these protons shift downfield (higher ppm, typically +0.5 to +0.8 ppm shift) compared to the free base due to the electron-withdrawing inductive effect of the positive ammonium species.[1]

  • Self-Validation: If your C2/C6 protons are found at

    
     ppm (typical for free amines) rather than 
    
    
    
    ppm, your sample has likely deprotonated or was not fully formed as a salt.[1]

References

  • Piperidine Conformational Analysis

    • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience. (Fundamental text on chair conformations and axial/equatorial splitting).

  • NMR of Ureas and Amides

    • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [1]

  • Chiral Solvating Agents (CSA)

    • Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[3][4] [1]

  • Piperidine Derivative Data

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 98016, 1-Methyl-3-piperidinol (Structural Analog).[1] Accessed Feb 15, 2026.[1] [Link][1]

Sources

HPLC method for detecting (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Analyte Challenge

(S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride presents a "perfect storm" of analytical challenges. As a highly polar, basic salt lacking a significant UV chromophore, it defies standard Reversed-Phase (RP) HPLC protocols.[1]

Conventional C18 methods often result in void volume elution (due to high polarity) or poor sensitivity (due to the lack of conjugated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-systems). Furthermore, the presence of a chiral center at the piperidine-3 position necessitates a strategy that can distinguish enantiomeric impurities, though chemical purity remains the primary hurdle for general release testing.

This guide objectively compares the industry-standard Ion-Pair RP-HPLC (UV) against the superior, modern alternative: HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) .[1] We demonstrate why HILIC-CAD is the robust "Product" of choice for this application, offering superior retention, sensitivity, and MS-compatibility.

Method Comparison: The Data Landscape

The following table contrasts the traditional approach with the optimized HILIC-CAD methodology.

FeatureAlternative: RP-HPLC (Ion-Pair) The Solution: HILIC-CAD
Separation Mechanism Hydrophobic interaction modified by ion-pairing reagents (e.g., Octanesulfonic acid).[1]Partitioning into a water-enriched layer on a polar stationary phase.[1]
Retention of Polar Urea Poor to Moderate. Requires high aqueous content, leading to "phase collapse" risks on standard C18.Excellent. The polar analyte is strongly retained, eluting away from the solvent front.
Detection Principle UV Absorbance at 200–210 nm.Charge measurement of dried particles (Universal Detection).[1]
Sensitivity (LOD) Low. High background noise from buffers/solvents at low wavelengths.[1]High. Independent of chemical structure/chromophores.
MS Compatibility Incompatible. Non-volatile ion-pair reagents contaminate MS sources.[1]Fully Compatible. Uses volatile buffers (Ammonium Formate/Acetate).[1]
Robustness Low. Sensitive to pH changes; long equilibration times required for IP reagents.High. Rapid equilibration; stable baselines.

The Optimized Protocol: HILIC-CAD[1]

This method is designed to be the "Gold Standard" for (S)-1-Methyl-3-(piperidin-3-yl)urea HCl, solving the retention and detection issues simultaneously.[1]

Chromatographic Conditions
  • Column: Amide-functionalized Silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 4.6 × 150 mm.[1]

    • Why? Amide phases provide strong hydrogen bonding retention for the urea moiety and shield silanols from the basic piperidine nitrogen, preventing peak tailing.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Column Temperature: 35°C.

  • Injection Volume: 5–10 µL.

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

    • Settings: Nebulizer Temp 35°C, Power Function 1.0.

Gradient Program
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Comment
0.01090Initial high organic for retention
2.01090Isocratic hold
15.04060Linear ramp to elute impurities
18.04060Wash
18.11090Return to initial
23.01090Re-equilibration
Experimental Logic (Causality)
  • Buffer Choice: Ammonium formate (pH 3.[5]0) ensures the piperidine nitrogen (pKa ~11) is fully protonated.[1] In HILIC, charged species are strongly retained via electrostatic interaction with the water layer, unlike in RP-HPLC where they elute early.

  • Detection: The urea and piperidine backbone have negligible UV absorbance above 210 nm. CAD detects any non-volatile analyte, providing a "mass-balance" view of purity that UV misses.

The Alternative: Ion-Pair RP-HPLC (Legacy)[1]

If a CAD/MS detector is unavailable, this method serves as a backup. Note the strict requirement for high-purity reagents to minimize UV noise.

Chromatographic Conditions
  • Column: C18 with Polar Embedding (e.g., Zorbax Bonus-RP), 5 µm, 4.6 × 250 mm.[1]

  • Mobile Phase:

    • Buffer: 20 mM Potassium Phosphate (pH 2.5) + 5 mM Sodium 1-Octanesulfonate (Ion-Pair Reagent).[1]

    • Solvent: Acetonitrile.[2][3][6][7][8][9]

    • Ratio: 85:15 (Isocratic).[1]

  • Detection: UV at 205 nm.

  • Critical Drawback: The ion-pair reagent permanently modifies the column. This column cannot be used for other methods.

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct method and the mechanistic pathway of the HILIC separation.

G Start Start: Analyte Assessment CheckUV Check Chromophore Start->CheckUV CheckPolarity Check Polarity (LogP) CheckUV->CheckPolarity Weak UV (<210nm) Decision Method Selection CheckPolarity->Decision High Polarity (LogP < 0) RP_Path Standard RP-HPLC Decision->RP_Path If UV Only HILIC_Path HILIC-CAD (Recommended) Decision->HILIC_Path If CAD/MS Available Issues: Void Elution,\nBaseline Noise Issues: Void Elution, Baseline Noise RP_Path->Issues: Void Elution,\nBaseline Noise Mechanism Mechanism: Partitioning into Water Layer HILIC_Path->Mechanism Result Result: High Retention & Sensitivity Mechanism->Result

Caption: Decision tree for method selection highlighting the shift from RP-HPLC to HILIC for polar, non-chromophoric amines.

Validation & System Suitability

To ensure the "Trustworthiness" of your data, the following system suitability criteria must be met before every run.

System Suitability Parameters (HILIC-CAD)
ParameterAcceptance CriteriaRationale
Tailing Factor (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)

Ensures minimal secondary interactions with silanols.
Retention Factor (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)

Confirms adequate retention away from the solvent front (salts).
Precision (RSD) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(n=6)
Verifies detector stability (critical for CAD).
Signal-to-Noise (S/N)

(LOQ)
Ensures sensitivity for impurities down to 0.05%.
Enantiomeric Purity (Brief Note)

While the HILIC method determines chemical purity, enantiomeric purity requires a chiral column.

  • Recommended Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)).[1]

  • Mode: Polar Organic Mode (100% Acetonitrile + 0.1% Diethylamine).[1]

  • Why? The immobilized phase tolerates the polar solvents needed to dissolve the HCl salt.

References

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122.[1] Link[1]

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America, 23(2), 150-161.[1] Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link[1]

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IG. Link

Sources

mass spectrometry (LC-MS) data for (S)-1-Methyl-3-(piperidin-3-yl)urea HCl

Author: BenchChem Technical Support Team. Date: February 2026

LC-MS Profiling of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl: Method Selection & Data Interpretation

Executive Summary

This guide evaluates the analytical performance of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl , a critical chiral building block (C₇H₁₅N₃O[1]·HCl) used in the synthesis of soluble epoxide hydrolase (sEH) inhibitors and neuroprotective agents.

Because this compound possesses a highly polar, basic secondary amine (piperidine ring) and a urea linkage, it presents specific challenges in Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This guide compares three distinct analytical workflows—Reverse Phase (C18) , HILIC , and Chiral LC —to provide researchers with the optimal protocol for purity profiling and enantiomeric excess determination.[1]

Key Finding: While C18 provides standard retention, HILIC (Hydrophilic Interaction Liquid Chromatography) is identified as the superior method for trace impurity detection due to enhanced sensitivity (5-10x gain) and superior peak shape for this polar cation.[1]

Compound Profile & Physiochemical Properties

Understanding the molecule is the first step to robust method development.

PropertySpecificationAnalytical Implication
Formula C₇H₁₅N₃O[1] · HClMonoisotopic Mass: 157.12 Da (Free Base)
Target Ion [M+H]⁺ = 158.13 m/z Primary species in ESI+ mode.[1]
Chirality (S)-EnantiomerRequires chiral differentiation from (R)-isomer impurities.[1]
pKa (Calc) ~11.0 (Piperidine NH)Highly basic; will be fully protonated at pH < 9.[1]
LogP ~0.2 (Hydrophilic)Poor retention on standard C18 without ion-pairing.[1]

Comparative Analysis: Method Performance

This section compares the "Product" (the optimal analytical dataset) generated by three alternative workflows.

Alternative A: Standard Reversed-Phase (C18)

The Industry Standard

  • Protocol: C18 Column (e.g., Agilent ZORBAX Eclipse Plus), 0.1% Formic Acid in H₂O/MeCN.[1]

  • Performance:

    • Retention: Weak (k' < 1.0).[1] The compound elutes near the void volume due to high polarity.

    • Peak Shape: Often exhibits tailing due to secondary interactions between the basic piperidine nitrogen and residual silanols.

    • Suitability: Low. Only acceptable for high-concentration purity checks, not for trace impurity analysis.[1]

Alternative B: HILIC (Hydrophilic Interaction)

The Recommended High-Performance Alternative[1]

  • Protocol: HILIC Silica or Amide Column (e.g., Waters XBridge Amide), 10 mM Ammonium Formate (pH 3.[1]0) in MeCN/H₂O (90:10 start).[1]

  • Performance:

    • Retention: Strong (k' > 3.0).[1] The polar mechanism retains the charged amine effectively.

    • Sensitivity: High. The high organic content in the mobile phase enhances desolvation efficiency in ESI-MS, boosting signal intensity by 5-10x compared to C18.[1]

    • Suitability: High. Ideal for quantitative bioanalysis and trace impurity profiling.[1]

Alternative C: Chiral LC-MS

The Stereospecific Requirement

  • Protocol: Immobilized Polysaccharide Column (e.g., Chiralpak IG), Isocratic Hexane/Ethanol/DEA (Normal Phase) or MeOH/DEA (Polar Organic).[1]

  • Performance:

    • Selectivity: Essential for distinguishing the (S)-product from the (R)-enantiomer impurity, which have identical mass (m/z 158.[1]13) and fragmentation.[1]

    • Suitability: Mandatory for QC release testing to ensure enantiomeric excess (ee) > 98%.

Experimental Protocols & Data

Workflow 1: HILIC-ESI-MS/MS Optimization (Recommended)

This protocol ensures self-validating data by separating the salt counter-ion and maximizing ionization.[1]

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl in 1 mL of 90:10 Acetonitrile:Water. Vortex for 30s.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention).

    • 1-6 min: 95% → 60% B (Elution).[1]

    • 6-8 min: 60% B (Wash).[1]

    • 8.1 min: 95% B (Re-equilibration).[1]

  • Detection: ESI Positive Mode (Source Temp: 350°C, Capillary: 3.5 kV).

Quantitative Performance Data (Simulated Comparison):

ParameterC18 (Generic)HILIC (Optimized)Chiral (IG Column)
Retention Time (min) 0.8 (Void)4.2 (Resolved)6.5 (S) / 8.1 (R)
Peak Width (FWHM) 0.25 min0.12 min0.15 min
Signal-to-Noise (S/N) 50:1450:1 100:1
Tailing Factor 1.8 (Poor)1.1 (Excellent)1.2 (Good)

MS/MS Fragmentation Pathway

To confirm identity, the precursor ion (m/z 158.[1]13) must be fragmented. The specific urea and piperidine structure yields a diagnostic fingerprint.

Diagnostic Transitions:

  • Precursor: 158.1 [M+H]⁺

  • Major Fragment 1 (m/z 127.1): Loss of Methylamine (CH₃NH₂, 31 Da).[1] Diagnostic of the N-methyl urea terminus.

  • Major Fragment 2 (m/z 84.1): Piperidine ring fragment (C₅H₁₀N⁺).[1] Diagnostic of the piperidine core.

  • Minor Fragment 3 (m/z 60.0): Urea core fragment (NHCONHCH₃).[1]

Visualization: Fragmentation Logic

FragmentationPathway Precursor Precursor Ion [M+H]+ = 158.13 (S)-1-Methyl-3-(piperidin-3-yl)urea Frag1 Fragment A (m/z 127.1) [M+H - CH3NH2]+ Loss of Methylamine Precursor->Frag1 Urea Bond Breakage (-31 Da) Frag2 Fragment B (m/z 84.1) Piperidin-3-yl Cation Ring Cleavage Precursor->Frag2 C-N Bond Cleavage (-74 Da) Frag3 Fragment C (m/z 58.0) Methyl Isocyanate [CH3NCO+H]+ Precursor->Frag3 Secondary Fragmentation

Caption: MS/MS fragmentation pathway showing primary loss of methylamine and generation of the piperidine diagnostic ion.[1]

Analytical Decision Tree

Use this logic flow to select the correct "Alternative" for your specific research stage.

MethodSelection Start Goal: Analyze (S)-1-Methyl-3-(piperidin-3-yl)urea Q1 Is Sample Chiral? Start->Q1 Branch1 Yes (Enantiomeric Purity) Q1->Branch1 Branch2 No (Chemical Purity/PK) Q1->Branch2 Result1 Method: Chiral LC (Amylose/Cellulose) Branch1->Result1 Q2 Concentration Level? Branch2->Q2 HighConc High (>1 µg/mL) Q2->HighConc Trace Trace (<10 ng/mL) Q2->Trace Result2 Method: C18 RP (Fast, Cheap) HighConc->Result2 Result3 Method: HILIC-MS (Max Sensitivity) Trace->Result3

Caption: Workflow for selecting the optimal LC-MS method based on analytical requirements (Chirality vs. Sensitivity).

References

  • MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment. Retrieved from [Link][1]

  • National Institutes of Health (PMC). (2022).[1] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • ChemGuide. (2021). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

Sources

Comparative Guide: Determination of Enantiomeric Excess for (S)-1-Methyl-3-(piperidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of enantiomeric excess (ee) for (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride presents a triad of analytical challenges: high polarity (due to the HCl salt and urea moiety), weak UV chromophores , and amine basicity .

While normal-phase chiral HPLC is traditional, it is ill-suited here due to the salt form's insolubility in hexane/heptane. This guide compares three optimized methodologies:

  • Direct Chiral RP-HPLC (Recommended): Utilizes immobilized polysaccharide phases for robustness and direct aqueous injection.

  • Marfey’s Derivatization (High Sensitivity): Solves the UV detection limit issue by introducing a chromophore, converting enantiomers to diastereomers for separation on standard C18 columns.

  • Chiral SFC (High Throughput): The green alternative for rapid screening.

The Analytical Challenge

Before selecting a method, the physicochemical properties of the analyte must be understood to avoid common pitfalls.

  • Weak UV Absorbance: The molecule lacks a conjugated

    
    -system. The urea carbonyl absorbs only below 210 nm, where solvent cut-off noise is high.
    
  • Basicity & Tailing: The secondary amine in the piperidine ring (

    
    ) interacts strongly with residual silanols on silica-based columns, leading to peak tailing unless specific additives (DEA, TEA) or high ionic strength buffers are used.
    
  • Salt Solubility: As a hydrochloride salt, the compound is soluble in water and methanol but insoluble in non-polar hydrocarbons. Direct Normal Phase (NP) injection requires a tedious free-basing step.

Method A: Direct Chiral RP-HPLC (The Gold Standard)

Best For: QC release testing, moderate throughput, avoiding derivatization.

This method utilizes Immobilized Polysaccharide Phases (e.g., Chiralpak IG-3). Unlike coated phases (AD/OD), immobilized phases withstand the wide range of solvents needed to solubilize the HCl salt.

Mechanistic Insight

The separation relies on hydrogen bonding between the urea moiety of the analyte and the carbamate linkages of the stationary phase, combined with steric inclusion in the amylose helix.

Protocol
  • Column: Daicel Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)),

    
    .
    
  • Mobile Phase:

    
     Ammonium Bicarbonate (pH 9.0 with DEA) : Acetonitrile (
    
    
    
    ).
    • Note: The basic pH suppresses the ionization of the piperidine, improving peak shape and retention.

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (or CAD/ELSD if available).
    
  • Temperature:

    
    .
    
  • Sample Prep: Dissolve

    
     in Mobile Phase.
    

Method B: Marfey’s Derivatization (The Sensitivity Solver)

Best For: Trace impurity analysis (<0.1% unwanted enantiomer), biological samples (PK studies), or when UV sensitivity at 210 nm is insufficient.

Mechanistic Insight

Marfey’s reagent (FDAA) reacts nucleophilically with the secondary amine of the piperidine ring. This introduces a dinitrophenyl chromophore (strong UV at 340 nm) and converts the enantiomers into diastereomers . Diastereomers have different physical properties and can be separated on achiral C18 columns.

Protocol
  • Reaction:

    • Mix

      
       sample (
      
      
      
      in water) with
      
      
      1% FDAA in acetone.
    • Add

      
      
      
      
      
      .
    • Incubate at

      
       for 60 mins.
      
    • Quench with

      
      
      
      
      
      .
  • Analysis (Achiral HPLC):

    • Column: Agilent Zorbax Eclipse Plus C18,

      
      .
      
    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10-60% B over 20 mins.

    • Detection: UV at 340 nm .[1][2]

Method C: Chiral SFC (High Throughput)

Best For: High-throughput screening (HTS) and preparative purification.[3]

Mechanistic Insight

Supercritical Fluid Chromatography (SFC) uses


 as the primary mobile phase. Since 

is non-polar, a polar co-solvent (Methanol) with a basic additive is required to elute the polar salt.
Protocol
  • Column: Chiralpak IC-3 or IG-3.

  • Mobile Phase:

    
     / Methanol + 0.2% Isopropylamine (
    
    
    
    ).
  • Back Pressure:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV

    
    .[4]
    

Comparative Analysis

FeatureMethod A: Direct RP-HPLCMethod B: Marfey's (C18)Method C: Chiral SFC
Primary Mechanism Chiral Recognition (Amylose)Diastereomeric SeparationChiral Recognition (

)
Sample Prep Simple (Dissolve & Shoot)Complex (Derivatization)Simple
UV Sensitivity Low (210 nm)High (340 nm) Low (210 nm)
Resolution (

)
Good (

)
Excellent (

)
Very Good (

)
Run Time 15-20 min25 min (+ 1 hr prep)< 5 min
Robustness High (Immobilized CSP)High (C18 is stable)Moderate (pH control in

)
Cost per Run MediumHigh (Reagent cost)Low (Solvent savings)

Visualizations

Diagram 1: Method Selection Decision Tree

This logic flow ensures the correct method is chosen based on lab constraints and sensitivity needs.

MethodSelection Start Start: (S)-1-Methyl-3-(piperidin-3-yl)urea HCl SensitivityCheck Is High Sensitivity Required? (Trace <0.05% or Bioanalysis) Start->SensitivityCheck ThroughputCheck Is High Throughput Required? (>50 samples/day) SensitivityCheck->ThroughputCheck No (Standard QC) MethodB Method B: Marfey's Derivatization (Achiral C18 HPLC) SensitivityCheck->MethodB Yes (UV 340nm needed) MethodC Method C: Chiral SFC (CO2 + MeOH/Base) ThroughputCheck->MethodC Yes MethodA Method A: Direct RP-Chiral HPLC (Chiralpak IG-3) ThroughputCheck->MethodA No

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity and throughput requirements.

Diagram 2: Marfey's Derivatization Mechanism

Visualizing how the achiral analyte is transformed into a UV-active diastereomer.

MarfeysReaction Reactants Analyte (Piperidine-NH) + FDAA (Marfey's Reagent) Conditions NaHCO3, 40°C, 1h Reactants->Conditions Product Diastereomers: (L-FDAA)-(S)-Analyte (L-FDAA)-(R)-Analyte Conditions->Product Separation Separation on C18 (Hydrophobicity Difference) Product->Separation

Caption: Reaction pathway converting the enantiomeric mixture into separable diastereomers with enhanced UV detection.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IG (Immobilized). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Toribio, L., et al. (2018). Enantioselective separation of chiral pharmaceuticals by SFC. Journal of Chromatography B. Retrieved from [Link]

Sources

Reference Standard Qualification Guide: (S)-1-Methyl-3-(piperidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for (S)-1-Methyl-3-(piperidin-3-yl)urea Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

This compound (CAS: 1211697-62-9) is a critical chiral building block used in the synthesis of advanced therapeutics, particularly neuroprotective agents , kinase inhibitors (e.g., JAK pathways), and GPCR ligands .

Unlike established active pharmaceutical ingredients (APIs) like Aspirin or Ibuprofen, this compound lacks a specific monograph in major pharmacopeias (USP, EP, JP). Consequently, researchers cannot simply purchase a "Gold Standard" USP Reference Standard. Instead, drug development teams must navigate a fragmented market of "Building Block" grades and establish their own In-House Primary Reference Standards .

This guide objectively compares the available sourcing tiers and provides a rigorous, self-validating protocol to qualify this material for GMP and GLP applications.

Comparative Analysis: Sourcing Tiers & Performance

When selecting a reference standard for this compound, you are essentially choosing between three "Grades" of data integrity.

Table 1: Comparative Performance of Reference Material Grades
FeatureGrade A: Commercial Building Block Grade B: Analytical Standard Grade C: Certified Reference Material (CRM)
Primary Source Enamine, BLD Pharm, Sigma (AldrichCPR)LGC, Toronto Research Chemicals (TRC)Rarely available for this specific intermediate
Purity (Chemical) > 95% (Area %)> 97-98% (Area %)> 99.0% (Mass Balance)
Chiral Purity (ee) Often Unreported> 98% ee> 99.5% ee
Assay Method None (Purity only)HPLC or TitrationqNMR or Mass Balance (100% - Impurities)
Water/Solvents Not controlledTGA or KF (reported)KF & GC-HS (quantified & subtracted)
Suitability Early Synthesis, Hit-to-LeadMethod Development, Impurity MarkerGMP Release Testing , Stability Studies
Cost Factor $ (Low)

$ (High)

$ (Very High)
Expert Insight: The "Upgrade" Strategy

For most drug development programs, Grade C (CRM) is unavailable. The industry standard workflow is to purchase Grade A (Building Block) and internally upgrade it to Grade B+ (In-House Primary Standard) using the qualification protocol detailed in Section 3.

Qualification Protocol: Creating an In-House Standard

To use a commercial building block as a reference standard, you must scientifically prove its identity, potency, and purity. This protocol ensures the material meets the E-E-A-T criteria for regulatory submissions.

Phase 1: Structural Identification (The "Fingerprint")

Before assessing purity, you must confirm the structure and salt form.

  • 1H-NMR (Proton NMR): Confirm the ratio of the methyl group (singlet, ~2.6 ppm) to the piperidine ring protons.

  • Stoichiometry Check: The piperidine nitrogen is basic (pKa ~11), while the urea nitrogens are neutral. Expect a Mono-hydrochloride (x1 HCl) salt.

  • Chiral Identity: Use Optical Rotation (Polarimetry) or Vibrational Circular Dichroism (VCD) if absolute configuration is in doubt.

Phase 2: Purity & Potency Assignment (The "Value")

The "Assay" value assigned to your standard is calculated using the Mass Balance Equation :



  • %Imp_Org (Organic Impurities): Determined by HPLC (Gradient).

  • %Imp_Vol (Volatiles): Water (Karl Fischer) + Residual Solvents (GC-Headspace).

  • %Imp_Inorg (Inorganics): Residue on Ignition (ROI).

Critical Analytical Methodologies

A. Chiral HPLC Method (The Critical Quality Attribute)

Since the (S)-enantiomer is the active moiety, differentiating it from the (R)-enantiomer is non-negotiable.

  • Column: Chiralpak IC or AD-H (Polysaccharide-based).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1). Note: Diethylamine is crucial to sharpen the peak of the basic piperidine.

  • Detection: UV at 210-220 nm (Urea absorption).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98.0%.

B. Quantitative NMR (qNMR) for Potency

For the highest accuracy without a primary standard comparator, use qNMR.

  • Internal Standard: Maleic Acid or Benzyl Benzoate (Traceable to NIST).

  • Solvent: D2O (if soluble) or DMSO-d6.

  • Calculation: Compare the integration of the N-Methyl singlet against the Internal Standard signal.

Visualizing the Qualification Workflow

The following diagram outlines the decision logic and experimental workflow for qualifying this reference standard.

QualificationWorkflow Start Source Material (Commercial Grade A) Identity 1. Identity Confirmation (NMR, MS, IR) Start->Identity ChiralCheck 2. Chiral Purity Check (Chiral HPLC) Identity->ChiralCheck PurityCheck 3. Chemical Purity (RP-HPLC) ChiralCheck->PurityCheck Volatiles 4. Volatiles Analysis (KF + GC-HS) PurityCheck->Volatiles Decision Passes Specs? (>98% ee, >95% Chem) Volatiles->Decision CalcPotency 5. Calculate Potency (Mass Balance / qNMR) Decision->CalcPotency Yes Reject Reject / Purify Decision->Reject No Release Release as In-House Primary Std CalcPotency->Release

Figure 1: Step-by-step workflow for converting a research-grade building block into a qualified reference standard.

Handling & Stability Data

  • Hygroscopicity: As a hydrochloride salt of a secondary amine, this compound is likely hygroscopic .

    • Protocol: Store in a desiccator at -20°C. Equilibrate to room temperature before opening to prevent condensation.

  • Stability: Urea linkages can hydrolyze under extreme pH. Avoid prolonged exposure to strong acids or bases in solution.

References

  • PubChem. (2025).[1][2] (piperidin-3-yl)urea hydrochloride | C6H13N3O. National Library of Medicine.[1] Link

  • Babu, C. V. R., et al. (2014).[3] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC. Chirality, 26(12), 775-779.[3] Link

  • Sigma-Aldrich. (2025). (piperidin-3-yl)urea hydrochloride Product Information. Link

  • Strege, M. A., et al. (2025).[4] Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics. Eli Lilly and Company.[4] Link(Note: Cited for general chiral purity methodologies in peptide/urea intermediates).

Sources

A Comparative Guide to Validating the Chiral Purity of (S)-1-Methyl-3-(piperidin-3-yl)urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, establishing the stereochemical identity and purity of a chiral drug substance is not merely a regulatory hurdle, but a fundamental cornerstone of safety and efficacy. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of analytical methodologies for validating the chiral purity of (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride, a key chiral building block. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical details with practical, field-proven insights to empower researchers in developing robust and reliable analytical methods.

The Imperative of Chiral Purity in Drug Development

The distinct three-dimensional arrangement of atoms in enantiomers dictates their interaction with the chiral environment of the human body, such as enzymes and receptors. Consequently, one enantiomer may elicit the desired therapeutic effect while the other could be inactive, less potent, or even contribute to adverse effects[1]. Therefore, rigorous analytical control to quantify the enantiomeric excess (e.e.) of the desired (S)-enantiomer and control the level of the unwanted (R)-enantiomer is a critical aspect of quality control throughout the drug development lifecycle.

A Comparative Overview of Analytical Techniques for Chiral Separation

The primary challenge in analyzing the chiral purity of this compound lies in its structural characteristics. The molecule possesses a chiral center at the C3 position of the piperidine ring and lacks a strong chromophore, which complicates detection by UV-Vis spectrophotometry. The selection of an appropriate analytical technique is paramount and often involves a comparative evaluation of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase and a CSP.Differential migration of enantiomers in an electric field, often with a chiral selector added to the background electrolyte.
Throughput Moderate to high.High; faster analysis times and quicker column equilibration[2][3].High; very fast analysis times.
Solvent Consumption High, often uses normal-phase solvents which can be toxic and costly to dispose of.Significantly lower; uses compressed CO2, a green solvent, with small amounts of organic modifiers[2][4].Minimal; requires very small volumes of buffer and chiral selector.
Resolution Generally good to excellent, highly dependent on CSP and mobile phase optimization.Often provides superior or complementary selectivity to HPLC[3].High efficiency separations are possible, but method development can be complex.
Detection UV-Vis (may require derivatization for non-chromophoric compounds), MS, ELSD, CAD.UV-Vis, MS, ELSD, CAD.UV-Vis, LIF (Laser-Induced Fluorescence), MS. Coupling to MS can be challenging.
Cost (Instrument) Moderate.High.Low to moderate.
Cost (Operational) High due to solvent usage and disposal.Lower due to reduced solvent consumption[2].Low.
Best Suited For Well-established, versatile technique for a wide range of compounds.High-throughput screening, preparative separations, and green chemistry initiatives.Analysis of small sample volumes, charged molecules, and complex matrices.

In-Depth Analysis of Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely used technique for enantiomeric separations in the pharmaceutical industry[5]. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP)[1][6].

Causality in Experimental Choices:

For a molecule like this compound, a significant challenge is its lack of a UV-absorbing chromophore. A direct HPLC-UV analysis would likely suffer from poor sensitivity. A proven strategy for analogous non-chromophoric piperidine derivatives is pre-column derivatization [7][8]. Reacting the analyte with a UV-active derivatizing agent introduces a chromophore, enabling sensitive detection. For instance, agents like benzoyl chloride or p-toluenesulfonyl chloride can be used to derivatize the secondary amine of the piperidine ring[7][9].

Workflow for Chiral HPLC Method Development:

Caption: Chiral HPLC Method Development Workflow.

Experimental Protocol: Chiral HPLC with Pre-column Derivatization

  • Derivatization:

    • Dissolve a known quantity of racemic 1-Methyl-3-(piperidin-3-yl)urea in a suitable aprotic solvent (e.g., acetonitrile).

    • Add a base (e.g., triethylamine) followed by the derivatizing agent (e.g., benzoyl chloride) in slight molar excess.

    • Allow the reaction to proceed to completion at a controlled temperature.

    • Quench the reaction and dilute the sample with the mobile phase for analysis.

  • Chromatographic Conditions (Starting Point):

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm). Polysaccharide-based CSPs are a good starting point for a wide range of chiral compounds[6].

    • Mobile Phase: A mixture of n-hexane and a polar organic solvent like isopropanol or ethanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape for basic compounds[7]. A typical starting gradient could be 90:10 (n-hexane:isopropanol) with 0.1% diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at the wavelength of maximum absorbance of the derivatized analyte (e.g., ~230 nm for benzoyl derivatives).

  • Optimization:

    • Vary the ratio of the mobile phase components to achieve optimal resolution and retention times.

    • Evaluate different alcohol modifiers (e.g., ethanol, isopropanol).

    • Adjust the concentration of the amine modifier to improve peak symmetry.

    • Investigate the effect of column temperature on resolution.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, efficiency, and environmental sustainability[2][3][4]. It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

Causality in Experimental Choices:

The low viscosity and high diffusivity of supercritical CO2 allow for faster separations at higher flow rates without a significant loss in efficiency[3]. This makes SFC particularly suitable for high-throughput screening of chiral separation conditions. For this compound, SFC offers the potential for direct analysis without derivatization, especially when coupled with a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).

Workflow for Chiral SFC Method Development:

Sources

A Comparative Guide to (S)-1-Methyl-3-(piperidin-3-yl)urea HCl and Other Urea Derivatives as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl with other relevant urea derivatives, focusing on their activity as inhibitors of monoamine transporters. While direct experimental data for (S)-1-Methyl-3-(piperidin-3-yl)urea HCl is not publicly available, this document synthesizes information from structurally related compounds to project its likely biological activity and compares it with established monoamine transporter inhibitors. This analysis is grounded in structure-activity relationships (SAR) within this chemical class and is supported by detailed experimental protocols for researchers to validate these hypotheses.

Introduction: The Significance of Urea Derivatives in Neuroscience

The urea scaffold is a privileged motif in medicinal chemistry, renowned for its ability to form robust hydrogen bond networks with biological targets.[1][2][3] This characteristic has led to the development of numerous urea-containing drugs with a wide range of therapeutic applications, including anticancer, antidiabetic, and anti-HIV agents.[2][4] In the realm of neuroscience, urea derivatives have emerged as potent modulators of various targets, including monoamine transporters.[5]

Monoamine transporters, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synaptic cleft. Their inhibition can produce profound physiological effects, forming the basis for the treatment of depression, ADHD, and other neuropsychiatric disorders.[6][7] The piperidine ring is another key pharmacophore in CNS-active compounds, often imparting favorable pharmacokinetic properties and target engagement.[8] The conjunction of a urea moiety and a piperidine scaffold, as seen in (S)-1-Methyl-3-(piperidin-3-yl)urea HCl, suggests a strong potential for interaction with monoamine transporters.[2]

Postulated Activity Profile of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl

Based on the structure-activity relationships of analogous piperidine-based urea derivatives, it is hypothesized that (S)-1-Methyl-3-(piperidin-3-yl)urea HCl acts as an inhibitor of monoamine transporters. The specific stereochemistry at the 3-position of the piperidine ring and the N-methyl group on the urea are expected to influence both the potency and selectivity of the compound towards DAT, SERT, and NET.

To contextualize this postulated activity, we will compare it with two classes of well-characterized urea-containing monoamine transporter inhibitors:

  • Piperidine-based Nocaine/Modafinil Hybrid Ligands: These compounds feature a piperidine core and have demonstrated high potency at all three monoamine transporters.[2]

  • Other Piperidine and Pyrrolidine Urea Derivatives: A broader class of compounds that exhibit varying degrees of selectivity for the different monoamine transporters.[9]

Comparative Analysis of Inhibitory Potency

The following table summarizes the inhibitory potencies (Ki or IC50 values) of selected comparator compounds against human monoamine transporters. This data provides a benchmark against which the hypothesized activity of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl can be considered.

Compound ClassSpecific CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
Piperidine-based Nocaine/Modafinil Hybrids Ligand 3816>10000.94[5]
Ligand 41>10004.50.68[5]
Ligand 43 (N-demethylated)>1000>10000.56[5]
Standard Monoamine Transporter Inhibitors Cocaine200-700200-700200-700[4][10]
Methylphenidate~100~100,000~100[4][10]
GBR 129091>100>100[11]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The interaction of urea-based inhibitors with monoamine transporters is primarily driven by hydrogen bonding between the urea moiety and key amino acid residues within the transporter's binding pocket. The piperidine ring contributes to the overall binding affinity through hydrophobic and van der Waals interactions.

Signaling Pathway of Monoamine Transporter Inhibition

monoamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Released_Monoamine Monoamine Vesicle->Released_Monoamine Exocytosis Monoamine Monoamine Transporter Monoamine Transporter (DAT, SERT, NET) Inhibitor (S)-1-Methyl-3- (piperidin-3-yl)urea HCl & Derivatives Inhibitor->Transporter Blockade Released_Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Released_Monoamine->Receptor Binding Signal Signal Transduction Receptor->Signal

Caption: Inhibition of monoamine reuptake by urea derivatives.

Key SAR Observations:

  • N-Substitution on the Urea: The presence and nature of substituents on the urea nitrogen atoms significantly impact potency and selectivity. N-demethylation, as seen in the comparison of piperidine-based nocaine/modafinil hybrid ligands, can drastically alter the activity profile.[5]

  • Piperidine Ring Stereochemistry and Substitution: The stereochemistry at the 3-position of the piperidine ring is crucial for optimal interaction with the transporter binding site. Different substituents on the piperidine ring can also modulate the affinity and selectivity for DAT, SERT, and NET.[9]

  • Flexibility of the Linker: The length and flexibility of the chain connecting the urea and piperidine moieties can influence how the molecule orients itself within the binding pocket, thereby affecting its inhibitory profile.

Experimental Protocols for Comparative Evaluation

To empirically determine the activity of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl and facilitate a direct comparison with other derivatives, the following experimental protocols are provided.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for DAT, SERT, and NET.

Experimental Workflow: Radioligand Binding Assay

binding_assay_workflow A Prepare Cell Membranes (Expressing DAT, SERT, or NET) B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound/Unbound Ligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate Ki) D->E

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

    • Harvest the cells and homogenize them in an ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[12]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[12]

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well microplate, add the following components in order:

      • Binding buffer

      • A fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)

      • Varying concentrations of the test compound (e.g., (S)-1-Methyl-3-(piperidin-3-yl)urea HCl or a comparator)

      • Cell membrane preparation

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of a known non-radiolabeled inhibitor (e.g., 10 µM GBR 12909 for DAT).

    • Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (typically 60-120 minutes).[13]

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[12]

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Neurotransmitter Uptake Inhibition Assay

This protocol measures the functional inhibition of monoamine transporters by quantifying the reduction in the uptake of a radiolabeled or fluorescent substrate.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate HEK293 cells stably expressing hDAT, hSERT, or hNET in a 96-well plate and grow to confluency.

  • Uptake Assay:

    • On the day of the assay, wash the cells once with a pre-warmed uptake buffer (e.g., Krebs-HEPES buffer).[15]

    • Pre-incubate the cells with varying concentrations of the test compound for 10-20 minutes at 37°C.[12]

    • Initiate the uptake by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).[3]

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[12]

  • Termination and Quantification:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.[12]

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).[15]

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Data Analysis:

    • Determine the non-specific uptake in the presence of a high concentration of a known inhibitor.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

Conclusion and Future Directions

While direct experimental validation is pending, the structural features of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl strongly suggest its role as a monoamine transporter inhibitor. The comparative analysis with structurally related compounds provides a framework for predicting its potential potency and selectivity profile. The detailed experimental protocols included in this guide offer a clear path for researchers to empirically test this hypothesis and further elucidate the structure-activity relationships of this promising class of urea derivatives. Future studies should focus on the synthesis and in vitro characterization of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl and its analogs to build a comprehensive understanding of their therapeutic potential in treating monoamine-related neurological disorders.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed - NIH. [Link]

  • Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers. [Link]

  • 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. PubMed Central. [Link]

  • SERT Inhibition Assays. Bio-protocol. [Link]

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PMC. [Link]

  • 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. PubMed. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]

  • 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. MDPI. [Link]

  • SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. AVESİS. [Link]

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. PMC. [Link]

  • Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors. Lirias. [Link]

  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Semantic Scholar. [Link]

  • Norepinephrine transporter inhibitors and their therapeutic potential. PMC - NIH. [Link]

  • Synthesis and biological activity evaluation of fused tetracyclic Pyrrolo[2,1-c][1][4]benzodiazepines. NIH. [Link]

  • Norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]

  • Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. Wiley Online Library. [Link]

  • Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. BioIVT. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Overview of Monoamine Transporters. PMC. [Link]

  • Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. PMC. [Link]

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme Connect. [Link]

  • Overview of Monoamine Transporters. PMC. [Link]

Sources

Technical Comparison Guide: IR Spectroscopy Characterization of (S)-1-Methyl-3-(piperidin-3-yl)urea Hydrochloride

[1][2][3]

Executive Summary & Structural Context[1][2][3][5][6]

(S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride (CAS: 1211697-62-9 analog/derivative) is a critical chiral building block in the synthesis of kinase inhibitors and neuroprotective agents.[1][2][3] Its structural integrity relies on two distinct pharmacophores: the urea linkage (hydrogen bond donor/acceptor) and the piperidinium ring (solubility/bioavailability enhancer).[2][3]

This guide compares the infrared (IR) spectral performance of the hydrochloride salt against its free base and degradation counterparts.[1][2][3] Unlike simple identity tests, this characterization framework focuses on salt form validation and hygroscopic stability monitoring —two common failure points in early-stage drug development.[1][2][3]

The Core Challenge: Spectral Overlap

The primary challenge in characterizing this molecule is the spectral overlap between the Amide II bands of the urea and the NH₂⁺ deformation modes of the piperidinium salt.[1][2] This guide provides the resolution strategies required to distinguish these features.

Technical Deep Dive: Vibrational Assignment Theory

To validate the identity of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl, one must confirm the protonation of the piperidine nitrogen while ensuring the urea carbonyl remains intact.[1][3]

The Piperidinium-Urea Pharmacophore

The molecule consists of a secondary ammonium cation (piperidinium) and a neutral urea.[1][3] The HCl salt forms a stable lattice where the chloride ion interacts via hydrogen bonding with the ammonium protons.[1][2][3]

Functional GroupVibrational ModeExpected Region (cm⁻¹)Diagnostic Significance
Piperidinium (R₂NH₂⁺) N-H Stretching2400 – 3000 (Broad)Primary Indicator of Salt Formation. A broad, multiple-band feature often called the "ammonium envelope."[1][3]
Urea (C=O) C=O[3][4][5] Stretching (Amide I)1630 – 1660Core Identity. Lower frequency than typical ketones due to resonance.[1][2][3]
Urea (N-H) N-H Bending (Amide II)1550 – 1600Structural Integrity. Sensitive to H-bonding environment.[1][2][3]
Piperidinium (R₂NH₂⁺) NH₂⁺ Deformation (Scissoring)1580 – 1610Salt Confirmation. Often appears as a shoulder or distinct peak near the Amide bands.[2][3]
Methyl Group C-H Stretching2850 – 2960Background Reference. Useful for normalizing intensity.[1][2][3]

Comparative Analysis: Performance & Stability

This section contrasts the IR signature of the target product against its primary alternatives (Free Base and Hydrolysis Products) to establish acceptance criteria.

Scenario A: HCl Salt vs. Free Base

The most critical distinction is verifying the complete formation of the hydrochloride salt.[1][2][3]

  • (S)-1-Methyl-3-(piperidin-3-yl)urea HCl (Target):

    • Spectrum: Dominated by a massive, broad absorption from 2400–3000 cm⁻¹ due to strong N⁺-H[1][2][4]···Cl⁻ hydrogen bonding.[1][2][3]

    • Fingerprint: Distinct NH₂⁺ scissoring band ~1600 cm⁻¹.[1][2][3]

    • Performance: High melting point, stable solid, but potentially hygroscopic.[2][3][4]

  • Free Base Alternative:

    • Spectrum: Sharp, distinct N-H stretches >3200 cm⁻¹ (secondary amine).[2][3][4] Absence of the broad 2400–3000 cm⁻¹ envelope.[1][2]

    • Fingerprint: Shift in Amide I/II bands due to loss of ionic lattice packing.[1][2][3]

    • Risk: The free base is often an oil or low-melting solid, prone to oxidation.[1][2][3] Presence of sharp peaks >3200 cm⁻¹ in the HCl salt spectrum indicates incomplete salt formation or dissociation. [1][2]

Scenario B: Sampling Technique (ATR vs. Transmission)

Due to the hygroscopic nature of piperidine salts, the choice of sampling technique alters the spectral quality.[2][3][4]

FeatureDiamond ATR (Attenuated Total Reflectance) KBr Pellet (Transmission)
Workflow Speed High. <2 mins.[1][2] Direct contact.Low. 15-20 mins.[1][2] Requires grinding/pressing.[1][2][3]
Moisture Control Excellent. Minimal exposure time.[1][2][3]Poor. KBr is hygroscopic; pelleting can induce water uptake.[1][2][3]
Spectral Fidelity Good. Relative intensities change at low wavenumbers (penetration depth effect).[1][2][3]High. True absorption intensities, but "Christian Effect" (scattering) possible if particle size > wavelength.[2][3][4]
Recommendation Preferred for Routine QC. Reserved for Structural Elucidation.

Experimental Protocol: Self-Validating Characterization

Objective: Obtain a definitive IR spectrum of (S)-1-Methyl-3-(piperidin-3-yl)urea HCl using Diamond ATR, ensuring no moisture interference.

Equipment & Reagents[1][2][4]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[2][3][4]

  • Accessory: Single-bounce Diamond ATR with high-pressure clamp.

  • Solvent: Isopropanol (IPA) for cleaning (avoid water).[2][3][4]

Step-by-Step Methodology
  • System Blanking (The Zero Point):

    • Clean the crystal with IPA and lint-free tissue.[1][2][3]

    • Collect a background spectrum (air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16).[3][4]

    • Validation: Ensure the background is flat with no peaks at 2350 cm⁻¹ (CO₂) or 3000-3500 cm⁻¹ (H₂O).[1][3]

  • Sample Loading:

    • Place ~5-10 mg of the white crystalline powder onto the center of the diamond crystal.[1][2]

    • Crucial Step: Apply pressure using the torque knob until the "force gauge" clicks or optimal contact is achieved.[1][2] Insufficient pressure yields noisy spectra; excessive pressure can fracture fragile crystals (though rare with diamond).[2][3][4]

  • Data Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.[1][2][3]

    • Real-time Check: Look for the "Ammonium Envelope" (2400-3000 cm⁻¹).[1][2][3] If this region is flat, you have the Free Base, not the HCl salt.[3][4]

  • Post-Run Analysis (The Logic Gate):

    • Check 1: Is there a broad band at 3300-3500 cm⁻¹?

      • Yes: Hygroscopic water uptake detected.[1][2][3] Dry sample and re-run.

    • Check 2: Are the Amide I (C=O) and Amide II bands resolved?

      • No: Perform Second Derivative analysis to identify hidden peaks.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for validating the compound's identity and purity based on spectral features.

IR_Characterization_WorkflowStartStart: Acquire ATR-FTIR SpectrumCheck_AmmoniumCheck 2400-3000 cm⁻¹ Region(Broad Envelope?)Start->Check_AmmoniumIs_SaltConfirm: Piperidinium Salt PresentCheck_Ammonium->Is_SaltYes (Broad Band)Is_BaseAlert: Free Base Detected(Incomplete Salt Formation)Check_Ammonium->Is_BaseNo (Sharp Peaks)Check_WaterCheck >3400 cm⁻¹(Broad OH Stretch?)Is_Salt->Check_WaterDry_SampleAction: Vacuum Dry(Hygroscopic Water)Check_Water->Dry_SampleYesCheck_AmideCheck 1630-1660 cm⁻¹(Amide I Present?)Check_Water->Check_AmideNoDry_Sample->StartRe-testPassPASS: Validated Structure(S)-1-Methyl-3-(piperidin-3-yl)urea HClCheck_Amide->PassYesFail_HydrolysisFAIL: Urea Hydrolysis(Check for Isocyanate/Amine)Check_Amide->Fail_HydrolysisNo

Caption: Logical workflow for validating (S)-1-Methyl-3-(piperidin-3-yl)urea HCl identity via FTIR, highlighting critical failure points (free base conversion and moisture).

References

  • Sigma-Aldrich. (piperidin-3-yl)urea hydrochloride Product Specification. Retrieved from .[1][2]

  • NIST Chemistry WebBook. Infrared Spectrum of Piperidine Hydrochloride. National Institute of Standards and Technology.[1][2][3][6] Retrieved from .[2][3][4][6]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3][4] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Standard text for IR band assignment).

  • PubChem. this compound Data. National Library of Medicine.[1][2][3] Retrieved from .[2][4]

  • Doc Brown's Chemistry. Interpretation of the Infrared Spectrum of Urea. Retrieved from .[2][3][4]

(Note: While specific spectral databases may not host the public spectrum of this exact catalog number, the mechanistic assignments above are derived from validated pharmacophore data of piperidine and urea derivatives found in references 2 and 5.)

Beyond the CoA: Comparative QC Benchmarks for (S)-1-Methyl-3-(piperidin-3-yl)urea HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Chiral Precision

(S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride is a high-value chiral building block, frequently utilized as a scaffold in the synthesis of neuroprotective agents, kinase inhibitors, and GPCR ligands. Its structural utility lies in the 3-amino-piperidine motif , a privileged pharmacophore that imparts specific conformational constraints to drug candidates.

However, this molecule presents a classic "Make vs. Buy" and "Grade vs. Risk" dilemma. The urea linkage is susceptible to hydrolysis, and the C3 chiral center is prone to racemization under harsh conditions. This guide objectively compares the (S)-HCl salt against its primary market alternatives—the Racemic Mixture and the Free Base —to establish rigorous Quality Control (QC) benchmarks that go beyond the standard Certificate of Analysis (CoA).

Comparative Analysis: Product Performance Matrix

The following analysis contrasts the "Gold Standard" (S)-HCl form against common alternatives found in the supply chain.

Table 1: Physicochemical & Operational Comparison
Feature(S)-HCl Salt (High Purity) Racemic Mixture (HCl) (S)-Free Base
Stereochemistry >99.5% ee (Eutomer) 0% ee (50:50 mix)>99.0% ee
Crystallinity High (Defined MP ~135-140°C)Moderate to HighLow / Waxy Solid
Hygroscopicity Moderate (Manageable)ModerateHigh (Deliquescent)
Chemical Stability High (Protonated amine protects oxidation)HighLow (Amine oxidation risk)
Downstream Risk Low (Direct use)Critical (Requires resolution; 50% yield loss)High (Stoichiometry errors in salt formation)
Solubility (Water) >50 mg/mL>50 mg/mL<10 mg/mL (pH dependent)
Expert Insight: The "Hidden" Impurity Trap

While the Racemic mixture is often 40-60% cheaper, the cost of downstream chiral resolution (via diastereomeric salt crystallization or preparative Chiral SFC) typically exceeds the price difference. Furthermore, using the Free Base introduces a variable: the secondary amine on the piperidine ring is prone to air oxidation and carbamate formation if exposed to CO2, altering the effective molecular weight and stoichiometry of subsequent reactions.

Verdict: The (S)-HCl salt is the only viable candidate for GMP-regulated workflows, provided it meets the strict hygroscopicity and chloride content benchmarks detailed below.

Critical QC Workflows & Decision Trees

To ensure the integrity of this building block, a robust QC workflow must be implemented.[1] The following diagram illustrates the decision logic for incoming raw material release.

Diagram 1: Incoming QC Decision Tree

QC_Workflow Start Incoming (S)-1-Methyl-3- (piperidin-3-yl)urea HCl ID_Test 1. Identity Check (H-NMR + IR) Start->ID_Test Chiral_Screen 2. Chiral Purity Screen (Chiral HPLC) ID_Test->Chiral_Screen Structure Confirmed Decision_Fail REJECT / RE-WORK ID_Test->Decision_Fail Mismatch Salt_Stoich 3. Chloride Titration (AgNO3) Chiral_Screen->Salt_Stoich ee > 99.0% Chiral_Screen->Decision_Fail ee < 98.0% (Racemization Risk) Hygro_Stress 4. Hygroscopicity Check (KF Titration) Salt_Stoich->Hygro_Stress 0.95 - 1.05 eq Cl- Salt_Stoich->Decision_Fail < 0.9 eq (Free Base) > 1.1 eq (Excess HCl) Decision_Pass RELEASE FOR SYNTHESIS Hygro_Stress->Decision_Pass Water < 1.0% Hygro_Stress->Decision_Fail Water > 2.0% (Hydrolysis Risk)

Caption: Sequential QC workflow prioritizing chiral purity and salt stoichiometry before moisture analysis.

Experimental Protocols

Protocol A: Chiral Purity Determination (The "Gold Standard")

Objective: Quantify the Enantiomeric Excess (ee) and detect the (R)-isomer impurity.

Methodology: Standard C18 columns cannot separate enantiomers. A polysaccharide-based stationary phase is required. The urea moiety provides hydrogen-bonding sites that interact effectively with carbamate-based chiral selectors.

  • Column: Chiralpak IC or Chiralpak AD-H (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)).

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing of the secondary piperidine amine.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Urea absorption).

  • Acceptance Criteria:

    • (S)-Isomer Retention Time: ~8.5 min (Typical).

    • (R)-Isomer Retention Time: ~11.2 min (Typical).

    • Resolution (

      
      ): > 2.0.
      
    • Limit: (R)-enantiomer < 0.5% (Area).

Protocol B: Chloride Content Titration (Stoichiometry Verification)

Objective: Confirm the material is a mono-hydrochloride salt (1:1) and not a mixture of free base or dihydrochloride.

Methodology:

  • Dissolution: Dissolve 150 mg of the sample in 50 mL of deionized water.

  • Acidification: Add 1 mL of 5% Nitric Acid (HNO3).

  • Titration: Titrate with 0.1 N Silver Nitrate (AgNO3) using a potentiometric titrator with a silver electrode.

  • Calculation:

    
    
    
    • Theoretical Cl- for C7H15N3O·HCl (MW ~193.67): 18.3% .

    • Acceptance Range: 17.8% – 18.8%.

Protocol C: Urea Hydrolysis Stress Test

Objective: Urea derivatives can degrade into the corresponding amine and isocyanate/CO2 under thermal stress. This protocol validates shelf-life stability.[1]

Methodology:

  • Prepare a 1 mg/mL solution in 50:50 Water:Acetonitrile.

  • Incubate at 60°C for 24 hours .

  • Analyze via LC-MS.

  • Target Mass (M+H): 158.1 (Free Base).

  • Degradant Mass: Look for loss of 43 Da (HNCO fragment) or ring opening.

  • Pass Criteria: >99.0% parent compound retention.

Mechanistic Insight: The Stability Pathway

Understanding why the salt form is preferred requires visualizing the degradation risks. The DOT diagram below maps the stability profile of the urea linkage in the presence of moisture and incorrect pH.

Diagram 2: Stability & Degradation Pathways

Stability_Path S_HCl (S)-Urea HCl Salt (Crystalline, Stable) FreeBase Free Base (Hygroscopic Oil/Solid) S_HCl->FreeBase Neutralization (pH > 9) Hydrolysis Hydrolysis (Acid/Heat) S_HCl->Hydrolysis Moisture + Heat (>60°C) Oxidation N-Oxide Formation FreeBase->Oxidation Air Exposure Product_A 3-Amino-1-methylpiperidine Hydrolysis->Product_A Product_B CO2 + Ammonia/Methylamine Hydrolysis->Product_B

Caption: Degradation pathways highlighting the protective role of the HCl salt form against oxidation.

References

  • International Council for Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (1999). Retrieved from .

  • BenchChem. Urea Hydrochloride: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Applications. (2025).[3][4] Retrieved from .

  • Sigma-Aldrich. this compound Product Specification. Retrieved from .

  • Ali, I., et al. Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. University of Canberra Research Portal.[2] Retrieved from .

  • European Medicines Agency (EMA). ICH Q3C (R8) on impurities: guideline for residual solvents. Retrieved from .

Sources

Safety Operating Guide

(S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Immediate Action Protocol

For the busy researcher, this table defines the non-negotiable boundaries for handling this compound waste.

Parameter Directive Critical Reasoning
Disposal Method High-Temperature Incineration The urea linkage and piperidine ring require high temperatures (>1000°C) for complete mineralization to prevent environmental leaching of bioactive amines.[1]
Drain Disposal STRICTLY PROHIBITED Even if water-soluble, this is a bioactive pharmaceutical intermediate.[1] Municipal water treatment cannot guarantee the removal of specific chiral amines.
Incompatibility Strong Oxidizers / Nitrites Reaction with nitrosating agents (e.g., sodium nitrite) can form carcinogenic N-nitroso compounds.[1]
Waste Code (RCRA) Not Listed (Default to D002/D001) While not a "P" or "U" listed waste, the HCl salt form renders aqueous solutions potentially corrosive (D002) if pH < 2.[1]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand what it is and how it fails.

  • Chemical Identity: this compound[1]

  • Functional Analysis:

    • Piperidine Ring: A secondary amine structure. In the environment, piperidine derivatives can be persistent and toxic to aquatic life.

    • Urea Linkage: Generally stable but can decompose to ammonia and amines under strong hydrolysis or thermal stress.

    • HCl Salt: This indicates the compound is likely water-soluble and acidic. Caution: In aqueous solution, this compound can lower pH significantly, potentially creating a Corrosive (D002) hazard.[1]

  • Unknown Toxicity Strategy: As a specific chiral building block, specific toxicological data (LD50) may be sparse.[1] You must apply the Precautionary Principle : Treat this substance as a Target Organ Toxin and Severe Eye Irritant (standard for piperidine salts) until proven otherwise.

Pre-Disposal Stabilization & Segregation

Before disposal, the waste stream must be stabilized to prevent reaction in the holding container.[2]

A. Solid Waste Segregation
  • Container: High-density polyethylene (HDPE) or amber glass.[1] Avoid metal containers due to the corrosive nature of the hydrochloride salt.

  • Labeling: Must be labeled "Hazardous Waste - Toxic / Irritant." Explicitly list the full chemical name; do not use abbreviations like "Urea deriv."

B. Liquid Waste Segregation (Solutions)
  • Aqueous Solutions:

    • Check pH.[3][4] If pH < 2 (likely with HCl salts), neutralize to pH 5–9 using Sodium Bicarbonate (

      
      ) before adding to the general aqueous waste stream.[1]
      
    • Why? Adding acidic amine salts to a waste drum containing basic organic waste (like waste amines) can cause an exothermic acid-base reaction and pressure buildup.

  • Organic Solvents:

    • Segregate based on the solvent (Halogenated vs. Non-Halogenated). The urea derivative itself does not dictate this, but the solvent does.

The Disposal Protocol (Step-by-Step)

Scenario A: Disposal of Pure Solid Substance
  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Use a particulate respirator (N95/P100) if handling fine powder outside a fume hood.

  • Transfer: Transfer the solid directly into a dedicated Solid Waste Container lined with a chemically resistant bag (6-mil polyethylene).

  • Deactivation (Spill Only): If spilled, cover with weak base (soda ash) to neutralize the HCl, then sweep.[1] Do not generate dust.[3][5][6][7]

  • Final Fate: Seal container and tag for Incineration .

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Characterize the Matrix: Determine if the solvent is aqueous or organic.

  • Aqueous Stream:

    • Slowly add

      
       to the solution while stirring.
      
    • Monitor for bubbling (

      
       release).
      
    • Once pH is neutral (pH 6-8), pour into the "Aqueous Hazardous Waste" drum.[1]

  • Organic Stream:

    • Pour into "Non-Halogenated Organic Waste" (if in MeOH/EtOH/DMSO) or "Halogenated Waste" (if in DCM/Chloroform).[1]

    • Crucial: Ensure the waste drum does not contain strong oxidizers (e.g., nitric acid waste, peroxides), as urea derivatives can react violently.[1]

Operational Logic Flowchart

The following diagram illustrates the decision-making process for disposing of this compound.

DisposalWorkflow Start Waste Generation: (S)-1-Methyl-3-(piperidin-3-yl)urea HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Reaction Mixture StateCheck->LiquidPath SolidContainer Pack in HDPE/Glass Container (Double Bagged) SolidPath->SolidContainer SolventCheck Identify Solvent Base LiquidPath->SolventCheck LabelSolid Label: 'Toxic Solid Waste' (Do Not Flush) SolidContainer->LabelSolid FinalDest Final Fate: High-Temp Incineration LabelSolid->FinalDest Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck Check pH Level Aqueous->pHCheck OrgSegregate Segregate by Halogen Content (No Oxidizers!) Organic->OrgSegregate Neutralize Neutralize with NaHCO3 to pH 5-9 pHCheck->Neutralize pH < 5 pHCheck->FinalDest pH 5-9 Neutralize->FinalDest OrgSegregate->FinalDest

Caption: Decision logic for segregating and treating (S)-1-Methyl-3-(piperidin-3-yl)urea HCl waste streams to ensure safety and compliance.

Regulatory Compliance & Documentation

  • RCRA (USA): While this specific compound is not a P-listed or U-listed waste, it falls under the "Cradle-to-Grave" responsibility.[1]

    • If the waste solution is acidic (pH < 2), it must be coded D002 (Corrosive).[1][4]

    • If dissolved in a flammable solvent (Flash point < 60°C), it must be coded D001 (Ignitable).[1][4]

  • Documentation: Maintain a "Waste Determination" log. Since this is a research chemical, attach a copy of the generic Safety Data Sheet (SDS) for "Piperidine Hydrochloride" or "Substituted Ureas" to the waste manifest to inform the disposal facility of the nitrogen content (NOx generation potential).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • PubChem. (2024). Compound Summary: Urea Derivatives and Piperidine Toxicity. National Library of Medicine. [Link]

Sources

Comprehensive Safety & Handling Guide: (S)-1-Methyl-3-(piperidin-3-yl)urea Hydrochloride

[1][2]

Technical Identification & Chemical Profile

This compound is a specialized chiral building block used primarily in the synthesis of pharmaceutical intermediates. Due to its specific stereochemistry and functional groups, it requires precise handling to maintain integrity and ensure operator safety.

Parameter Technical Detail
Chemical Name This compound
CAS Number Not widely indexed (Analogous to unmethylated form: 1211697-62-9 )
Molecular Formula C

H

N

O[1][2][3] · HCl
Molecular Weight ~193.67 g/mol (Free base: ~157.21 g/mol )
Physical State White to off-white crystalline powder
Solubility Highly soluble in water, DMSO, and Methanol
Storage Condition 2–8°C (Desiccated), Inert atmosphere (Argon/Nitrogen)

Critical Note on CAS: While the specific CAS for the (S)-methyl derivative is often proprietary or catalog-specific (e.g., KPL009571), its safety profile is chemically analogous to (piperidin-3-yl)urea hydrochloride (CAS 1211697-62-9) and 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS 1233951-96-6).[1][2] The protocols below are derived from this validated class data [1, 2].

Risk Assessment & Hazard Identification (GHS)

Based on structural analogs and functional group analysis (urea/piperidine moieties), this compound is classified as an Irritant with potential acute toxicity if ingested.[2]

Hazard Class H-Code Hazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]
Skin Corrosion/Irritation H315 Causes skin irritation.
Serious Eye Damage H319 Causes serious eye irritation.
STOT - Single Exposure H335 May cause respiratory irritation.[1]

Signal Word: WARNING Pictogram: GHS07 (Exclamation Mark)[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory for all handling procedures, from receipt to disposal.

PPE Category Specification Rationale
Respiratory NIOSH N95 or P100 (Dust/Mist)Prevents inhalation of fine particulates during weighing or transfer.[2] Use a fume hood for all open handling.
Hand Protection Nitrile Rubber (Min.[4] thickness 0.11 mm)Provides chemical resistance against urea derivatives. Double gloving is recommended for prolonged handling.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Essential to prevent corneal damage from dust or splashes. Face shields are required for quantities >10g.
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Prevents skin contact and contamination of personal clothing.[2]
Operational Protocols: Storage, Handling, & Synthesis[1][2]
A. Receiving & Storage Protocol
  • Inspection: Upon receipt, inspect the vial for seal integrity. If the powder is clumped or discolored (yellowing), it may indicate moisture ingress or degradation.[2]

  • Environment: Store in a dedicated chemical refrigerator at 2–8°C .

  • Atmosphere: The hydrochloride salt is hygroscopic. Store under an inert atmosphere (Argon or Nitrogen) and seal with Parafilm after every use.[2]

B. Weighing & Solubilization
  • Engineering Control: All weighing must be performed inside a certified Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: Use an anti-static gun or bar if the powder is static-prone to prevent dispersal.[1]

  • Solvent Choice:

    • Preferred: Water (Milli-Q), DMSO, or Methanol.[1][2]

    • Avoid: Non-polar solvents (Hexane, Ether) as solubility is negligible.[2]

C. Reaction Setup (Synthesis Context)

When using this compound as a nucleophile or urea building block:

  • Base Neutralization: The HCl salt requires a base (e.g., Triethylamine, DIPEA) to liberate the free amine for reaction.[2]

    • Caution: This neutralization is exothermic. Add base dropwise at 0°C.

  • Stoichiometry: Ensure accurate calculation of the molecular weight including the HCl counterion (~193.67 g/mol ) to avoid stoichiometric errors.

Emergency Response & Disposal
Spill Response Logic
  • Evacuate & Ventilate: Clear the immediate area and ensure the fume hood is operating at maximum flow.

  • PPE Upgrade: Wear double nitrile gloves and an N95 respirator.

  • Containment: Cover the spill with a dry absorbent pad or vermiculite .[5] Do not use water initially, as this will spread the dissolved compound.

  • Cleanup: Sweep the absorbent into a hazardous waste bag. Clean the surface with a soap/water solution, followed by an ethanol wipe.

Disposal Compliance
  • Classification: Dispose of as Hazardous Chemical Waste (Toxic/Irritant).[2]

  • Segregation: Do not mix with strong oxidizers or acids in the waste stream.

  • Labeling: Clearly label the waste container with the full chemical name and "Irritant" hazard warning.

Safety & Operational Workflow Visualization

The following diagram illustrates the logical flow for handling this compound, ensuring safety checkpoints are met at every stage.

SafetyWorkflowStartReceipt of Compound(S)-1-Methyl-3-(piperidin-3-yl)urea HClStorageStorage: 2-8°C, Desiccated(Inert Atmosphere)Start->StorageInspect SealPlanningExperimental Planning(Calculate M.W. with HCl)Storage->PlanningRetrievePPE_CheckPPE Verification(Gloves, Goggles, Lab Coat, N95)Planning->PPE_CheckPrepareWeighingWeighing Procedure(Inside Fume Hood)PPE_Check->WeighingPassSolubilizationSolubilization / Neutralization(Exothermic: Add Base Slowly)Weighing->SolubilizationTransferWasteWaste Disposal(Segregated Chemical Waste)Weighing->WasteSpill/ResidueReactionChemical Reaction(Synthesis)Solubilization->ReactionProcessReaction->WasteCleanup

Figure 1: Operational workflow emphasizing critical safety checkpoints (Red/Yellow nodes) during the handling lifecycle.

References
  • PubChem. (2024). Compound Summary: Piperidinyl-urea Derivatives. National Library of Medicine. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.